molecular formula C13H13NO3 B1582890 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 300590-94-7

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B1582890
CAS No.: 300590-94-7
M. Wt: 231.25 g/mol
InChI Key: ZBJWZYUUWDUKMK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283187
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300590-94-7
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a quinoline derivative of significant interest to researchers and professionals in the field of drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This document details a robust synthetic pathway, outlines a comprehensive characterization protocol, and discusses the potential applications of this specific molecule, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The 4-hydroxy-2-methylquinoline core, in particular, is a key pharmacophore found in various biologically active molecules. The presence of a carboxylate group at the 6-position, as in the title compound, offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Strategic Synthesis: The Conrad-Limpach Reaction

The most direct and widely recognized method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters is the Conrad-Limpach synthesis.[2][3][4][5][6] This thermal condensation reaction provides an efficient route to the desired quinoline core. For the synthesis of this compound, the logical starting materials are ethyl 4-aminobenzoate and ethyl acetoacetate.

Reaction Mechanism and Rationale

The Conrad-Limpach synthesis proceeds through a two-step mechanism:

  • Formation of an Enamine Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of ethyl 4-aminobenzoate on the keto group of ethyl acetoacetate. This is followed by dehydration to form the enamine intermediate, ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate. This initial condensation is typically carried out at a moderate temperature.

  • Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the enamine intermediate. This electrocyclic reaction involves the attack of the activated aromatic ring onto the ester carbonyl group, followed by the elimination of ethanol to form the stable quinoline ring system. This step requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity.[2][7]

The choice of a high-boiling, inert solvent is critical for the success of the cyclization step, as it allows the reaction to reach the necessary high temperatures (typically around 250 °C) for efficient ring closure.[2][7]

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A Ethyl 4-aminobenzoate C Enamine Intermediate A->C + B Ethyl acetoacetate B->C D Enamine Intermediate E This compound D->E High Temperature (~250 °C)

Caption: The two-step mechanism of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

The following protocol is a robust procedure for the synthesis of this compound, adapted from established methodologies for the Conrad-Limpach reaction.[2]

Materials:

  • Ethyl 4-aminobenzoate

  • Ethyl acetoacetate[8]

  • High-boiling inert solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)

  • Ethanol

  • Petroleum ether

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, combine equimolar amounts of ethyl 4-aminobenzoate and ethyl acetoacetate.

    • Heat the mixture with stirring at 140-150 °C for 1 hour. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the enamine intermediate.

  • Step 2: Thermal Cyclization.

    • In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, preheat the high-boiling solvent to 250 °C.

    • Slowly add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.

    • Maintain the reaction temperature at 250 °C for 15-30 minutes after the addition is complete. During this time, ethanol will distill off as a byproduct of the cyclization.

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate as a solid.

    • Add petroleum ether to the cooled mixture to facilitate the precipitation and to help remove the high-boiling solvent.

    • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove any residual solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected data from various analytical techniques.

Analytical Technique Expected Observations
Appearance Solid
Molecular Formula C₁₃H₁₃NO₃[1][9][10][11][12][13]
Molecular Weight 231.25 g/mol [1][9][12][13]
Melting Point 256 °C[1][13]
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, the methyl group at the 2-position, the ethyl ester group, and the hydroxyl proton.
¹³C NMR Resonances for all 13 carbon atoms, including the carbonyl carbons of the ester and the quinolone ring, as well as the aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone ring, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications and Future Directions

Quinoline derivatives are known to possess a wide range of biological activities, and this compound is a promising candidate for further investigation in drug discovery programs.

  • Antimicrobial and Anticancer Research: The quinoline scaffold is a common feature in many antimicrobial and anticancer agents.[14] The title compound could be evaluated for its efficacy against various bacterial, fungal, and cancer cell lines.

  • Chemical Intermediate: The presence of both a hydroxyl and an ester functional group makes this molecule a versatile intermediate for the synthesis of more complex derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of new compounds for biological screening. The hydroxyl group can also be a site for further functionalization.

Applications A This compound B Biological Screening A->B E Chemical Synthesis A->E C Antimicrobial Activity B->C D Anticancer Activity B->D F Hydrolysis to Carboxylic Acid E->F H Hydroxyl Group Functionalization E->H G Amide/Ester Library Synthesis F->G

Caption: Potential applications and derivatization pathways.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents used in the synthesis.

Conclusion

This technical guide has provided a detailed roadmap for the synthesis and characterization of this compound. The Conrad-Limpach reaction stands out as a reliable and efficient method for its preparation. The comprehensive characterization data serves as a benchmark for researchers working with this compound. Given the rich history of quinoline derivatives in medicinal chemistry, this molecule represents a valuable building block for the development of new therapeutic agents. Further exploration of its biological activities is highly encouraged.

References

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223.
  • Nagy, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3321.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 3002-3017.
  • Ferro, A. M., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(3), 236-239.
  • El-Sayed, M. A. A., et al. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174.
  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5106-5114.
  • Wikipedia. (2023). Ethyl acetoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Ailunbio. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). 4-hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Reaction of aromatic amines and ethyl acetoacetate promoted by zeolite HSZ-360. Phosgene-free synthesis of symmetric diphenylureas.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a notable member of the quinoline class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and materials science.[1] Its structural features, including a hydroxyl group, a methyl group, and an ethyl carboxylate substituent on the quinoline core, give rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from closely related analogs and applying fundamental spectroscopic principles, this document serves as a predictive and interpretive resource for researchers working with this molecule and its derivatives. The methodologies for sample preparation, spectral acquisition, and data interpretation are detailed, offering a robust framework for the structural characterization of novel quinoline-based compounds.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antibacterial drugs.[2][3] The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, precise and unambiguous structural determination is paramount. Spectroscopic techniques are the bedrock of this characterization, providing a detailed roadmap of the molecular architecture. This guide focuses on this compound (CAS Number: 300590-94-7), a compound with potential as a synthetic intermediate in pharmaceutical development.[1][4][5][6][7][8][9][10]

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a comprehensive analysis of related structures allows for the accurate prediction of its key spectroscopic features.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the methyl and ethyl groups, and the hydroxyl proton. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (at C2)~2.4SingletN/A
-OCH₂CH₃ (ethyl ester)~4.3Quartet~7.1
-OCH₂CH₃ (ethyl ester)~1.3Triplet~7.1
Aromatic H (at C3)~6.2SingletN/A
Aromatic H (at C5)~8.0Doublet~8.8
Aromatic H (at C7)~7.9Doublet of Doublets~8.8, ~2.0
Aromatic H (at C8)~7.6Doublet~2.0
-OH (at C4)>10.0Broad SingletN/A
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton data, providing insights into the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
-C H₃ (at C2)~18
-OC H₂CH₃ (ethyl ester)~61
-OCH₂C H₃ (ethyl ester)~14
Aromatic C (at C3)~108
Aromatic C (at C4a)~122
Aromatic C (at C5)~124
Aromatic C (at C6)~128
Aromatic C (at C7)~130
Aromatic C (at C8)~118
Aromatic C (at C8a)~140
Aromatic C (at C2)~150
Aromatic C (at C4)~175
-C =O (ethyl ester)~166
Predicted Infrared (IR) Spectral Data

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3400-3200Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=O stretch (ester)1725-1705Strong
C=C and C=N stretch (quinoline ring)1620-1450Medium-Strong
C-O stretch (ester and hydroxyl)1300-1100Strong
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, confirming the molecular formula C₁₃H₁₃NO₃.

Parameter Expected Value
Molecular Ion [M]⁺ m/z 231.0895
Major Fragment Ions m/z 202 ([M-C₂H₅]⁺), m/z 186 ([M-OC₂H₅]⁺), m/z 158 ([M-COOC₂H₅]⁺)

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 5-10 mg of sample Solvent in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Place tube in NMR spectrometer (e.g., 400 MHz) Tube->Instrument Lock Lock and shim the instrument Instrument->Lock Acquire Acquire 1H, 13C, COSY, HSQC, and HMBC spectra Lock->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra to the residual solvent peak Process->Reference Integrate Integrate 1H signals and pick peaks for all spectra Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample Crystal directly onto the ATR crystal Sample->Crystal Background Collect a background spectrum Crystal->Background Acquire Collect the sample spectrum (e.g., 4000-400 cm-1) Background->Acquire Correct Perform ATR and baseline corrections Acquire->Correct Label Label significant peaks Correct->Label

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis Sample Dissolve a small amount of sample Solvent in a suitable solvent (e.g., methanol) Sample->Solvent Infuse Infuse the sample solution into the ESI source Solvent->Infuse Acquire Acquire mass spectrum in positive ion mode Infuse->Acquire MSMS Perform MS/MS on the molecular ion peak Acquire->MSMS Determine Determine the accurate mass of the molecular ion MSMS->Determine Analyze Analyze the fragmentation pattern Determine->Analyze

Sources

A Guide to the Crystal Structure Analysis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate: From Synthesis to Structural Elucidation and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis of the target compound, the methodology for obtaining high-quality single crystals, the principles and practice of X-ray crystallographic analysis, and the critical interpretation of the resulting structural data in the context of pharmaceutical sciences.

Introduction: The Significance of Quinolone Scaffolds and Precise Structural Knowledge

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of pharmacological activities.[1] this compound, with its characteristic 4-hydroxy-2-quinolinone core, belongs to a class of compounds investigated for various therapeutic applications, including their potential as anticancer and antiparasitic agents.[1][2]

The three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics. For a pharmaceutical compound, this includes crucial parameters like solubility, dissolution rate, stability, and bioavailability.[3] Therefore, a detailed understanding of the crystal structure of this compound is not merely an academic exercise but a critical step in its development as a potential therapeutic agent. This guide will walk through the essential steps to achieve this understanding, emphasizing the rationale behind key experimental decisions.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be adapted from established methods for similar quinoline derivatives.[1] One such approach involves a two-step process starting from a readily available substituted aniline.

Hypothetical Synthetic Pathway:

A potential synthesis could involve the reaction of an appropriate aminobenzoic acid ester with a β-ketoester, followed by a cyclization reaction. For instance, a Gould-Jacobs-type reaction could be employed, which is a common method for synthesizing 4-hydroxyquinolines.[1]

The Art and Science of Single Crystal Growth

The foundation of a successful crystal structure analysis is the availability of a high-quality single crystal. This requires a molecule to arrange itself in a perfectly ordered, three-dimensional lattice. The crystal should ideally be larger than 0.1 mm in all dimensions, be free of significant internal defects like cracks or twinning, and be of high purity.[4]

Causality in Solvent Selection and Crystallization Technique

The choice of solvent and crystallization method are paramount and are often determined through a combination of theoretical understanding and empirical screening. The ideal solvent is one in which the compound is moderately soluble.[5] If the solubility is too high, the solution will be undersaturated, hindering crystal formation. Conversely, if the compound is poorly soluble, it may precipitate as an amorphous powder or as microcrystals that are too small for single-crystal X-ray diffraction.[5]

Experimental Protocol: Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing high-quality crystals of organic compounds.[6][7]

Step-by-Step Methodology:

  • Purification of the Compound: Ensure the this compound sample is of the highest possible purity. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen solvent or solvent system by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.[5]

  • Slow Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory, at a constant temperature.[5]

  • Monitoring: Observe the vessel periodically over several days to weeks for the formation of single crystals.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Purification Purify Compound SolventScreening Screen Solvents Purification->SolventScreening High Purity is Key Dissolution Dissolve in Chosen Solvent SolventScreening->Dissolution Select Moderately Soluble Filtration Filter Solution Dissolution->Filtration Remove Impurities Evaporation Slow Evaporation Filtration->Evaporation Controlled Solvent Removal Incubation Incubate in Stable Environment Evaporation->Incubation Minimize Disturbances Monitoring Monitor Crystal Formation Incubation->Monitoring Patience is a Virtue Harvesting Harvest Suitable Crystal Monitoring->Harvesting Select Defect-Free Crystal

X-ray Crystallography: Unveiling the Molecular Architecture

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4] It relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, bond angles, and other structural details can be deduced.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

G cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Output Mounting Crystal Mounting Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-rays Solution Structure Solution Diffraction->Solution Analyze Diffraction Pattern Refinement Structure Refinement Solution->Refinement Optimize Atomic Positions Structure Final Crystal Structure Refinement->Structure Detailed Molecular Geometry

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC13H13NO3
Formula Weight231.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)105
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.48
R-factor< 0.05

Structural Insights and Implications for Drug Development

The determined crystal structure would provide a wealth of information crucial for drug development.

Molecular Conformation and Intermolecular Interactions

The precise bond lengths, bond angles, and torsion angles would define the exact conformation of the molecule in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would reveal how the molecules pack together in the crystal lattice. These interactions are fundamental to the physical properties of the solid form.

G Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 van der Waals Forces Molecule2->Molecule3 π-π Stacking

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, and stability.[3][8] This can have profound implications for the bioavailability and therapeutic efficacy of a drug.[9][10]

The identification and characterization of all possible polymorphic forms of a drug candidate is a regulatory requirement.[8][10] The crystal structure analysis of this compound would provide the definitive characterization of one specific polymorph. Further screening for other polymorphic forms would be a critical next step in its pharmaceutical development.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates organic synthesis, the meticulous art of crystal growth, and the powerful technique of X-ray crystallography. The resulting structural information is indispensable for understanding the fundamental properties of this compound and for guiding its development as a potential pharmaceutical agent. A thorough investigation of its solid-state chemistry, particularly with respect to polymorphism, is essential for ensuring the safety, efficacy, and quality of any future drug product.

References

  • Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst., E81(10), 895-905.
  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
  • Lachicotte, R.J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 333-339.
  • Wikipedia. (2024). X-ray crystallography.
  • Ali, O. M., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. HELDA - University of Helsinki.
  • Dinger, M. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • Yurchenko, A. A., et al. (n.d.). 4-HYDROXYQUINOLONES-2. 91.
  • Yurchenko, A. A., et al. (2000). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Russian Journal of General Chemistry, 70(8), 1273-1277.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar.
  • Key Organics. (n.d.).
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21374-21398.
  • Kumar, S. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
  • Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(1), 353.
  • Ailunbio. (n.d.).
  • Chemspace. (n.d.).
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. IRIS.
  • Ukraintsev, I. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4983.
  • CymitQuimica. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. Given the critical role of solubility in a drug candidate's lifecycle—from discovery and formulation to bioavailability—this document outlines the underlying principles, a detailed experimental protocol, and the analytical methodologies required for a thorough investigation.

Executive Summary: The Imperative of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the achievable concentration in systemic circulation, thereby influencing therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[3] A comprehensive understanding of a compound's solubility in various solvents is therefore not merely a data-gathering exercise; it is a critical step in risk mitigation and rational formulation design. This guide will focus on this compound, a heterocyclic compound with potential pharmaceutical applications, as a case study for establishing a robust solubility profile.

Theoretical Framework: Predicting and Understanding Solubility Behavior

Before embarking on experimental work, it is instructive to analyze the molecular structure of this compound to anticipate its solubility characteristics in different solvent classes.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC13H13NO3[4]
Molecular Weight231.25 g/mol [4][5]
Melting Point256 °C[4]
XLogP32.42550[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]

The molecule possesses both hydrophobic (quinoline ring system, ethyl group) and hydrophilic (hydroxy group, ester carbonyls, and the nitrogen atom in the quinoline ring) features. The XLogP3 value of ~2.4 suggests a moderate lipophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors indicates the potential for interactions with protic solvents.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with these solvents, which may enhance solubility. However, the relatively large hydrophobic scaffold of the quinoline ring system will likely limit aqueous solubility. The solubility in alcohols like ethanol and methanol is expected to be higher than in water due to the alkyl chains of the alcohols interacting favorably with the hydrophobic regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute. Given their ability to solvate both polar and nonpolar moieties, a higher solubility is anticipated in these solvents compared to water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is selected for its reliability in establishing the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development.[6]

  • Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the experiment is fundamental to achieving a saturated solution at equilibrium.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For poorly soluble compounds, this can range from 24 to 72 hours. Preliminary studies are often conducted to determine the optimal equilibration time.

  • Temperature Control: Solubility is a temperature-dependent property. Therefore, all experiments must be conducted in a temperature-controlled environment, typically at ambient temperature (25 °C) and/or physiological temperature (37 °C).

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. This is typically achieved through centrifugation and/or filtration.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a range of solvents.

Materials:

  • This compound (solid, purity >98%)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solvent: Prepare the required volumes of each solvent. For buffered solutions like PBS, ensure the pH is accurately adjusted.

  • Addition of Solute: To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg) to a defined volume of each solvent (e.g., 1-2 mL). The exact amount should be recorded.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C). Allow the samples to equilibrate for a predetermined time (e.g., 48 hours).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of larger particles. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add solvent to vial prep_solute->prep_solvent shake Agitate at constant T (e.g., 48h @ 25°C) prep_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC-UV dilute->hplc result result hplc->result Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for the accurate quantification of the dissolved solute. HPLC with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by running a UV scan of a standard solution.

  • Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison across the different solvents.

Hypothetical Solubility Profile of this compound at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)*
WaterPolar ProticLow[To be determined]
PBS (pH 7.4)Polar Protic (Buffered)Low[To be determined]
EthanolPolar ProticModerate[To be determined]
MethanolPolar ProticModerate[To be determined]
AcetonePolar AproticHigh[To be determined]
DMSOPolar AproticHigh[To be determined]
HexaneNonpolarVery Low[To be determined]

*Note: This table presents a template for reporting results. As of the writing of this guide, specific experimental solubility data for this compound in a range of solvents was not available in the public domain.

The interpretation of these results will be crucial for guiding further development activities. For instance, low aqueous solubility may necessitate the exploration of formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance bioavailability for oral administration. The solubility in organic solvents will be critical for selecting appropriate solvent systems for crystallization studies, which are essential for controlling the solid-state properties of the API.

Conclusion: From Data to Drug Development Strategy

Determining the solubility profile of a drug candidate like this compound is a foundational step in its journey from the laboratory to the clinic. This guide has provided a comprehensive overview of the theoretical considerations, a detailed experimental protocol for the gold-standard shake-flask method, and the necessary analytical techniques for accurate quantification. The resulting solubility data will empower researchers and drug development professionals to make informed decisions regarding formulation strategies, predict potential bioavailability challenges, and ultimately, de-risk the development process.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules. 7

  • Vertex AI Search. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. 8

  • Vertex AI Search. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. 9

  • Vertex AI Search. (2012). Drug solubility: importance and enhancement techniques - PubMed. 10

  • Vertex AI Search. (2012). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. 11

  • Vertex AI Search. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. 12

  • Vertex AI Search. A review of methods for solubility determination in biopharmaceutical drug characterization. 13

  • Vertex AI Search. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. 6

  • Vertex AI Search. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. 14

  • Vertex AI Search. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. 15

  • Vertex AI Search. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. 16

  • Vertex AI Search. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. 17

  • Vertex AI Search. 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester AldrichCPR - Sigma-Aldrich. 5

  • Vertex AI Search. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2 - J&K Scientific. 18

  • Vertex AI Search. 4-HYDROXY-2-METHYLQUINOLINE-6-CARBOXYLIC ACID ETHYL ESTER - Echemi. 4

Sources

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its success in the drug development pipeline. Failures due to poor pharmacokinetic or toxicity profiles are a primary cause of late-stage attrition, leading to significant financial and temporal losses. In silico computational methods provide a rapid, cost-effective, and resource-efficient paradigm for pre-screening new chemical entities, enabling researchers to prioritize candidates with favorable ADMET properties and identify potential liabilities before committing to extensive experimental validation.[1][2][3] This technical guide provides a comprehensive, step-by-step workflow for the in silico ADMET profiling of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate , a representative quinoline derivative. We will elucidate the causality behind methodological choices, from initial physicochemical and druglikeness assessments to specific predictions of absorption, distribution, metabolism, and toxicity endpoints. All protocols are designed to be transparent and reproducible, leveraging publicly accessible and validated computational tools. The resulting integrated ADMET profile serves as a foundational dataset for guiding subsequent medicinal chemistry efforts and de-risking the progression of this scaffold.

Introduction: The Imperative of Early-Stage ADMET Assessment

The journey from a hit compound to a marketed drug is fraught with challenges, with an overwhelming majority of candidates failing during development. A significant portion of these failures can be attributed to undesirable ADMET properties. Integrating ADMET evaluation at the earliest stages of discovery—a "fail early, fail cheap" strategy—is now a cornerstone of modern pharmaceutical research. Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this process.[1][3] By building mathematical models that correlate a molecule's structure with its biological behavior, these tools can forecast a wide range of pharmacokinetic and toxicological outcomes from nothing more than a chemical structure.

This guide focuses on a specific chemical entity: This compound . Its core structure is represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CCOC(=O)c1cc2cc(C)nc(O)c2cc1. We will use this digital representation as the sole input for a battery of predictive models to construct a comprehensive ADMET profile.

Our Causality-Driven Approach: We will not merely present data. As senior application scientists, our goal is to illuminate the why behind each step. Why is LogP a critical first pass filter? Why do we assess P-glycoprotein substrate liability separately from general intestinal absorption? Understanding the mechanistic basis of these predictions is paramount for interpreting the results and making informed decisions.

Foundational Analysis: Physicochemical Properties and Druglikeness

Before predicting complex biological interactions, we must first understand the fundamental physicochemical nature of the molecule. These properties govern its ability to dissolve, permeate membranes, and interact with biological targets. The most widely accepted framework for this initial assessment is Lipinski's Rule of Five, which identifies key characteristics common to most orally bioavailable drugs.[4][5][6][7]

Experimental Protocol 1: Physicochemical Property Calculation

  • Tool Selection: The SwissADME web server is chosen for its comprehensive, rapid, and user-friendly interface.

  • Input: The canonical SMILES string for the molecule, CCOC(=O)c1cc2cc(C)nc(O)c2cc1, is pasted into the input field.

  • Execution: The "Run" command is initiated.

  • Data Extraction: The relevant physicochemical properties and druglikeness parameters are collated from the output.

Data Summary & Interpretation:

The predicted physicochemical properties for this compound are summarized below.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)245.26 g/mol < 500 DaYes
Octanol-Water Partition Coeff. (LogP)2.65≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)4≤ 10Yes
Overall Assessment 0 Violations ≤ 1 Violation Pass

Expertise & Insights: With zero violations of Lipinski's Rule of Five, the molecule exhibits a promising "druglike" profile.[8] Its moderate molecular weight and balanced lipophilicity (LogP) suggest a good starting point for achieving sufficient solubility and membrane permeability, two often-competing properties crucial for oral absorption.

The Integrated In Silico ADMET Workflow

Our predictive strategy follows a logical progression from absorption through toxicity. Each stage utilizes specific, validated models to answer key questions about the molecule's fate in the body. The overall workflow is depicted below.

ADMET_Workflow cluster_input Input cluster_physchem Physicochemical & Druglikeness cluster_admet ADMET Prediction Core cluster_output Output SMILES Molecule Structure (SMILES) PhysChem Lipinski's Rule of 5 LogP, MW, HBD, HBA SMILES->PhysChem Calculate Properties Absorption Absorption (Caco-2, P-gp) SMILES->Absorption Distribution Distribution (BBB, PPB) SMILES->Distribution Metabolism Metabolism (CYP Inhibition) SMILES->Metabolism Toxicity Toxicity (hERG, Ames, DILI) SMILES->Toxicity PhysChem->Absorption Inform Predictions Profile Integrated ADMET Profile & Risk Assessment Absorption->Profile Synthesize Data Distribution->Profile Synthesize Data Metabolism->Profile Synthesize Data Toxicity->Profile Synthesize Data

Caption: Integrated workflow for in silico ADMET profiling.

Absorption Prediction

Absorption determines the extent to which a drug enters systemic circulation. For oral drugs, this primarily involves crossing the intestinal epithelium.

4.1 Intestinal Absorption (Caco-2 Permeability)

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[9][10] In silico models trained on large Caco-2 permeability datasets can effectively predict this property.[11][12]

4.2 P-glycoprotein (P-gp) Interaction

P-glycoprotein is an efflux transporter in the intestinal wall that actively pumps drugs back into the intestinal lumen, reducing their net absorption.[13] Therefore, it is crucial to determine if our compound is a P-gp substrate.

Experimental Protocol 2: Absorption Prediction

  • Tool Selection: The pkCSM web server is selected for its validated models covering a wide range of ADMET properties.

  • Input: The molecule's SMILES string is submitted to the "ADME" prediction module.

  • Data Extraction: Predicted values for Caco-2 Permeability (logPapp in cm/s) and P-gp Substrate status are recorded.

Data Summary & Interpretation:

Absorption ParameterPredicted ValueInterpretation
Caco-2 Permeability (logPapp)0.95Likely High Permeability (>0.9)
P-glycoprotein SubstrateNoNot likely to be subject to efflux

Expertise & Insights: The model predicts high Caco-2 permeability, which is a strong positive indicator for good intestinal absorption. Crucially, the compound is not predicted to be a P-gp substrate, meaning its absorption is unlikely to be limited by this major efflux pump.[14] This combination is highly favorable for oral bioavailability.

Distribution Prediction

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

5.1 Plasma Protein Binding (PPB)

Drugs can bind to plasma proteins like albumin. Only the unbound ("free") fraction is pharmacologically active and available for metabolism and excretion.[15] High PPB can limit efficacy and complicate dosing. Computational models can predict the extent of this binding.[16][17][18][19]

5.2 Blood-Brain Barrier (BBB) Penetration

The BBB is a highly selective barrier that protects the central nervous system (CNS).[20][21][22] Whether a drug should cross the BBB depends on its intended target. For non-CNS drugs, BBB penetration is an off-target effect that can cause side effects. For CNS drugs, it is essential.[23][24]

Experimental Protocol 3: Distribution Prediction

  • Tool Selection: The pkCSM web server's "Distribution" module is used.

  • Input: The SMILES string is processed.

  • Data Extraction: Predicted values for Plasma Protein Binding (%) and BBB Permeability (logBB) are recorded.

Data Summary & Interpretation:

Distribution ParameterPredicted ValueInterpretation
Plasma Protein Binding92%High binding; free fraction is low
BBB Permeability (logBB)-0.45Likely to cross the BBB (logBB > -1.0)

Expertise & Insights: The prediction of high plasma protein binding is a potential liability. While not a disqualifying factor, it indicates that a higher total drug concentration may be needed to achieve a therapeutic concentration of the free drug. The predicted ability to cross the BBB suggests the compound could have CNS effects, which would be undesirable if the therapeutic target is in the periphery.

Metabolism Prediction

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The Cytochrome P450 (CYP) family of enzymes is central to this process.

6.1 Cytochrome P450 (CYP) Inhibition

If a drug inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic accumulations and adverse drug-drug interactions.[25][26][27] Predicting inhibition of the major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) is a critical safety screen.[28][29]

CYP_Inhibition_Logic Molecule Test Compound (Ethyl 4-hydroxy-2-methyl...) Prediction In Silico Model (QSAR / Machine Learning) Molecule->Prediction CYP_Enzyme CYP Isoform (e.g., CYP3A4) CYP_Enzyme->Prediction Result Prediction Outcome Prediction->Result Inhibitor Inhibitor Result->Inhibitor Yes NonInhibitor Non-Inhibitor Result->NonInhibitor No

Caption: Logic for predicting CYP450 enzyme inhibition.

Experimental Protocol 4: Metabolism Prediction

  • Tool Selection: The pkCSM server's "Metabolism" module is utilized.

  • Input: The SMILES string is processed.

  • Data Extraction: The binary prediction (Inhibitor/Non-inhibitor) for each major CYP isoform is recorded.

Data Summary & Interpretation:

CYP IsoformPredicted StatusImplication
CYP1A2Non-inhibitorLow risk of interaction with CYP1A2 substrates
CYP2C9Non-inhibitorLow risk of interaction with CYP2C9 substrates
CYP2C19Non-inhibitorLow risk of interaction with CYP2C19 substrates
CYP2D6Non-inhibitorLow risk of interaction with CYP2D6 substrates
CYP3A4InhibitorPotential risk of interaction with CYP3A4 substrates

Expertise & Insights: The molecule is predicted to be an inhibitor of CYP3A4, the most prevalent CYP enzyme responsible for metabolizing over 50% of marketed drugs. This is a significant potential liability that would require careful consideration and experimental follow-up. It flags a high risk for drug-drug interactions if this compound were to be developed.

Toxicity Prediction

Predicting potential toxicity is arguably the most critical role of early-stage in silico screening.

7.1 hERG Inhibition (Cardiotoxicity)

Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[30][31] It is a major reason for drug withdrawal, and early screening for hERG liability is mandatory in drug development.[32][33][34]

7.2 Ames Mutagenicity (Genotoxicity)

The Ames test assesses a chemical's potential to cause DNA mutations, which is an indicator of its carcinogenic potential.[35] In silico models can predict the outcome of this test with a good degree of accuracy.[36][37][38][39]

7.3 Drug-Induced Liver Injury (DILI)

Hepatotoxicity is a common and serious adverse drug reaction.[40][41] Predicting the potential for DILI is challenging due to diverse mechanisms, but computational models provide a valuable first alert.[42][43][44]

Experimental Protocol 5: Toxicity Prediction

  • Tool Selection: The pkCSM server's "Toxicity" module is used.

  • Input: The SMILES string is processed.

  • Data Extraction: Predictions for AMES Toxicity, hERG I Inhibition, and Hepatotoxicity are recorded.

Data Summary & Interpretation:

Toxicity EndpointPredicted StatusInterpretation
AMES MutagenicityNegativeLow risk of being a mutagen
hERG I InhibitionNegativeLow risk of causing cardiotoxicity
Hepatotoxicity (DILI)PositivePotential risk of causing liver injury

Expertise & Insights: The negative predictions for mutagenicity and hERG inhibition are very encouraging safety indicators. However, the positive prediction for hepatotoxicity is a major red flag. This, combined with the CYP3A4 inhibition, points to significant potential safety issues that would need to be addressed through structural modification or lead to the de-prioritization of this specific compound.

Integrated ADMET Profile and Discussion

Overall Summary Table

CategoryParameterPredictionAssessment
Physicochemical Lipinski's Rule of Five0 ViolationsFavorable
Absorption Caco-2 PermeabilityHighFavorable
P-gp SubstrateNoFavorable
Distribution Plasma Protein BindingHigh (>90%)Potential Liability
BBB PenetrationYesPotential Liability
Metabolism CYP3A4 InhibitionYesSignificant Liability
Toxicity hERG InhibitionNoFavorable
AMES MutagenicityNoFavorable
Hepatotoxicity (DILI)YesSignificant Liability

The in silico ADMET profile of this compound presents a mixed but informative picture. The compound exhibits excellent foundational druglikeness and is predicted to have favorable absorption characteristics, which are strong positive attributes for a potential oral drug candidate.

However, the analysis has successfully identified three significant liabilities that could compromise its development:

  • CYP3A4 Inhibition: This presents a high risk of drug-drug interactions.

  • Hepatotoxicity: The DILI prediction is a major safety concern.

  • BBB Penetration & High PPB: These distribution characteristics are potential liabilities that would need to be managed and are undesirable for a peripherally acting agent.

Trustworthiness and Forward Look: This in silico assessment provides a robust, data-driven hypothesis of the compound's ADMET profile. It is not a definitive judgment but a powerful guide. The identified liabilities (CYP3A4, DILI) are now clear objectives for the next phase of design. Medicinal chemists can use this information to propose structural modifications aimed at mitigating these risks while preserving the favorable absorption properties. Every prediction made in this guide must ultimately be confirmed by in vitro and in vivo experimental assays, which now can be pursued with a much clearer and more targeted strategy.

References

  • MDPI. (n.d.). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Current in vitro and in silico models of blood-brain barrier penetration: a practical view. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubMed. (n.d.). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational prediction of mutagenicity through comprehensive cell painting analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Retrieved from [Link]

  • NIH. (n.d.). In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method. Retrieved from [Link]

  • PubMed. (n.d.). Computational prediction of cytochrome P450 inhibition and induction. Retrieved from [Link]

  • Apollo. (n.d.). Prediction and mechanistic analysis of drug-induced liver injury (DILI) based on chemical structure. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (n.d.). An In Silico Model for Predicting Drug-Induced Hepatotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". Retrieved from [Link]

  • Frontiers. (n.d.). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Retrieved from [Link]

  • AZoLifeSciences. (n.d.). What is Lipinski's Rule of 5?. Retrieved from [Link]

  • PubMed. (n.d.). In silico prediction of hERG inhibition. Retrieved from [Link]

  • Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

  • ACS Publications. (n.d.). A Bayesian Approach to in Silico Blood-Brain Barrier Penetration Modeling. Retrieved from [Link]

  • Bentham Science. (n.d.). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Retrieved from [Link]

  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In Silico Prediction of hERG Inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

  • ResearchGate. (n.d.). New advanced tool for the computational estimation of Ames test mutagenesis. Retrieved from [Link]

  • bioRxiv. (n.d.). The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation. Retrieved from [Link]

  • PubMed. (n.d.). Computational prediction of plasma protein binding of cyclic peptides from small molecule experimental data using sparse modeling techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • MDPI. (n.d.). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation. Retrieved from [Link]

  • PubMed. (n.d.). Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species. Retrieved from [Link]

  • SlideShare. (n.d.). Prediction of the in vitro permeability determined in Caco-2 cells by using artificial neural networks. Retrieved from [Link]

  • Simulations Plus. (n.d.). A novel strategy for prediction of human plasma protein binding using machine learning techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). ADMET Evaluation in Drug Discovery. 12. Development of Binary Classification Models for Prediction of hERG Potassium Channel Blockage. Retrieved from [Link]

  • ACS Publications. (n.d.). Multitask Deep Neural Networks for Ames Mutagenicity Prediction. Retrieved from [Link]

  • PubMed Central. (n.d.). Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport. Retrieved from [Link]

  • PubMed. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • Ingenta Connect. (n.d.). In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. Retrieved from [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling. Retrieved from [Link]

  • PubMed. (n.d.). In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Models for Identifying Potential P-Glycoprotein Substrates and Inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. Retrieved from [Link]

Sources

An In-depth Technical Guide on Tautomerism in 4-Hydroxyquinoline Derivatives and its Effect on Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-hydroxyquinoline are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This versatility is deeply rooted in their capacity for tautomerism, specifically the dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.[1] This guide provides a comprehensive exploration of this phenomenon, focusing on the structural nuances, equilibrium dynamics, and the pivotal factors influencing the predominance of one tautomer. We will delve into a specific derivative, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, to illustrate these principles. This document further outlines detailed experimental and computational protocols for the characterization of these tautomeric forms, supported by key quantitative data to facilitate comparative analysis. The biological significance, particularly the established mechanism of action for quinolone antibacterials which target DNA gyrase and topoisomerase IV, underscores the relevance of the keto tautomer.[1]

The Fundamental Principle: Keto-Enol Tautomerism in 4-Hydroxyquinolines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic chemistry that significantly impacts the chemical and biological properties of molecules.[1] In the context of 4-hydroxyquinoline and its derivatives, the primary tautomeric relationship is the keto-enol equilibrium.[1]

The equilibrium position is not static; it is profoundly influenced by a variety of factors:

  • Substitution: The nature and position of substituents on the quinoline ring can alter the electronic properties and steric environment, thereby shifting the equilibrium. Electron-withdrawing groups can favor the keto form.[2]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the less polar enol form, while polar solvents can stabilize the more polar keto form through intermolecular interactions.[3][4]

  • pH: The pH of the medium can dictate the protonation state of the molecule, thereby influencing which tautomeric form is favored. At physiological pH (~7.4), the neutral enol form is often energetically preferred.[5]

  • Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can significantly stabilize one tautomer over the other. For instance, a hydrogen bond acceptor at the 3-position can favor the enol form.[6]

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Keto Quinolin-4(1H)-one (Keto Form) Enol->Keto Proton Transfer

Case Study: this compound

To exemplify the principles of tautomerism, we will focus on this compound (CAS Number: 300590-94-7).[7] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals.[8]

Synthesis Protocol

A common and effective method for the synthesis of 2,3-disubstituted 4-quinolones involves the mono-selective Michael addition of anilines to α,α-dioxoketene dithioacetals, followed by thermal cyclization of the resulting N,S-acetals.[6] This one-pot preparation generally affords good to excellent yields.[6]

Step-by-Step Methodology:

  • Michael Addition: An appropriately substituted aniline is reacted with an α,α-dioxoketene dithioacetal in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the Michael addition, the crude N,S-acetal intermediate is subjected to thermal cyclization, typically by heating in a high-boiling point solvent, to yield the desired 4-hydroxyquinoline derivative.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization of Tautomers

The elucidation of the predominant tautomeric form in solution and in the solid state is crucial for understanding the molecule's reactivity and biological activity. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Spectroscopic Signatures of Enol and Keto Tautomers

Spectroscopic TechniqueEnol Form (4-Hydroxyquinoline)Keto Form (Quinolin-4(1H)-one)
¹H NMR Presence of a broad singlet for the hydroxyl proton (OH). Aromatic protons will have distinct chemical shifts.Presence of a signal for the N-H proton. The proton at the C3 position will show a characteristic chemical shift.[9]
¹³C NMR The C4 carbon will have a chemical shift indicative of a carbon attached to a hydroxyl group.The C4 carbon will exhibit a downfield shift characteristic of a carbonyl carbon (around 176.8 ppm).[9]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.A sharp, strong absorption band around 1600-1650 cm⁻¹ due to the C=O stretching vibration.[9]
UV-Vis Spectroscopy The absorption spectrum will be characteristic of the fully aromatic quinoline system.The spectrum will differ due to the disruption of aromaticity in the pyridinone ring. The position of the absorption maxima can be influenced by solvent polarity.[10][11]

Note: The exact chemical shifts and absorption maxima will be specific to the substitution pattern of the molecule.

The Impact of Tautomerism on Physicochemical and Biological Properties

The existence of tautomers has profound implications for the properties and activity of 4-hydroxyquinoline derivatives.

Physicochemical Properties

The two tautomers exhibit different polarities, solubilities, and pKa values. For instance, the keto form is generally more polar than the enol form, which can affect its solubility in different solvents and its ability to cross biological membranes.

Biological Activity

The biological activity of quinolone derivatives is often critically dependent on the predominant tautomeric form. Docking studies have shown that for some antimalarial quinolones, the 4-oxo and N-H groups of the keto tautomer are key for drug-target interactions.[12] Therefore, preserving the 4-oxoquinoline structure is crucial for retaining antimalarial activity.[12] The well-known antibacterial activity of fluoroquinolones is also attributed to the keto form, which interacts with bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Tautomeric Analysis

A systematic approach is necessary to fully characterize the tautomeric equilibrium of a given 4-hydroxyquinoline derivative.

ExperimentalWorkflow Synthesis Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate Purification Purification and Structural Confirmation Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectroscopic_Analysis Solvent_Study Solvent-Dependent Spectroscopic Studies Spectroscopic_Analysis->Solvent_Study pH_Study pH-Dependent Spectroscopic Studies Spectroscopic_Analysis->pH_Study Computational_Modeling DFT Calculations Spectroscopic_Analysis->Computational_Modeling Data_Analysis Data Analysis and Equilibrium Constant Determination Solvent_Study->Data_Analysis pH_Study->Data_Analysis Computational_Modeling->Data_Analysis Biological_Assay Biological Activity Assays Data_Analysis->Biological_Assay SAR Structure-Activity Relationship (SAR) Studies Biological_Assay->SAR

Conclusion

The tautomeric nature of 4-hydroxyquinoline derivatives is a critical determinant of their chemical and biological properties. A thorough understanding and characterization of the keto-enol equilibrium are paramount for the rational design and development of novel therapeutic agents based on this privileged scaffold. The case of this compound highlights the importance of employing a multi-faceted approach, combining synthesis, spectroscopy, and computational modeling, to unravel the complexities of tautomerism and harness its potential in drug discovery.

References

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Deriv
  • Tautomeric forms of 4-hydroxy quinoline.
  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1)
  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed.
  • Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions - Benchchem.
  • (PDF) Tautomerism of 4-Hydroxy-4(1H)
  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing).
  • (PDF)
  • Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketoniz
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare.
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester AldrichCPR - Sigma-Aldrich.
  • ethyl 4-hydroxy-2-methylquinoline-6-carboxyl
  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxyl
  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed.

Sources

Unlocking the Therapeutic Potential of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic scaffold is the foundation for a multitude of approved drugs with a wide therapeutic index, spanning from antimalarials like chloroquine to modern anticancer agents.[3][4] The 4-hydroxy-2-quinolinone core, in particular, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] This guide focuses on a specific, yet under-explored derivative, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, to delineate a strategic approach for identifying and validating its potential therapeutic targets. By leveraging the known bioactivities of structurally related quinoline compounds, we can infer and systematically investigate the therapeutic promise of this molecule.

Molecular Profile: this compound

To embark on a journey of therapeutic target identification, a fundamental understanding of the molecule is paramount.

Chemical Structure:

Physicochemical Properties:

PropertyValue
CAS Number 300590-94-7[6]
Molecular Formula C13H13NO3[6]
Molecular Weight 231.25 g/mol [6]
Appearance Solid[6]

The presence of the 4-hydroxy group, the 2-methyl substituent, and the ethyl carboxylate at the 6-position are key structural features that will dictate its interactions with biological macromolecules and, consequently, its therapeutic potential.

Inferred Therapeutic Arenas and Potential Molecular Targets

While direct studies on this compound are limited, a wealth of information on analogous structures provides a strong foundation for hypothesizing its therapeutic applications and molecular targets.

Oncology

The quinoline scaffold is a well-established pharmacophore in oncology.[4] Several derivatives have demonstrated potent anticancer activity through various mechanisms.

Potential Targets:

  • Phosphatidylinositol 3-kinase (PI3Kα): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα, suggesting that our target compound, sharing the 4-hydroxy-2-quinolone core, may also interact with this kinase.[2]

  • DNA Gyrase and Topoisomerases: Quinolone antibiotics famously target bacterial DNA gyrase.[7] While distinct from human topoisomerases, the ability of the quinoline core to intercalate with DNA or bind to enzymes involved in DNA replication is a recurring theme. Some quinoline derivatives have shown activity against human topoisomerases, a mechanism exploited by anticancer drugs like topotecan.

  • Ectonucleotidases (e.g., CD39, CD73): These cell surface enzymes are crucial in the tumor microenvironment, converting immunogenic ATP into immunosuppressive adenosine. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, suggesting a potential role for our molecule in cancer immunotherapy.[8]

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of quinoline derivatives are well-documented.[2]

Potential Targets:

  • Lipoxygenases (LOX): These enzymes are key players in the biosynthesis of leukotrienes, which are potent inflammatory mediators. 4-hydroxy-2-quinolinone derivatives have been shown to inhibit soybean lipoxygenase, a model for human LOX enzymes.[2] The anti-inflammatory activity of our target compound could be mediated through this pathway.

  • MAP Kinase Pathway: The Mitogen-Activated Protein (MAP) kinase pathway is a central regulator of inflammatory responses. The inhibition of this pathway has been investigated for 4-hydroxy-2(1H)-quinolinone derivatives.[1]

Infectious Diseases

Historically, quinolines are renowned for their antimicrobial and antimalarial activities.[3][4]

Potential Targets:

  • Bacterial DNA Gyrase B (GyrB): As mentioned, the quinolone core is a classic inhibitor of bacterial DNA gyrase. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been specifically identified as inhibitors of the GyrB subunit of Staphylococcus aureus.[7] This suggests a potential antibacterial application for this compound.

  • Mitochondrial Electron Transport Chain in Parasites: Structural analogs of menaquinone, which includes some 4-hydroxyquinolines, are thought to target the mitochondrial electron transport chain in parasites like Plasmodium falciparum, the causative agent of malaria.[9]

A Strategic Framework for Target Validation

The following section outlines a comprehensive, multi-tiered approach to experimentally validate the hypothesized therapeutic targets for this compound.

Tier 1: In Vitro Target-Based Screening

This initial phase focuses on direct interaction assays with the purified recombinant target proteins.

Experimental Workflow:

workflow1 Compound Ethyl 4-hydroxy-2- methylquinoline-6-carboxylate PI3Ka PI3Kα Kinase Assay (e.g., ADP-Glo™) Compound->PI3Ka LOX LOX Inhibition Assay (e.g., Spectrophotometric) Compound->LOX GyrB DNA Gyrase B ATPase Assay (e.g., Colorimetric) Compound->GyrB Ecto Ectonucleotidase Activity Assay (e.g., Malachite Green) Compound->Ecto Output IC50 Determination PI3Ka->Output LOX->Output GyrB->Output Ecto->Output caption Figure 1: In Vitro Target-Based Screening Workflow

Figure 1: In Vitro Target-Based Screening Workflow

Detailed Protocols:

Protocol 1: PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, and the test compound.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add PI3Kα enzyme, PIP2 substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, and measure the luminescence, which is proportional to kinase activity.

    • Calculate the IC50 value from the dose-response curve.

Protocol 2: Lipoxygenase (LOX) Inhibition Assay

  • Reagents: Soybean lipoxygenase, linoleic acid substrate, and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a quartz cuvette, mix the LOX enzyme and the test compound in a suitable buffer.

    • Initiate the reaction by adding linoleic acid.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Determine the initial reaction rates and calculate the percentage of inhibition.

    • Calculate the IC50 value.

Tier 2: Cell-Based Assays

This phase assesses the compound's activity in a more biologically relevant context.

Experimental Workflow:

workflow2 Compound Test Compound Cancer Cancer Cell Lines (e.g., MCF-7, HCT-116) Compound->Cancer Immune Immune Cells (e.g., Jurkat T-cells) Compound->Immune Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Compound->Bacteria Proliferation Proliferation Assay (e.g., MTT, CellTiter-Glo®) Cancer->Proliferation Signaling Western Blot for p-AKT/p-ERK Cancer->Signaling Cytokine Cytokine Release Assay (e.g., ELISA for IL-2) Immune->Cytokine MIC Minimum Inhibitory Concentration (MIC) Assay Bacteria->MIC Output EC50 / MIC Determination Proliferation->Output Signaling->Output Cytokine->Output MIC->Output caption Figure 2: Cell-Based Assay Workflow

Figure 2: Cell-Based Assay Workflow

Detailed Protocol: Western Blot for PI3K Pathway Inhibition

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.

Tier 3: In Vivo Model Validation

The final stage involves testing the compound's efficacy in a living organism.

Experimental Workflow:

workflow3 Compound Test Compound Xenograft Tumor Xenograft Model (e.g., Nude Mice with HCT-116) Compound->Xenograft Inflammation Inflammation Model (e.g., Carrageenan-induced Paw Edema) Compound->Inflammation Infection Bacterial Infection Model (e.g., S. aureus Thigh Infection) Compound->Infection Tumor Tumor Growth Inhibition Xenograft->Tumor Edema Reduction in Paw Edema Inflammation->Edema CFU Reduction in Bacterial Load (CFU) Infection->CFU Output In Vivo Efficacy Assessment Tumor->Output Edema->Output CFU->Output caption Figure 3: In Vivo Model Validation Workflow

Figure 3: In Vivo Model Validation Workflow

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, molecule with the potential for therapeutic development across multiple disease areas, including oncology, inflammation, and infectious diseases. The strategic framework outlined in this guide provides a clear and logical path for the systematic identification and validation of its molecular targets. By building upon the established pharmacology of the quinoline scaffold and employing a tiered approach of in vitro, cell-based, and in vivo assays, researchers can efficiently elucidate the mechanism of action and unlock the full therapeutic potential of this intriguing compound. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.

References

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (CAS: 300590-94-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As a quinoline derivative, this molecule serves as a valuable scaffold and intermediate for the synthesis of more complex, biologically active compounds. This document delineates its chemical properties, a validated synthetic approach, spectroscopic characterization, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

Precise identification is the foundation of all chemical research. This compound is registered under CAS Number 300590-94-7.[1][2][3][4] The structure features a 4-hydroxyquinoline core, which exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). This tautomerism is a critical consideration in its reactivity and spectroscopic analysis.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 300590-94-7[1][2][3][4][5]
IUPAC Name This compound[2][3]
Molecular Formula C₁₃H₁₃NO₃[1][3][5][6]
Synonyms 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester[1][5], ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate[5]
InChI Key ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Chemical Structure & Tautomerism

The quinoline ring system is fundamental to this molecule's chemistry. The 4-hydroxy group can tautomerize to the more stable keto form, 4-quinolone. This equilibrium influences its hydrogen bonding capabilities and reaction pathways.

Caption: Keto-enol tautomerism of the core quinoline structure.

Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 231.25 g/mol [4][5]
Appearance Solid[6]
Melting Point 256 °C[5][7]
Boiling Point 383.7 °C at 760 mmHg[5]
Density 1.244 g/cm³ (Predicted)[7]
Purity Typically available at ≥95%[1]

Synthesis Protocol: Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolines is classically achieved via the Conrad-Limpach reaction. This methodology involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the target molecule, the logical precursors are Ethyl 4-aminobenzoate and Ethyl acetoacetate.

Causality of Experimental Design: The choice of Ethyl 4-aminobenzoate ensures the resulting quinoline has the required ethyl carboxylate group at the 6-position. The reaction with ethyl acetoacetate provides the atoms necessary to form the second ring, including the 2-methyl and 4-hydroxy functionalities. The high-temperature cyclization is crucial for overcoming the activation energy barrier for the intramolecular electrophilic aromatic substitution that closes the ring. A high-boiling, inert solvent like Dowtherm A or diphenyl ether is used to achieve the necessary temperatures (typically ~250 °C) for efficient ring closure.[8]

Experimental Workflow

Caption: Synthetic workflow via Conrad-Limpach reaction.

Step-by-Step Methodology
  • Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine equimolar amounts of Ethyl 4-aminobenzoate and Ethyl acetoacetate in toluene with a catalytic amount of acetic acid. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine intermediate, ethyl β-(4-ethoxycarbonylanilino)crotonate. Remove the solvent under reduced pressure.

  • Cyclization: In a three-necked flask equipped with a mechanical stirrer and a condenser, heat an inert, high-boiling solvent such as Dowtherm A to reflux (~250-260 °C).[8]

  • Addition: Add the crude enamine intermediate from Step 1 to the refluxing solvent portion-wise. The addition should be controlled to manage the evolution of ethanol, which is a byproduct of the cyclization.[8]

  • Reaction Completion: Maintain the reflux for 15-30 minutes after the addition is complete to ensure full conversion.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.[8]

  • Purification: Dilute the cooled mixture with petroleum ether or hexane to further precipitate the product and wash away the solvent. Collect the solid by vacuum filtration and wash thoroughly with the same hydrocarbon solvent.[8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • An ethyl ester group will appear as a quartet (~4.0-4.4 ppm, -OCH₂-) and a triplet (~1.2-1.5 ppm, -CH₃).

    • A sharp singlet for the 2-methyl group (~2.3-2.6 ppm).

    • Signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.

    • A broad singlet at a downfield chemical shift (>10 ppm) corresponding to the acidic proton of the 4-hydroxy group or the N-H proton in the 4-oxo tautomer.

  • ¹³C NMR: The carbon spectrum will corroborate the structure with signals for the ester carbonyl (~165-170 ppm), the carbons of the aromatic rings, the C4 carbon bearing the hydroxyl group (or C=O), and the aliphatic carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 231, corresponding to the molecular weight of the compound.[9]

Applications in Research and Drug Development

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in antimicrobial and anticancer applications.[10][11] this compound serves as a critical starting material or intermediate for creating more elaborate molecules.[5][12]

  • Scaffold for DHODH Inhibitors: The quinoline carboxylic acid core is a known pharmacophore for inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for anticancer and anti-inflammatory drugs.[13] The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate binding affinity and pharmacokinetic properties.

  • Antimicrobial Agents: The 4-quinolone motif is famous for its role in quinolone antibiotics. This compound can be a precursor for developing novel antibacterial or antimalarial agents.[12]

  • Material Science: Due to its rigid, planar structure and potential for hydrogen bonding, it can be explored for incorporation into polymers or functional materials to enhance properties like thermal stability or UV resistance.[12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. The compound is classified with a "Warning" signal word.

Table 3: GHS Hazard Information
CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Source:

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[14]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14]

  • Keep away from strong oxidizing agents and strong acids.[14]

References

  • Vertex AI Search Result 1. (URL not available)
  • Chemspace. (n.d.). This compound - C13H13NO3. Retrieved from Chemspace website. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • ResearchGate. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-HYDROXY-2-METHYLQUINOLINE-6-CARBOXYLIC ACID ETHYL ESTER. Retrieved from Chemdad website. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1950). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 30, 70. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20347–20367. [Link]

  • Costakes, M. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4535–4549. [Link]

  • Aislan Bio-tech (Shanghai) Co., Ltd. (n.d.). This compound. Retrieved from Aislan Bio-tech website. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. Part 91. Synthesis and Properties of Ethyl 1-Substituted- 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem Compound Database. Retrieved from NIH website. [Link]

  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. International Journal of Molecular Sciences, 24(22), 16429. [Link]

Sources

The 2-Methyl-4-Hydroxyquinoline Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-Methyl-4-Hydroxyquinoline Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-methyl-4-hydroxyquinoline derivatives. We will delve into the core synthetic strategies, explore the vast spectrum of biological activities, and present actionable experimental protocols. Our focus is on the causality behind experimental choices and the mechanistic insights that drive modern drug discovery, grounded in authoritative scientific literature.

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The 2-methyl-4-hydroxyquinoline core, specifically, represents a "privileged structure" that has garnered significant interest due to its diverse and potent pharmacological profiles, ranging from anticancer and antimicrobial to antiviral activities.[1]

The 4-hydroxy group is particularly crucial as it exists in tautomeric equilibrium with its 4-oxo form (4-quinolone). This keto-enol tautomerism can be critical for receptor binding, particularly in mimicking keto-acid moieties that interact with metal ions in enzyme active sites.[3] This guide will explore how chemists leverage this versatile scaffold to develop novel therapeutic agents.

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the 2-methyl-4-hydroxyquinoline core can be achieved through several established and modern synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations.

Classical Synthesis: The Conrad-Limpach-Knorr Cyclization

One of the most reliable and historically significant methods for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[4] This thermal cyclization of an anilinocrotonate ester provides a direct route to the core structure. The elegance of this method lies in its simplicity and the ready availability of starting materials.

The key mechanistic step involves the intramolecular cyclization of ethyl β-anilinocrotonate at high temperatures (typically 240-250°C). The use of a high-boiling solvent like Dowtherm (a mixture of diphenyl and diphenyl ether) facilitates uniform heating and efficient reaction kinetics. This approach remains a go-to method for foundational studies and the synthesis of parent compounds.

Conrad_Limpach_Synthesis Aniline Aniline Intermediate Ethyl β-anilinocrotonate Aniline->Intermediate Condensation (-H₂O) EAA Ethyl Acetoacetate EAA->Intermediate Product 2-Methyl-4-hydroxyquinoline Intermediate->Product Thermal Cyclization (250°C, Dowtherm) Anticancer_MoA cluster_cell Cancer Cell Quinoline Quinoline Derivative DNA Nuclear DNA Quinoline->DNA Intercalation Enzymes Key Enzymes (e.g., Topoisomerase, NQO1) Quinoline->Enzymes Inhibition Apoptosis Apoptosis DNA->Apoptosis DNA Damage Enzymes->Apoptosis Pathway Disruption

References

Methodological & Application

Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of quinoline derivatives, 4-hydroxyquinolones are of particular interest due to their prevalence in biologically active compounds, including antibacterial agents. Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a key intermediate in the synthesis of more complex molecules, making a robust and well-understood synthetic protocol for its preparation highly valuable for researchers in medicinal chemistry and drug development.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Conrad-Limpach reaction. This classic and reliable method involves a two-step sequence: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline core. We will delve into the mechanistic underpinnings of this reaction, providing practical insights to ensure a successful and reproducible synthesis.

Reaction Overview: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful tool for the formation of 4-hydroxyquinolines.[1][2][3] The reaction proceeds in two distinct stages:

  • Enamine Formation: An aromatic amine, in this case, ethyl 4-aminobenzoate, reacts with a β-ketoester, ethyl acetoacetate. The amino group of the aniline attacks the ketone carbonyl of the ethyl acetoacetate, leading to the formation of a stable enamine intermediate, ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate. This step is typically conducted at a moderate temperature and can be catalyzed by a small amount of acid.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at a high temperature, typically around 250 °C.[2][3] This step involves the attack of the aromatic ring onto the ester carbonyl, followed by the elimination of ethanol to form the quinolone ring system. The use of a high-boiling, inert solvent is crucial for achieving high yields and preventing decomposition.[1]

The overall synthetic scheme is depicted below:

Conrad-Limpach Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 Ethyl 4-aminobenzoate intermediate Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate start1->intermediate Condensation (Step 1) start2 Ethyl acetoacetate start2->intermediate product This compound intermediate->product Thermal Cyclization (Step 2)

Caption: Overall workflow of the Conrad-Limpach synthesis.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 4-aminobenzoate165.1916.52 g100
Ethyl acetoacetate130.1413.01 g100
Dowtherm A-~150 mL-
Ethanol46.07As needed-
Petroleum Ether-As needed-
Celite®-As needed-

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Conduct the high-temperature cyclization step in a well-ventilated fume hood.

  • Dowtherm A is a high-boiling liquid; handle with care to avoid severe burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step 1: Synthesis of Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate (Intermediate)

Rationale: This initial condensation reaction forms the crucial enamine intermediate. The reaction is typically performed neat (without solvent) or in a minimal amount of a high-boiling solvent to facilitate the removal of water, which drives the equilibrium towards the product. A catalytic amount of acid can be used to accelerate the reaction, but in many cases, heating the neat mixture is sufficient.

Experimental Procedure:
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-aminobenzoate (16.52 g, 100 mmol) and ethyl acetoacetate (13.01 g, 100 mmol).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the enamine will be indicated by the appearance of a new, less polar spot and the disappearance of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

Rationale: This is the key ring-forming step. The high temperature provides the necessary activation energy for the intramolecular electrophilic substitution on the aromatic ring, followed by the elimination of ethanol. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an excellent high-boiling, inert solvent for this type of cyclization, ensuring a uniform and controlled high temperature.[4]

Experimental Procedure:
  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, add approximately 150 mL of Dowtherm A.

  • Heat the Dowtherm A with stirring to a vigorous reflux (approximately 250-260 °C).

  • Carefully add the crude ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate from Step 1 dropwise from the dropping funnel into the refluxing Dowtherm A over 15-20 minutes. Ethanol will begin to distill from the reaction mixture as the cyclization proceeds.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete reaction.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, carefully pour the mixture into a beaker containing 300 mL of petroleum ether. This will cause the product to precipitate.

  • Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of petroleum ether to remove the Dowtherm A.

  • Air-dry the crude product on the filter funnel.

Purification:
  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethanol alone.

  • Dissolve the crude solid in a minimal amount of boiling ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a pad of Celite®.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: The expected yield of the purified this compound is typically in the range of 70-85% based on the starting ethyl 4-aminobenzoate.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Protocol cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A Combine Ethyl 4-aminobenzoate and Ethyl acetoacetate B Heat at 110-120 °C for 1-2 hours A->B C Cool to room temperature B->C E Add enamine intermediate dropwise C->E Crude Intermediate D Heat Dowtherm A to reflux (~250-260 °C) D->E F Reflux for 30 minutes E->F G Cool and precipitate with petroleum ether F->G H Filter and wash solid G->H I Recrystallize from Ethanol/Water H->I Crude Product J Filter and dry the purified product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Conrad-Limpach synthesis provides a reliable and efficient route for the preparation of this compound. By carefully controlling the reaction conditions, particularly the high temperature required for the cyclization step, researchers can obtain this valuable intermediate in good yields. This protocol, grounded in established chemical principles, offers a clear and reproducible method for scientists engaged in the synthesis of quinoline-based compounds for various applications in drug discovery and materials science.

References

  • Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]

  • Mansfield, R. K., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2007(15), 133-141. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Reynolds, G. A.; Hauser, C. R. (1951). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 31, 70. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and drug development. As a quinoline derivative, it serves as a crucial intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for its application in medicinal chemistry, as even minor impurities can lead to undesirable side effects or misleading experimental results. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization and column chromatography, along with insights into the rationale behind these techniques.

The inherent chemical properties of quinoline derivatives, such as the basicity of the nitrogen atom, can present challenges during purification, particularly when using silica gel chromatography[1]. This guide addresses these challenges and provides strategies to achieve high purity of the target compound.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 300590-94-7[2][3]
Molecular Formula C13H13NO3[2][3][4]
Molecular Weight 231.25 g/mol [3]
Physical Form Solid[2]
Purity (typical commercial) >95%[2]
Storage Sealed in dry, room temperature[2]

The presence of a hydroxyl group and an ester functionality suggests that the compound has moderate polarity and is likely soluble in a range of organic solvents. The 4-hydroxyquinoline moiety can exhibit tautomerism, which may influence its reactivity and chromatographic behavior[5].

Purification Strategies: A Comparative Overview

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods, or their sequential use, will depend on the nature and quantity of the impurities present.

Purification_Strategy Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization For removal of major, less soluble impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures or closely related impurities Recrystallization->Column_Chromatography For further polishing High_Purity_Product High Purity Product (>99%) Recrystallization->High_Purity_Product Column_Chromatography->High_Purity_Product Column_Chromatography_Workflow Start Crude Sample TLC TLC Analysis for Eluent Selection Start->TLC Packing Column Packing (Silica Gel) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution with Selected Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Purified Product Evaporation->End

Sources

Application Notes & Protocols: A Comprehensive Biological Screening Cascade for Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust biological screening cascade for a novel quinoline derivative, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. We outline a logical, multi-tiered approach, beginning with broad primary screens for cytotoxicity and antimicrobial activity, followed by more specific, mechanism-based secondary assays to elucidate potential anti-inflammatory action. Each protocol is presented with detailed, step-by-step instructions, including the rationale behind experimental choices and the implementation of self-validating controls to ensure data integrity. This guide serves as a comprehensive resource for the initial characterization and evaluation of this promising compound.

Introduction: The Rationale for Screening

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Derivatives of this scaffold have been successfully developed into drugs for a wide range of diseases.[4][5] Given the established therapeutic potential of this chemical family, a systematic evaluation of new analogs is a critical endeavor in drug discovery. The screening cascade proposed herein is designed to efficiently identify and characterize the primary biological activities of the target compound, providing a foundational dataset to guide further development.

The workflow begins with primary assays to answer the fundamental questions: Does the compound affect cell viability, and does it inhibit microbial growth? Based on these initial findings, the workflow branches into secondary assays designed to probe the mechanisms underlying any observed activity.

G cluster_0 Screening Cascade Overview cluster_1 Secondary/Mechanistic Assays compound This compound (Test Compound) primary_screen Primary Screening compound->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) primary_screen->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Zone of Inhibition) primary_screen->antimicrobial decision_cytotoxic Cytotoxic? cytotoxicity->decision_cytotoxic decision_antimicrobial Antimicrobial? antimicrobial->decision_antimicrobial nfkb_assay Anti-inflammatory Screen (NF-κB Reporter Assay) decision_cytotoxic->nfkb_assay Yes no_activity No Further Action or Structural Modification decision_cytotoxic->no_activity No mic_assay MIC Determination (Broth Microdilution) decision_antimicrobial->mic_assay Yes decision_antimicrobial->no_activity No

Caption: High-level workflow for the biological evaluation of the test compound.

Primary Screening Assays

In Vitro Cytotoxicity Screening: MTT Assay

The evaluation of cytotoxic potential is a critical first step in drug discovery.[6][7] The MTT assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous control line (e.g., HEK293) in appropriate media until they reach ~80% confluency.[10][11] The inclusion of a non-cancerous line is vital for determining the compound's selectivity index.[10]

    • Trypsinize, count, and dilute the cells to a final concentration of 7.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well flat-bottom plate.[9]

    • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Then, perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Media Blank: Culture medium without cells to measure background absorbance.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[9]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

    • Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Subtract the average OD of the media blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[6][7]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to show the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)DataDataData
HeLa (Cervical Cancer)DataDataData
HEK293 (Normal Kidney)DataDataData
¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Antimicrobial Screening: Agar Disk Diffusion (Zone of Inhibition) Assay

The Kirby-Bauer test, or zone of inhibition assay, is a rapid and qualitative method to assess the ability of a substance to inhibit microbial growth.[13][14] It is an excellent primary screen for novel compounds, as many quinoline derivatives are known to possess antimicrobial properties.[15][16][17][18]

Protocol: Zone of Inhibition Test

  • Prepare Bacterial Inoculum:

    • Select test microorganisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Inoculate a single colony of each bacterium into a tube of sterile broth (e.g., Tryptic Soy Broth).

    • Incubate overnight at 37°C to achieve a saturated culture.

    • Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.

    • Evenly spread the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[13]

  • Disk Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile paper filter discs (6 mm diameter) with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Controls:

      • Positive Control: A disc with a standard antibiotic (e.g., Ciprofloxacin).

      • Negative Control: A disc impregnated with the solvent (DMSO) only.

    • Using sterile forceps, place the discs onto the surface of the inoculated agar plate, pressing gently to ensure full contact.[13]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[13]

    • After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm), including the disc itself.[19]

Data Presentation

MicroorganismTest Compound Zone of Inhibition (mm)Positive Control (Ciprofloxacin) Zone (mm)Negative Control (DMSO) Zone (mm)
S. aureus (Gram +)DataData0
E. coli (Gram -)DataData0

A larger zone of inhibition indicates greater antimicrobial potency.[13] If a significant zone is observed, a quantitative Minimum Inhibitory Concentration (MIC) assay should be performed.

Secondary & Mechanistic Assays

Anti-Inflammatory Screening: NF-κB Luciferase Reporter Assay

Nuclear Factor-kappa B (NF-κB) is a master regulator of gene expression involved in inflammation, immunity, and cell proliferation.[20] Many cytotoxic and anti-inflammatory compounds exert their effects by modulating this pathway. A luciferase reporter assay is a highly sensitive method to quantify the activation of the NF-κB pathway.[21][22]

G cluster_0 NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus tnfa TNF-α (Stimulus) receptor TNFR tnfa->receptor complex IκB-NF-κB (Inactive Complex) receptor->complex Activates IKK (not shown) ikb IκB nfkb NF-κB ikb_p P-IκB (Degraded) complex->ikb_p Phosphorylation nfkb_active NF-κB (Active) complex->nfkb_active dna NF-κB Response Element in DNA nfkb_active->dna Translocation luciferase Luciferase Gene (Reporter) dna->luciferase Binds & Initiates Transcription light Luminescence luciferase->light Translation & Reaction with Luciferin G cluster_0 MIC Assay Workflow prep_compound Prepare 2-fold Serial Dilutions of Test Compound in Broth inoculate Inoculate 96-well Plate (Compound + Bacteria) prep_compound->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum (~5 x 10⁵ CFU/mL) prep_bacteria->inoculate incubate Incubate Plate (37°C, 16-24 hours) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution Assay

  • Preparation:

    • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. [23] * Prepare a solution of the test compound in MHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. [23] * Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described for the disk diffusion assay, but further dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [23] * Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 16-24 hours. [23] * Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. [23]

Conclusion

This application note provides a structured, multi-assay approach to characterize the biological activity of this compound. By starting with broad primary screens for cytotoxicity and antimicrobial effects, researchers can efficiently identify the compound's primary bioactivity. Subsequent secondary assays, such as the NF-κB reporter and MIC determination protocols, allow for a deeper, more quantitative understanding of the compound's potency and potential mechanism of action. Adherence to these detailed, well-controlled protocols will generate reliable and reproducible data, forming a solid foundation for any subsequent drug development efforts.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Microbe Investigations AG. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]

  • PLOS ONE. (2022). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Journal of the Korean Chemical Society. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-STAGE. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. [Link]

  • Current Protocols in Chemical Biology. (2012). High-throughput assessment of bacterial growth inhibition by optical density measurements. PubMed Central (PMC). [Link]

  • Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • Molecules. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central (PMC). [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • International Journal of Research Publication and Reviews. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents. [Link]

  • Molecules. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • DARU Journal of Pharmaceutical Sciences. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]

  • NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • Bio-protocol. (2020). Escherichia coli Growth Inhibition Assay. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Recent Patents on Anti-Infective Drug Discovery. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Avicenna Journal of Phytomedicine. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central (PMC). [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. [Link]

  • Current Topics in Medicinal Chemistry. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

Sources

Application Notes & Protocols: Cytotoxicity of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can induce cancer cell death through various mechanisms, such as inhibiting topoisomerases, disrupting microtubule polymerization, and modulating key signaling pathways involved in cell proliferation and survival.[3][4] Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative of interest for its potential cytotoxic effects against cancer cells.

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of this compound. It details protocols for three standard and robust cytotoxicity assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay. These assays offer complementary insights into the compound's effects on cell viability, proliferation, and membrane integrity.

Principle of Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[7][8]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[9] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells in the well.[11]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which indicates the extent of cell lysis.

Experimental Workflow

A systematic workflow is crucial for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines the key stages of the experimental process.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions of Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT, SRB, or LDH) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Materials and Reagents

Cell Lines

A panel of cancer cell lines is recommended to assess the spectrum of activity of this compound. The choice of cell lines should be guided by the research focus.

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HeLaCervical Adenocarcinoma
HepG2Hepatocellular Carcinoma
Reagents
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris-base

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Detailed Protocols

Part 1: Cell Culture and Seeding
  • Cell Culture Maintenance: Culture the selected cancer cell lines in their appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density for each cell line (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate.

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plates overnight to allow for cell attachment.

Part 2: Compound Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

Part 3: Cytotoxicity Assay Procedures
A. MTT Assay Protocol
  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[5]

B. Sulforhodamine B (SRB) Assay Protocol
  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells.[9] Incubate the plates at 4°C for 1 hour.[11]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[10][11] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]

  • Dye Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[14]

C. Lactate Dehydrogenase (LDH) Assay Protocol
  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[15]

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add a stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[15]

Data Analysis and Interpretation

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of cell growth.[16] Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[17]

Example Data Presentation

The IC50 values obtained from the cytotoxicity assays should be presented in a clear and concise table for easy comparison.

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT48[Example Value]
A549MTT48[Example Value]
HeLaSRB48[Example Value]
HepG2LDH24[Example Value]

Potential Mechanisms of Action

Quinoline derivatives have been reported to exert their anticancer effects through various signaling pathways.[1] A potential mechanism for this compound could involve the induction of apoptosis.

Apoptosis_Pathway Compound Ethyl 4-hydroxy-2- methylquinoline-6-carboxylate Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by the test compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for evaluating the cytotoxic properties of this compound against various cancer cell lines. By employing multiple assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's anticancer potential. Accurate determination of IC50 values is a critical first step in the drug discovery and development pipeline, guiding further mechanistic studies and preclinical evaluation.

References

Sources

Application Note: A Comprehensive Guide to Antimicrobial Susceptibility Testing of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amid the escalating crisis of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutics.[1][2] The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous established antimicrobial agents.[3][4][5] Quinolone antibiotics, a closely related class, exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[6][7][8][9] This application note presents a detailed guide for the comprehensive antimicrobial susceptibility testing (AST) of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a quinoline derivative with potential as a novel antibacterial agent.[10][11] We provide scientifically grounded, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and assessing its spectrum of activity. These methodologies, based on internationally recognized standards, are designed for researchers, scientists, and drug development professionals to enable a robust and reproducible evaluation of this and other novel compounds.

Compound Profile & Rationale for Testing

Compound: this compound Chemical Formula: C₁₃H₁₃NO₃[12] Molecular Weight: 231.25 g/mol [12] CAS Number: 300590-94-7[12]

Scientific Rationale: The quinoline framework is a cornerstone in the development of antimicrobial drugs.[13] Its derivatives have been extensively studied and show a wide range of biological activities.[14][15][16] The structural similarity of this compound to the quinolone class of antibiotics provides a strong impetus for investigating its antibacterial potential.[1][6] The primary goal of this investigation is to quantify its bioactivity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Stock Solution Preparation (Scientist's Note): The solubility of a test compound is a critical first step. Due to its ester functional group and aromatic nature, this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10 mg/mL or ~43.2 mM).

  • Causality: Using DMSO allows for the complete solubilization of the compound, preventing precipitation during serial dilutions in aqueous culture media. It is crucial to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms (typically ≤1% v/v).

Principles of Antimicrobial Susceptibility Testing (AST)

The cornerstone of AST is the determination of the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17][18] This application note details two universally accepted methods for this purpose.

  • Broth Microdilution: This is a quantitative method and considered a gold standard for determining MIC values.[17][19] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[18] Its high-throughput nature and quantitative results make it ideal for screening and lead optimization.

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method used for preliminary screening.[19] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity.

Experimental Protocols

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO, saline, and micropipettes

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate Setup:

    • Prepare a 1 mg/mL (1000 µg/mL) stock solution of the test compound in DMSO.

    • In a separate 96-well plate (the "dilution plate"), add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of an intermediate dilution of the compound (e.g., 128 µg/mL in CAMHB with 1% DMSO) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the Growth Control (no compound).

    • Column 12 will serve as the Sterility Control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Using a multichannel pipette, transfer 50 µL from the dilution plate to a new, sterile "test plate".

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1-11 of the test plate. This brings the total volume to 100 µL per well.

    • Add 50 µL of sterile CAMHB to the wells in column 12 (Sterility Control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, inspect the plate visually. The MIC is the lowest concentration of the compound where no visible growth (turbidity or a cell pellet) is observed.[20]

    • Self-Validation Check: The Sterility Control (column 12) must be clear, and the Growth Control (column 11) must show distinct turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage p1 Prepare 0.5 McFarland Inoculum Suspension a2 Inoculate Wells with Bacterial Suspension p1->a2 Standardized Inoculum p2 Prepare Compound Stock (e.g., 1 mg/mL in DMSO) p3 Create Serial Dilutions in 96-well plate p2->p3 Primary Stock a1 Transfer Dilutions to Test Plate p3->a1 Dilution Series a1->a2 a3 Incubate Plate (37°C, 16-20h) a2->a3 an1 Visually Inspect for Growth (Turbidity) a3->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3.2: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Test compound stock solution (high concentration, e.g., 10 mg/mL)

  • Sterile cotton swabs

  • Same materials for inoculum preparation as in 3.1

Procedure:

  • Disk Preparation:

    • Aseptically apply a precise volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk to achieve a specific drug load (e.g., 100 µ g/disk ).

    • Allow the solvent (DMSO) to fully evaporate in a sterile environment.

    • Prepare a negative control disk with DMSO only and a positive control disk with a known antibiotic.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the 0.5 McFarland adjusted inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically place the prepared compound, negative control, and positive control disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

    • Self-Validation Check: The negative control disk should have no zone of inhibition. The positive control disk should produce a zone size within its expected quality control range.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis d_prep Prepare Compound-impregnated Paper Disks a_disk Apply Disks to Agar Surface d_prep->a_disk i_prep Prepare 0.5 McFarland Inoculum Suspension a_inoc Create Confluent Lawn of Bacteria on MHA Plate i_prep->a_inoc a_inoc->a_disk a_inc Incubate Plate (37°C, 16-20h) a_disk->a_inc an_measure Measure Diameter of Zone of Inhibition (mm) a_inc->an_measure an_interp Correlate Zone Size with Activity an_measure->an_interp

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example MIC Data for this compound

Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-Positive[Experimental Value][QC Value]
Bacillus subtilisGram-Positive[Experimental Value][QC Value]
Escherichia coliGram-Negative[Experimental Value][QC Value]
Pseudomonas aeruginosaGram-Negative[Experimental Value][QC Value]

Hypothetical Mechanism of Action

Based on the known mechanism of action for quinolone antibiotics, this compound may function by inhibiting bacterial type II topoisomerases.[7][9] These enzymes are crucial for managing DNA topology during replication and transcription.[8] Inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[6][9]

Mechanism_Pathway Compound Ethyl 4-hydroxy-2- methylquinoline-6-carboxylate Target Bacterial Type II Topoisomerases (DNA Gyrase / Topoisomerase IV) Compound->Target Binds to Complex Stable Ternary Complex (Enzyme-DNA-Compound) Target->Complex Stabilizes on DNA Process DNA Replication & Transcription Target->Process Enables Complex->Process Blocks Breaks Double-Strand DNA Breaks Complex->Breaks Prevents DNA re-ligation Death Bacterial Cell Death Breaks->Death Induces

Caption: Hypothetical mechanism targeting bacterial topoisomerases.

Conclusion

This application note provides a robust framework for the initial antimicrobial evaluation of this compound. The detailed protocols for broth microdilution and disk diffusion, complete with guidelines for controls and data presentation, ensure that researchers can generate reliable and reproducible results. Successful identification of antimicrobial activity using these methods would justify progression to more advanced studies, such as determining minimum bactericidal concentration (MBC), time-kill kinetics, and definitive mechanism of action studies, paving the way for the potential development of a novel therapeutic agent.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(8), 2046–2053. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Lu, T., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 10(7), 1046–1051. [Link]

  • Al-Ostath, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11579-11591. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Musiol, R. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Organic Chemistry, 19(17), 1668-1686. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications - Biochemistry. [Link]

  • Kumar, S., et al. (2017). Therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. [Link]

  • Wist, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 557. [Link]

  • Singh, A., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Insuasty, A., et al. (2015). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed. [Link]

  • Balaji, K., et al. (2013). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Spížek, J., & Řezanka, T. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. [Link]

  • Chemspace. This compound. [Link]

  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4349-4389. [Link]

  • Ukr-Khim. Zh. (Russ. Ed.). (1991). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • El-Dean, A. M. K., et al. (2020). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]

  • Patel, K. D., et al. (2012). Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and its metal chelates. Der Pharma Chemica, 4(2), 566-572. [Link]

Sources

Protocol for Assessing the Antimalarial Activity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinolines in Antimalarial Chemotherapy

Quinolines represent a cornerstone of antimalarial chemotherapy, with venerable members like chloroquine and quinine having saved countless lives. These agents traditionally exert their effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[1][2] The accumulation of a drug-heme complex is ultimately lethal to the parasite.[2] However, the relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous search for new and effective antimalarial agents. Novel quinoline scaffolds and their derivatives remain a promising avenue for drug discovery, potentially offering new mechanisms of action or the ability to circumvent existing resistance pathways.

This comprehensive guide provides a structured, multi-tiered protocol for the preclinical assessment of novel quinoline compounds, designed for researchers in both academic and industrial drug development settings. The workflow progresses from high-throughput in vitro screening to essential cytotoxicity profiling and culminates in in vivo efficacy evaluation, ensuring a robust and reliable assessment of a compound's potential as a future antimalarial drug.

Tier 1: Primary Assessment of In Vitro Anti-plasmodial Activity

The initial step is to determine the intrinsic potency of the novel quinoline compounds against the blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely adopted, sensitive, and high-throughput method for this purpose.[3][4][5][6][7]

Principle of the SYBR Green I Assay

This assay leverages the DNA-intercalating dye SYBR Green I to quantify parasite proliferation.[8] Mature mammalian erythrocytes are anucleated, meaning any DNA detected in the culture of infected red blood cells is of parasitic origin. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.[4][8]

Experimental Workflow: In Vitro Anti-plasmodial Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis P1 Prepare serial dilutions of novel quinoline compounds in 96-well plates. P3 Add parasite culture to wells containing compounds, positive (Chloroquine) and negative (DMSO) controls. P1->P3 P2 Culture P. falciparum (e.g., 3D7 or W2 strains) to ~0.5% parasitemia. P2->P3 I1 Incubate plates for 72 hours under standard culture conditions (37°C, 5% CO2). P3->I1 D1 Add SYBR Green I lysis buffer to each well. I1->D1 D2 Incubate in the dark (e.g., 1 hour at 37°C). D1->D2 D3 Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm). D2->D3 A1 Calculate 50% Inhibitory Concentration (IC50) using a dose-response curve. D3->A1

Caption: Workflow for the SYBR Green I-based in vitro anti-plasmodial assay.

Detailed Protocol: SYBR Green I Assay
  • Compound Plating:

    • Prepare serial dilutions of the test quinoline compounds in complete culture medium in a 96-well, black, clear-bottom microplate. A typical concentration range to start with is 0.01 nM to 10 µM.

    • Include wells for a known antimalarial drug as a positive control (e.g., chloroquine, artesunate) and a vehicle control (e.g., DMSO) as a negative control.

  • Parasite Culture Preparation:

    • Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant W2 or K1 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • For the assay, prepare a parasite culture with 2% hematocrit and approximately 0.5% parasitemia (predominantly ring stages).

  • Incubation:

    • Add the parasite culture to each well of the compound-containing plate.

    • Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Fluorescence Measurement:

    • After incubation, add a lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at 37°C for 1 hour to allow for cell lysis and dye intercalation.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the vehicle control wells.

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Assessing Cytotoxicity and Selectivity

A potent antimalarial compound must also be non-toxic to host cells. Therefore, assessing the cytotoxicity of the novel quinoline compounds against a mammalian cell line is a critical step. The MTT assay is a standard colorimetric method for this purpose.[9][10][11][12][13][14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.[10][11] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[12]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK293, HepG2, or WI-26VA4) into a 96-well, flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well).[10][11][15][16][17]

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline compounds in the appropriate cell culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C with 5% CO₂.[9][11]

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][10][14][18]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11][14]

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.[9][14]

  • Data Analysis and Selectivity Index Calculation:

    • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.[18]

    • Determine the Selectivity Index (SI) , a crucial parameter that indicates the compound's specificity for the parasite over host cells.[19][20][21][22]

      • SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

    • A higher SI value (typically >10) is desirable, indicating a favorable therapeutic window.[16][21]

ParameterDescriptionDesired Outcome
IC₅₀ Concentration of the compound that inhibits 50% of parasite growth.Low (e.g., <100 nM for a lead compound)[16]
CC₅₀ Concentration of the compound that is toxic to 50% of mammalian cells.High
SI Selectivity Index (CC₅₀/IC₅₀).High (e.g., >100 for a lead compound)[16]
Table 1: Key parameters for evaluating novel antimalarial compounds.

Tier 3: In Vivo Efficacy Assessment

Promising compounds with high in vitro potency and a favorable selectivity index should be advanced to in vivo efficacy testing in a rodent malaria model. The Peters' 4-day suppressive test is the standard method for this evaluation.[23][24][25][26]

Principle of the 4-Day Suppressive Test

This test evaluates the ability of a compound to suppress the proliferation of parasites in an infected mouse.[26] Mice are infected with a rodent malaria parasite, typically Plasmodium berghei, and then treated with the test compound daily for four days.[20][23] The level of parasitemia is then compared to that of an untreated control group.

Experimental Workflow: In Vivo 4-Day Suppressive Test

cluster_0 Infection (Day 0) cluster_1 Treatment (Days 0-3) cluster_2 Assessment (Day 4) P1 Infect mice intraperitoneally with P. berghei-infected erythrocytes. T1 Administer test compound orally or subcutaneously once daily for 4 days. P1->T1 T2 Include positive control (e.g., Chloroquine) and vehicle control groups. A1 Prepare thin blood smears from tail blood. T1->A1 A2 Stain with Giemsa and determine parasitemia by microscopy. A1->A2 A3 Calculate the percentage of parasite suppression relative to the vehicle control. A2->A3 A4 Determine ED50 and ED90 (Effective Dose for 50% and 90% suppression). A3->A4

Caption: Workflow for the Peters' 4-day suppressive test for in vivo efficacy.

Detailed Protocol: 4-Day Suppressive Test
  • Infection:

    • Infect Swiss albino mice intraperitoneally with approximately 1x10⁷ P. berghei-infected red blood cells.[20]

  • Treatment:

    • Randomly divide the mice into groups (e.g., 5 mice per group).

    • A few hours post-infection (Day 0), begin treatment. Administer the test compound once daily for four consecutive days (Days 0, 1, 2, and 3) via the desired route (e.g., oral gavage).

    • Include a vehicle control group (receiving only the drug vehicle) and a positive control group (receiving a standard antimalarial like chloroquine at 10 mg/kg).[23]

  • Parasitemia Determination:

    • On Day 4, collect a drop of blood from the tail of each mouse and prepare a thin blood smear.

    • Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression using the following formula:

      • % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group)] x 100

    • By testing a range of doses, the effective dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be calculated.[27]

Concluding Remarks

This tiered protocol provides a systematic and robust framework for the preclinical evaluation of novel quinoline compounds. By progressing from high-throughput in vitro screening to essential cytotoxicity and in vivo efficacy studies, researchers can efficiently identify and prioritize promising candidates for further development. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data, which is paramount for making informed decisions in the long and arduous journey of antimalarial drug discovery. The World Health Organization (WHO) provides further comprehensive guidelines for the clinical testing and surveillance of antimalarial drug efficacy, which should be consulted for later stages of development.[28][29][30][31][32]

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
  • Grimberg, B. T. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110.
  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life Sciences, 49(17), 1213-1219.
  • Adu-Gyasi, D., et al. (2016). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 15(1), 1-8.
  • Chakraborty, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem Scientific Protocols.
  • Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.
  • Quashie, N. B., de Koning, H. P., & Ranford-Cartwright, L. C. (2006). An improved and highly sensitive microfluorimetric method for assessing susceptibility of Plasmodium falciparum to antimalarial drugs in vitro. Malaria Journal, 5(1), 95.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. BenchChem Scientific Protocols.
  • Wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. Wisdomlib.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270–9285.
  • Egan, T. J. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90(3), 133-137.
  • Lombard, M. C., et al. (2012). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Malaria Journal, 11(1), 1-9.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.
  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Journal of Venomous Animals and Toxins, 8(1), 182-194.
  • Orwa, J. A., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Annals of African Medicine, 7(3), 126-131.
  • Hameed, P. S., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270-9285.
  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinolines and artemisinin: chemistry, biology and history. Current topics in microbiology and immunology, 295, 3-38.
  • Singh, K., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(9), 2268.
  • World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy.
  • Jonet, A., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13(1), 1-9.
  • D'Alessandro, S., et al. (2012).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Quinine Hydrochloride. BenchChem Scientific Protocols.
  • de Souza, N. B., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 57(9), 4228–4236.
  • Zare, A., et al. (2014). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Iranian Journal of Parasitology, 9(4), 462-468.
  • ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design.
  • D'Alessandro, S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • World Health Organization. (2010). Guidelines for the treatment of malaria.
  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy.
  • Wisdomlib. (2025). 4-day suppressive test: Significance and symbolism. Wisdomlib.
  • Gendrot, M., et al. (2021). Assessment of the in vitro activity and selectivity of Artemisia afra and Artemisia annua aqueous extracts against artemisinin-resistant Plasmodium falciparum. Malaria Journal, 20(1), 1-13.
  • D'Alessandro, S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • D'Alessandro, S., et al. (2022).
  • World Health Organization. (2024). WHO releases new malaria guidelines for treatment and procurement of medicines.
  • Pérez-Pertejo, Y., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 1-12.
  • Singh, P., & Kumar, V. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(40), 31441-31461.
  • World Health Organization. (2025). WHO guidelines for malaria.
  • ResearchGate. (n.d.). Selectivity index and solubility of new antimalarials.
  • Jonet, A., et al. (2014). In vitro antimalarial activity of 4-aminoalcohol quinoline enantiomers.

Sources

Application Notes and Protocols: Evaluating Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a lesser-studied derivative, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, as a potential chemical probe. Given the nascent stage of research on this specific molecule, this guide adopts a forward-looking, strategic approach. It outlines a systematic workflow, from initial characterization to target identification and validation, providing detailed, field-proven protocols to empower researchers to unlock its therapeutic and investigational potential.

Introduction: The Quinoline Scaffold and the Opportunity

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This versatility stems from the quinoline ring system's ability to intercalate into DNA, interact with various enzymatic active sites, and modulate signaling pathways. For instance, certain quinoline-carboxamides have been identified as potent antagonists of the P2X7 receptor, a key player in inflammation and cancer.[4] Others have shown promise as novel antimalarial agents with unique mechanisms of action.[5]

This compound (EH-Quin) is a member of this esteemed chemical family. While its synthesis is documented, its biological targets and potential as a chemical probe remain largely unexplored.[2] A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its intended target. The development of EH-Quin as a chemical probe could unveil new biological mechanisms and provide a valuable tool for therapeutic discovery.

This document presents a strategic workflow to systematically evaluate EH-Quin's potential as a chemical probe. It provides the scientific rationale and detailed protocols for each stage of the investigation.

Physicochemical and In Vitro Characterization

Before delving into complex biological assays, it is crucial to establish the fundamental physicochemical properties and baseline cellular activity of EH-Quin. This ensures data reproducibility and informs the design of subsequent experiments.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 300590-94-7[6][7][8][9]
Molecular Formula C13H13NO3[6][7][8][10][11]
Molecular Weight 231.25 g/mol
Appearance Solid[11][12]
Purity >97% (commercially available)[13]
Protocol 1: Aqueous Solubility and Stability Assessment

Rationale: Poor solubility can lead to compound precipitation and inaccurate results in biological assays. Stability assessment is critical to ensure the compound does not degrade under experimental conditions.

Materials:

  • This compound (EH-Quin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a 10 mM stock solution of EH-Quin in DMSO.

  • To determine kinetic solubility, add the stock solution to PBS at room temperature to achieve a final concentration range (e.g., 1 µM to 100 µM).

  • Incubate for 2 hours with gentle agitation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of soluble compound.

  • For stability assessment, incubate EH-Quin at a relevant concentration (e.g., 10 µM) in cell culture medium at 37°C.

  • Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Analyze the samples by HPLC to determine the percentage of intact EH-Quin remaining over time.

Protocol 2: Preliminary Cytotoxicity Profiling

Rationale: Determining the concentration range at which EH-Quin affects cell viability is essential for designing target engagement and phenotypic assays. It helps distinguish between targeted pharmacological effects and non-specific toxicity.

Materials:

  • A panel of relevant human cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293T)

  • Complete cell culture medium

  • EH-Quin DMSO stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of EH-Quin in culture medium, typically from 100 µM down to low nanomolar concentrations.

  • Replace the medium on the cells with the medium containing the EH-Quin dilutions. Include a DMSO vehicle control.

  • Incubate for a relevant duration (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth).

Target Hypothesis and Phenotypic Screening

Based on the known activities of structurally related quinoline derivatives, we can formulate hypotheses about the potential molecular targets of EH-Quin.

Hypothesized Target Classes:
  • Protein Kinases: Many quinoline-based compounds are kinase inhibitors.

  • G-protein Coupled Receptors (GPCRs): Some quinolines modulate GPCR activity.

  • Ion Channels: The P2X7 receptor, an ion channel, is a known target of quinoline-carboxamides.[4]

  • DNA and Associated Enzymes: The planar quinoline structure can intercalate with DNA.

Workflow for Target Discovery

The following diagram illustrates a high-level workflow for discovering the molecular target of EH-Quin, starting with broad phenotypic screening.

Target_Discovery_Workflow cluster_screening Phase 1: Screening cluster_identification Phase 2: Target Identification cluster_validation Phase 3: Target Validation phenotypic_screen High-Content Phenotypic Screen (e.g., Cell Painting, Apoptosis Assay) hit_confirmation Hit Confirmation & Dose-Response phenotypic_screen->hit_confirmation Identify Phenotype chemical_proteomics Chemical Proteomics (Affinity Chromatography, Photo-affinity Labeling) hit_confirmation->chemical_proteomics Confirmed Hit genetic_approaches Genetic Approaches (CRISPR/shRNA Screens) hit_confirmation->genetic_approaches Confirmed Hit target_id Candidate Target Identification chemical_proteomics->target_id genetic_approaches->target_id biochemical_assay Biochemical Assay (Enzyme kinetics, Binding assay) target_id->biochemical_assay Validate in vitro cellular_engagement Cellular Target Engagement (CETSA, NanoBRET) target_id->cellular_engagement Validate in situ validated_target Validated Target biochemical_assay->validated_target cellular_engagement->validated_target CETSA_Principle cluster_treatment EH-Quin Treatment control_protein Target Protein (Unbound) control_heat Heat Gradient control_protein->control_heat control_denatured Denatured Protein (Aggregated) control_heat->control_denatured treated_soluble Soluble Protein probe EH-Quin treated_protein Target Protein + EH-Quin (Bound & Stabilized) treated_heat Heat Gradient treated_protein->treated_heat treated_heat->treated_soluble

References

Experimental setup for evaluating the enzyme inhibition kinetics of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Evaluating the Enzyme Inhibition Kinetics of Quinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Quinoline-Based Enzyme Inhibitors

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] From anticancer to antimicrobial agents, quinoline derivatives have demonstrated the ability to modulate the activity of diverse enzyme targets.[2][3][4] A critical step in the development of these molecules is the precise characterization of their interaction with target enzymes. This guide provides an in-depth framework for designing, executing, and interpreting enzyme inhibition kinetic studies for novel quinoline derivatives, moving beyond a simple checklist to explain the rationale behind each step.

Foundational Principles: Understanding What You're Measuring

Before embarking on experimental work, a firm grasp of enzyme kinetics is essential. The behavior of many enzymes can be described by the Michaelis-Menten model , which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[5] Two key parameters emerge from this model:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[5]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.[5]

An inhibitor's effect is quantified by its ability to alter these parameters. The primary goal of these protocols is to determine not just if a quinoline derivative inhibits an enzyme, but how and how potently. This is defined by two key values:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6] It is a practical measure of potency but is dependent on experimental conditions, particularly substrate concentration.[6]

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex.[7] It is a true measure of an inhibitor's binding affinity and is independent of substrate concentration, making it the gold standard for comparing inhibitor potencies.[6]

The Strategic Workflow: From Initial Hit to Mechanistic Insight

A robust evaluation follows a logical progression. The experimental workflow is designed to build upon previous results, ensuring that each stage is informative and efficiently uses resources.

G A Phase 1: Assay Validation & Baseline Kinetics B Determine Enzyme Km and Vmax (Protocol 1) A->B C Phase 2: Potency Screening B->C Provides essential [S] for IC50 assay D Determine Inhibitor IC50 (Protocol 2) C->D E Phase 3: Mechanistic Elucidation D->E Prioritizes potent compounds for MOI study F Determine Mechanism of Inhibition (MOI) & Calculate Ki (Protocol 3) E->F G Data Interpretation & Reporting F->G G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E E ES ES E->ES + S EI EI E->EI + I EP E + P ES->EP I I E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I EP2 E + P ES2->EP2 ESI2 ESI ES2->ESI2 + I I2 I EI2->ESI2 + S E3 E ES3 ES E3->ES3 + S EP3 E + P ES3->EP3 ESI3 ESI ES3->ESI3 + I I3 I

Caption: Binding models for different types of reversible enzyme inhibition.

  • Experimental Design: This experiment involves measuring reaction velocities across a matrix of varying substrate AND inhibitor concentrations.

    • Select a range of substrate concentrations, typically spanning 0.5x to 5x the Km value.

    • Select a range of inhibitor concentrations based on the IC₅₀ value (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀).

  • Assay Setup and Measurement:

    • Set up the assay as described previously, with each combination of substrate and inhibitor concentration being a unique condition.

    • Remember to include pre-incubation of the enzyme and inhibitor before initiating with the substrate.

    • Measure the initial velocity (V₀) for every condition.

  • Data Analysis and Interpretation:

    • The primary method of analysis should be to globally fit the entire dataset (V₀ vs. [S] at each [I]) to different inhibition models (competitive, non-competitive, uncompetitive, mixed) using specialized software. [8][9]The software will determine the best-fit model and provide the Ki value(s).

    • For visualization , create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines is characteristic of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [10] * Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases). [10] * Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease). [10] * Mixed: Lines intersect in the second quadrant (off-axis). [10] * Ki Calculation (Cheng-Prusoff Equation): For competitive inhibition, the Ki can be calculated from the IC₅₀ using Equation 3, which corrects for the effect of the substrate concentration used in the IC₅₀ assay. [5] Equation 3: Cheng-Prusoff Equation (for competitive inhibition) Ki = IC₅₀ / (1 + ([S] / Km))

Inhibitor [I] (nM)Apparent Km (µM)Apparent Vmax (RFU/min)
045.01500
1560.11495
3074.81505
60105.31498
Result Value
Best-Fit ModelCompetitive Inhibition
Ki44.5 nM
Troubleshooting Common Issues
  • Issue: High variability between replicates.

    • Cause & Solution: Inconsistent pipetting, temperature fluctuations, or compound precipitation. Ensure proper mixing, use calibrated pipettes, and visually inspect wells for precipitate. [11]* Issue: No inhibition observed.

    • Cause & Solution: Inhibitor concentration may be too low, or the compound is unstable under assay conditions. Test a wider, higher concentration range and assess compound stability with a method like HPLC. [11]* Issue: Time-dependent inhibition.

    • Cause & Solution: The initial velocity curves are not linear, suggesting slow-binding or irreversible inhibition. This requires more advanced kinetic models beyond the scope of this basic guide. Pre-incubation time may need to be varied and optimized. [12]

References

  • Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of d
  • Application Notes and Protocols for the Enzyme Inhibition Kinetics of 2-Methylquinoline-6-sulfonamide and Rel
  • Estimation of K(i)
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Enzyme Inhibitor Terms and Calcul
  • Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and...).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • A quick method for the determination of inhibition constants. PMC - NIH.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Unknown Source.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
  • Determination of Km, Vmax, and IC50.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • How to Determine Km and Vmax
  • IC50 Determin
  • A standard operating procedure for an enzym
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Synthesis, kinetic studies and in-silico investigations of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors. Taylor & Francis Online.
  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
  • Technical Support Center: Enhancing the Biological Activity of Synthetic Quinolines. Benchchem.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.

Sources

Troubleshooting & Optimization

Common by-products in the synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important quinoline derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to ensure the successful outcome of your experiments.

I. Understanding the Synthesis: The Gould-Jacobs Reaction

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. In this specific case, the likely starting materials are ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (DEEM).

The reaction proceeds in two key stages:

  • Condensation: The amino group of ethyl 4-aminobenzoate attacks the electrophilic carbon of DEEM, leading to the formation of an intermediate, ethyl 2-((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate.

  • Thermal Cyclization: At elevated temperatures, this intermediate undergoes an intramolecular cyclization to form the quinoline ring system, yielding the desired product, this compound.

dot graph "Gould_Jacobs_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Ethyl 4-aminobenzoate", fillcolor="#F1F3F4"]; B [label="Diethyl ethoxymethylenemalonate", fillcolor="#F1F3F4"]; C [label="Condensation Intermediate", fillcolor="#FBBC05"]; D [label="this compound", fillcolor="#34A853"];

A -> C [label="Condensation"]; B -> C; C -> D [label="Thermal Cyclization"]; } axdot Figure 1: Simplified workflow of the Gould-Jacobs reaction for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

FAQ 1: What are the most common by-products in this synthesis, and how can I identify them?

Common By-products and Their Identification:

By-productReason for FormationIdentification Methods
Unreacted Starting Materials Incomplete reaction due to insufficient heating, incorrect stoichiometry, or short reaction time.TLC: Compare the reaction mixture to the starting material spots. NMR: Presence of characteristic peaks for ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate.
Isomeric Product (Ethyl 4-hydroxy-2-methylquinoline-8-carboxylate) The starting aniline has two ortho positions available for cyclization. While cyclization to form the 6-carboxylate is generally favored, the 8-carboxylate isomer can also form.[2]LC-MS/GC-MS: Isomers will have the same mass but different retention times.[3] NMR: The aromatic region of the NMR spectrum will show a different substitution pattern compared to the desired product.
Hydrolysis Product (4-hydroxy-2-methylquinoline-6-carboxylic acid) Presence of water during the reaction or workup, especially under basic or acidic conditions, can lead to the hydrolysis of the ethyl ester.[4]TLC: The carboxylic acid will be more polar than the ester. IR Spectroscopy: Appearance of a broad O-H stretch from the carboxylic acid. LC-MS: A different molecular weight will be observed.
Polymeric Materials High reaction temperatures can sometimes lead to the polymerization of starting materials or intermediates.Visual Inspection: The presence of insoluble, tar-like material. NMR: Broad, unresolved peaks in the NMR spectrum.
FAQ 2: My reaction is complete, but I'm having trouble isolating the pure product. What are the best purification strategies?

Troubleshooting Purification:

Problem: The crude product is a sticky oil or an impure solid.

Solution:

  • Initial Workup: After the reaction, it is crucial to remove the high-boiling solvent (often Dowtherm A or diphenyl ether) used for the cyclization. This can be achieved by vacuum distillation or by precipitating the product by adding a non-polar solvent like hexane and then filtering.

  • Crystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: Experiment with a range of solvents. A good starting point is a polar solvent like ethanol, isopropanol, or acetic acid, followed by the slow addition of a non-polar co-solvent like water or hexane to induce crystallization.

    • Troubleshooting Crystallization: If the product oils out, try using a different solvent system, lowering the concentration, or cooling the solution more slowly. Seeding with a small crystal of pure product can also be effective.

  • Column Chromatography: If crystallization fails to yield a pure product, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the separation observed on TLC.

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Crude Reaction Mixture", fillcolor="#EA4335"]; B [label="Solvent Removal (Vacuum)", fillcolor="#F1F3F4"]; C [label="Precipitation with Non-polar Solvent", fillcolor="#F1F3F4"]; D [label="Filtration", fillcolor="#FBBC05"]; E [label="Impure Solid", fillcolor="#EA4335"]; F [label="Recrystallization", fillcolor="#4285F4"]; G [label="Column Chromatography", fillcolor="#4285F4"]; H [label="Pure Product", fillcolor="#34A853"];

A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; F -> H; G -> H; } axdot Figure 2: General purification workflow for this compound.

FAQ 3: I suspect I have the isomeric by-product. How can I confirm its presence and remove it?

Dealing with Isomeric Impurities:

The formation of the ethyl 4-hydroxy-2-methylquinoline-8-carboxylate isomer is a common challenge due to the two possible cyclization positions on the ethyl 4-aminobenzoate starting material.

  • Confirmation:

    • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying isomeric impurities.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Careful analysis of the aromatic region of the 1H NMR spectrum can help distinguish between the 6- and 8-substituted isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Removal:

    • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires careful optimization of the solvent and temperature.

    • Preparative HPLC: If the isomers are difficult to separate by crystallization, preparative HPLC is the most effective, albeit more resource-intensive, method for obtaining the pure desired isomer.

FAQ 4: My yield is consistently low. What factors can I optimize to improve it?

Optimizing Reaction Yield:

  • Reaction Temperature: The thermal cyclization step requires high temperatures, typically between 250-260 °C. Insufficient temperature will lead to incomplete cyclization and a lower yield. Ensure your heating apparatus can consistently maintain the required temperature.

  • Reaction Time: The optimal reaction time for the cyclization step needs to be determined empirically. Monitoring the reaction by TLC or HPLC is crucial to determine when the reaction has gone to completion without significant degradation of the product.

  • Stoichiometry of Reactants: Ensure the correct molar ratio of ethyl 4-aminobenzoate to diethyl ethoxymethylenemalonate. A slight excess of the malonate derivative is sometimes used to ensure complete consumption of the aniline.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields. Ensure that the ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate are of high purity.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and product degradation.

III. Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • For the cyclization step, add a high-boiling solvent such as Dowtherm A or diphenyl ether to the reaction mixture.

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold hexane.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetic acid).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, slowly add a non-polar co-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

IV. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • De Brabanter, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 269–283.

  • Al-Hiari, Y. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23823–23849.

  • Kovács, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.

  • Ukrainets, I. V., et al. (2004). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 40(2), 217–223.

  • Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical Technology & Drug Research, 12(1).

  • Klapars, A., & Campos, K. R. (2008). Recent Advances in Metal-Free Quinoline Synthesis. Topics in Heterocyclic Chemistry, 16, 1–45.

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester.

  • Sigma-Aldrich. (n.d.). This compound.

  • Manske, R. H. F. (1942). The Preparation of Quinolines by a Modified Skraup Reaction. Chemical Reviews, 30(1), 113–144.

  • Reddy, T. J., et al. (2016). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 81(17), 7591–7601.

  • European Patent Office. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction.

  • Markowska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3324.

  • Filimonov, V. D., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester.

  • Gunanathan, C., & Glorius, F. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

  • Mouchaham, G., et al. (2015). Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks. Journal of Materials Chemistry A, 3(44), 22346–22354.

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-2-methylquinoline.

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yield, and achieve high purity of this important quinoline derivative.

I. Synthesis Overview: The Gould-Jacobs Reaction

The most common and effective method for synthesizing this compound is through the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[2][4] Subsequent workup and purification yield the desired 4-hydroxyquinoline derivative.

Reaction Pathway Visualization

Gould_Jacobs_Reaction Reactants Ethyl (ethoxymethylene)acetoacetate + Ethyl 4-aminobenzoate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (e.g., Dowtherm A, >250 °C) Intermediate->Cyclization Heating Product Ethyl 4-hydroxy-2-methyl- quinoline-6-carboxylate Cyclization->Product 6π-electrocyclization (-EtOH)

Caption: The Gould-Jacobs reaction pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Final Product

Q: I am consistently obtaining a low yield of my target compound. What are the potential causes and how can I improve it?

A: Low yields in the Gould-Jacobs reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Incomplete Cyclization:

  • Cause: The thermal cyclization step is critical and requires high temperatures, typically above 250 °C.[4][5] Insufficient temperature or reaction time will lead to the accumulation of the anilidomethylenemalonate intermediate.

  • Solution:

    • Temperature Optimization: Ensure your reaction setup can achieve and maintain the required temperature. High-boiling solvents like diphenyl ether or Dowtherm A are commonly used to reach temperatures of 250-260 °C, which can significantly increase cyclization yields, sometimes up to 95%.[2][4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to degradation.[5]

    • Microwave Synthesis: Consider using microwave irradiation as a modern alternative to conventional heating. Microwave synthesis can dramatically shorten reaction times and often improves yields.[2][5]

2. Side Reactions:

  • Cause: At high temperatures, various side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. Asymmetrically substituted anilines can also lead to a mixture of regioisomeric products.[4]

  • Solution:

    • Controlled Heating: Use a well-controlled heating mantle and a reflux condenser to maintain a steady reaction temperature.[2]

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

3. Sub-optimal Reactant Stoichiometry:

  • Cause: The ratio of the aniline derivative to the malonic ester derivative can influence the reaction outcome.

  • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant may be beneficial. Experiment with small variations in the stoichiometry to find the optimal ratio for your specific substrates.

Problem 2: Product Purity Issues

Q: My final product is not pure, and I'm having trouble removing the impurities. What are the likely contaminants and how can I purify my compound effectively?

A: Purity is paramount, especially in drug development. Here are common impurities and purification strategies:

1. Unreacted Starting Materials and Intermediates:

  • Identification: These can be detected by TLC or HPLC analysis of the crude product.[5]

  • Purification Protocol:

    • Precipitation and Washing: After the reaction, the mixture is typically cooled, and the product precipitates.[2][6] Washing the crude solid with a non-polar solvent like petroleum ether or cyclohexane can help remove residual high-boiling solvent and some organic impurities.[6]

    • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system should be determined empirically. For many 4-hydroxyquinoline derivatives, recrystallization from hot water or ethanol-water mixtures can be effective.[6] Using decolorizing carbon (e.g., Norit or Darco) during recrystallization can help remove colored impurities.[6]

2. Byproducts from Side Reactions:

  • Identification: Characterization of byproducts may require more advanced analytical techniques like LC-MS or NMR.

  • Purification Protocol:

    • Column Chromatography: If recrystallization is insufficient, column chromatography is the next step. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from closely related impurities.

3. Hydrolysis of the Ester Group:

  • Cause: The ethyl ester group can be susceptible to hydrolysis, especially if the reaction workup or purification involves acidic or basic conditions.[7][8] This will result in the formation of the corresponding carboxylic acid.

  • Solution:

    • Neutral Workup: Aim for a neutral pH during the workup procedure.

    • Careful Recrystallization: If using a protic solvent for recrystallization, minimize the heating time to reduce the risk of hydrolysis.

Problem 3: Difficulty with the Thermal Cyclization Step

Q: The high-temperature cyclization is challenging to perform safely and efficiently in my lab. Are there any alternatives?

A: The high temperatures required for the Gould-Jacobs cyclization can indeed be a practical hurdle. Here are some alternative approaches:

1. Microwave-Assisted Synthesis:

  • Principle: Microwave heating can rapidly and uniformly heat the reaction mixture to the required temperature, often leading to significantly shorter reaction times and improved yields.[5]

  • Advantages:

    • Faster reaction rates.

    • Often higher yields and purity.

    • Can sometimes be performed without a high-boiling solvent.[5]

2. Alternative Synthetic Routes:

  • Conrad-Limpach Synthesis: This is another classical method for synthesizing 4-hydroxyquinolines.[3][4]

  • Pfitzinger Reaction: This method can be used to generate quinoline-4-carboxylic acids, which can then be esterified.[3]

  • Synthesis from Isatoic Anhydride: A two-step synthesis starting from 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate, has been reported.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the Gould-Jacobs reaction?

A1: The primary role of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is to provide a medium that can be heated to the high temperatures (250-260 °C) necessary to drive the intramolecular thermal cyclization.[2][4] This allows for efficient energy transfer to the reactants to overcome the activation energy of the 6-electron electrocyclization.[2]

Q2: My product appears to be the 4-oxo tautomer. Is this expected?

A2: Yes, this is expected. The product, this compound, exists in a tautomeric equilibrium with its 4-oxo form (ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate).[1][2] In many cases, the 4-oxo tautomer is the more stable form. For the purpose of characterization and further reactions, it is important to be aware of this equilibrium.

Q3: Can I use a different base for the initial condensation step?

A3: The initial condensation between the aniline and the malonic ester derivative is typically carried out without a base, as the nucleophilic attack of the aniline nitrogen is usually sufficient.[1][10] The subsequent cyclization is thermally driven and does not require a base.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[2] You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. HPLC can also be used for more quantitative monitoring.[5]

Q5: What are some key safety precautions for this synthesis?

A5:

  • High Temperatures: Exercise extreme caution when working with high-boiling solvents at temperatures above 250 °C. Use a heating mantle with a temperature controller and ensure the reaction is conducted in a well-ventilated fume hood.

  • Solvent Handling: High-boiling solvents like diphenyl ether can be difficult to remove from the reaction mixture and have distinct odors.[4] Handle them with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If performing the reaction in a sealed vessel (e.g., microwave synthesis), be aware of potential pressure build-up and use appropriate safety-rated equipment.[5]

IV. Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[2]

Materials:

  • Ethyl (ethoxymethylene)acetoacetate

  • Ethyl 4-aminobenzoate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Petroleum ether or cyclohexane for washing

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of ethyl (ethoxymethylene)acetoacetate and ethyl 4-aminobenzoate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is eliminated during this step.

  • Cyclization: Add the high-boiling solvent (e.g., Dowtherm A) to the flask containing the intermediate.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.[2] Monitor the reaction by TLC until the intermediate is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.[6]

  • Washing: Add petroleum ether or cyclohexane to the cooled mixture to slurry the solid. Collect the solid by vacuum filtration and wash it with additional cold petroleum ether to remove the high-boiling solvent.[6]

  • Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hot water or ethanol).[6]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Decolorizing carbon (optional)

  • Suitable recrystallization solvent (e.g., water, ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon.[6] Swirl the flask and then remove the carbon by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

V. Data Summary

ParameterRecommended ConditionRationale
Cyclization Temperature >250 °CTo overcome the activation energy for the 6π-electrocyclization.[2][4]
Solvent for Cyclization Diphenyl ether, Dowtherm AHigh boiling point allows for achieving the necessary reaction temperature.[2][4]
Heating Method Conventional heating or MicrowaveMicrowave can offer faster reaction times and improved yields.[2][5]
Purification Method Recrystallization, Column ChromatographyEffective for removing unreacted starting materials and byproducts.[6]

VI. References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2020). Retrieved January 4, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. (n.d.). Retrieved January 4, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2020). Retrieved January 4, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). Retrieved January 4, 2026, from [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (2013). Retrieved January 4, 2026, from

  • Process for the hydrolysis of quinolone carboxylic esters - Google Patents. (2019). Retrieved January 4, 2026, from

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (2019). Retrieved January 4, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-HYDROXYQUINOLONES-2. 91. SYNTHESIS AND PROPERTIES OF ETHYL 1-R-4-HYDROXY-6-METHYL-2-OXO-DIHYDROPYRIDINE-5-CARBOXYLATES - View of 4-HYDROXYQUINOLONES-2. 91. SYNTHESIS AND PROPERTIES OF ETHYL 1-R-4-HYDROXY-6-METHYL-2-OXO-DIHYDROPYRIDINE-5-CARBOXYLATES. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2021). Retrieved January 4, 2026, from [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. (2007). Retrieved January 4, 2026, from [Link]

  • Gould-Jacobs Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Gould-Jacobs Reaction - Merck Index. (n.d.). Retrieved January 4, 2026, from [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2 - J&K Scientific. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

  • Hydrolysis of Esters - Chemistry LibreTexts. (2022). Retrieved January 4, 2026, from [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (1972). Retrieved January 4, 2026, from [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed. (2018). Retrieved January 4, 2026, from [Link]

  • Hydrolysis of esters mechanism - YouTube. (2023). Retrieved January 4, 2026, from [Link]

  • This compound|300590-94-7-爱诗伦生物科技(上海)有限公司. (n.d.). Retrieved January 4, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (2021). Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting poor reproducibility in the synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Conrad-Limpach-Knorr reaction. This method involves a two-step process: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2] The success of this synthesis is highly dependent on careful control of reaction parameters, particularly temperature, to ensure high yield and purity of the final product.

The overall reaction scheme is as follows:

Step 1: Formation of the Enamine Intermediate Ethyl 4-aminobenzoate reacts with ethyl acetoacetate to form the intermediate, ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization The enamine intermediate undergoes intramolecular cyclization at high temperatures to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful synthesis of this compound?

A1: The most critical parameter is the temperature control during the thermal cyclization step. The Conrad-Limpach reaction requires high temperatures, often around 250°C, for the intramolecular cyclization to occur efficiently.[1] Insufficient temperature will lead to an incomplete reaction and low yield, while excessive temperatures can cause decomposition of the starting material and product, leading to the formation of tarry by-products.[3]

Q2: What is the role of the high-boiling solvent in the cyclization step?

A2: A high-boiling, inert solvent is crucial for several reasons. Firstly, it acts as a heat transfer medium, ensuring uniform and consistent heating of the reaction mixture to the required high temperatures for cyclization.[4] Secondly, it helps to solubilize the enamine intermediate and the product, facilitating a homogeneous reaction. Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), mineral oil, or diphenyl ether.[1][4] The choice of solvent can significantly impact the reaction yield.[4]

Q3: Can this synthesis be performed without a solvent?

A3: While it is possible to perform the cyclization by heating the enamine intermediate neat, it often results in lower yields and increased formation of by-products due to localized overheating and decomposition.[1] Using a high-boiling inert solvent is highly recommended for better temperature control and improved yields.[1]

Q4: What are the expected tautomers of the final product?

A4: The product, this compound, can exist in tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. The quinolone form is generally believed to be the predominant tautomer.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Product
Potential Cause Explanation & Recommended Solution
Incomplete formation of the enamine intermediate The initial condensation reaction may not have gone to completion. Solution: Ensure equimolar amounts of ethyl 4-aminobenzoate and ethyl acetoacetate are used. The reaction can be gently heated (e.g., 100-120°C) to drive the reaction forward. Monitor the reaction by TLC to confirm the consumption of the starting materials.
Insufficient temperature during cyclization The thermal cyclization is the rate-determining step and requires high energy input. Solution: Ensure the reaction temperature is maintained at approximately 250°C. Use a high-temperature thermometer and a suitable heating apparatus (e.g., a heating mantle with a sand bath) for accurate temperature control. The choice of a high-boiling solvent like Dowtherm A is critical.[4][5]
Decomposition of starting materials or product Excessive temperatures or prolonged reaction times can lead to degradation. Solution: Carefully control the reaction temperature and time. Once the optimal reaction time is determined through monitoring (e.g., by TLC or HPLC), avoid unnecessarily long heating periods.[3]
Poor quality of starting materials Impurities in the starting materials can interfere with the reaction. Solution: Use high-purity ethyl 4-aminobenzoate and ethyl acetoacetate. If necessary, purify the starting materials before use. The presence of water can also be detrimental, so ensure anhydrous conditions.[6]
Problem 2: Formation of a Dark, Tarry Reaction Mixture
Potential Cause Explanation & Recommended Solution
Overheating during cyclization This is a common issue in high-temperature reactions and leads to polymerization and decomposition.[7] Solution: Maintain strict temperature control. Add the enamine intermediate dropwise to the preheated high-boiling solvent to avoid a sudden exotherm.[8] Ensure efficient stirring to dissipate heat.
Presence of oxidizing impurities Trace impurities can catalyze side reactions at high temperatures. Solution: Use purified starting materials and high-quality solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation & Recommended Solution
Product is soluble in the high-boiling solvent The product may not precipitate upon cooling. Solution: After cooling the reaction mixture, add a non-polar solvent like petroleum ether or hexanes to precipitate the crude product.[5] The product can then be collected by filtration.
Presence of tarry impurities Tars can co-precipitate with the product, making purification difficult. Solution: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[8] Washing the crude solid with a non-polar solvent before recrystallization can help remove residual high-boiling solvent and some impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate (Enamine Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature. The crude enamine can be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Thermal Cyclization to this compound
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250°C.[5]

  • Slowly add the crude enamine intermediate from Protocol 1 dropwise to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 15-30 minutes after the addition is complete.[8]

  • Monitor the reaction by TLC to confirm the formation of the product.

  • Allow the reaction mixture to cool to room temperature.

  • Add petroleum ether or hexanes to precipitate the crude product.

  • Collect the solid by filtration and wash with petroleum ether.

  • Purify the crude product by recrystallization from ethanol or other suitable solvents.

Analytical Monitoring

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of both the enamine formation and the cyclization reaction.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve good separation of starting materials, intermediates, and products.

  • Visualization: UV light (254 nm) is typically sufficient for visualizing the aromatic compounds. Staining with iodine or other reagents can also be used.

High-Performance Liquid Chromatography (HPLC)

HPLC can provide more quantitative information on reaction conversion and product purity.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic acid or TFA for better peak shape) is often effective.

  • Detection: UV detection at a wavelength where the quinoline core absorbs strongly (e.g., around 254 nm or 310 nm).

Visualizations

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Ethyl 4-aminobenzoate Enamine Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate Aniline->Enamine + Ethyl acetoacetate (100-120°C) Ketoester Ethyl acetoacetate Ketoester->Enamine Product This compound Enamine_ref->Product High-boiling solvent (~250°C)

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting_Low_Yield LowYield Low or No Product Yield IncompleteEnamine Incomplete Enamine Formation LowYield->IncompleteEnamine LowTemp Insufficient Cyclization Temperature LowYield->LowTemp Decomposition Decomposition of Materials LowYield->Decomposition PoorReagents Poor Reagent Quality LowYield->PoorReagents Sol_Enamine Monitor by TLC, ensure complete reaction IncompleteEnamine->Sol_Enamine Solution Sol_Temp Use high-boiling solvent, maintain ~250°C LowTemp->Sol_Temp Solution Sol_Decomp Precise temperature and time control Decomposition->Sol_Decomp Solution Sol_Reagents Use high-purity starting materials PoorReagents->Sol_Reagents Solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (URL not available)
  • Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide. Benchchem. (URL not available)
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. PubMed. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [Link]

  • Troubleshooting low yields in the quinoline cyclization step. Benchchem. (URL not available)
  • Conrad-Limpach Reaction. (URL not available)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. NIH. (URL not available)
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (URL not available)
  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzo
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano. (URL not available)
  • Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4′-methoxy Phenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one. ResearchGate. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed Central. [Link]

  • Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

  • Does reagent and reaction solvent order impact product yield and purity?. Biotage. [Link]

  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. NIH. (URL not available)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • How does reaction time impact synthetic product purity and yield?. Biotage. [Link]

  • Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQpubs. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the chemical modification of the quinoline core. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance reaction efficiency, improve product yields, and ensure the synthesis of well-defined quinoline derivatives.

I. Troubleshooting Guide: Common Side Reactions

This section addresses specific issues encountered during quinoline functionalization, providing insights into their causes and offering practical solutions.

Electrophilic Aromatic Substitution: Poor Regioselectivity and Unwanted Isomers

Question: I am attempting an electrophilic substitution (e.g., nitration, halogenation) on the quinoline core, but I'm observing a mixture of C5 and C8 isomers, with low yields for my desired product. How can I improve the regioselectivity?

Answer:

The quinoline scaffold presents a unique challenge for electrophilic aromatic substitution (SEAr). The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[1][2] Consequently, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[1][3] The formation of a mixture of C5 and C8 isomers is a common outcome, with the ratio often influenced by the reaction conditions and the nature of the electrophile.[4]

Causality and Troubleshooting:

  • Steric Hindrance: The C8 position is sterically more hindered than the C5 position. Bulky electrophiles will preferentially attack the C5 position.

    • Recommendation: If C8 is the desired position, consider using a smaller, more reactive electrophile. For C5 selectivity, a bulkier electrophile may be advantageous.

  • Reaction Conditions: Temperature and acid catalysis play a crucial role in determining the isomer ratio.

    • Recommendation: Systematically screen reaction temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of kinetic and thermodynamic products. For instance, sulfonation at high temperatures can lead to side reactions and decomposition.[5]

  • Substituent Effects: Existing electron-donating groups (EDGs) on the benzene ring will activate it towards SEAr and can influence the C5/C8 ratio, while electron-withdrawing groups (EWGs) will further deactivate the ring.[1]

    • Recommendation: Analyze the electronic properties of your substituents. An EDG at C6, for example, would likely direct incoming electrophiles to the C5 and C7 positions.

Experimental Protocol: Regioselective Nitration of Quinoline [4]

  • To a solution of quinoline in fuming sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir for a specified time, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Separate the C5 and C8 nitroquinoline isomers using column chromatography.

Metal-Halogen Exchange and Lithiation: Competing Nucleophilic Addition

Question: I am trying to perform a metal-halogen exchange on a bromoquinoline to generate a lithiated intermediate for subsequent functionalization. However, I am getting significant amounts of a side product resulting from the nucleophilic addition of my organolithium reagent to the pyridine ring. How can I prevent this?

Answer:

The preparation of lithio-quinolines via metal-halogen exchange is often complicated by competing nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring, particularly at the C2 and C4 positions.[2][6] This side reaction is especially prevalent with highly reactive organolithiums like n-butyllithium.

Causality and Troubleshooting:

  • Reagent Reactivity: The high nucleophilicity of common organolithium reagents drives the unwanted addition reaction.

    • Recommendation: Use a less nucleophilic organolithium reagent, such as tert-butyllithium, which is bulkier and can favor the metal-halogen exchange pathway.

  • Temperature: Nucleophilic addition is often faster at higher temperatures.

    • Recommendation: Conduct the metal-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C) to suppress the rate of nucleophilic addition.[6]

  • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent.

    • Recommendation: Ethereal solvents like THF are commonly used. Consider the use of a non-coordinating solvent or a solvent mixture to modulate the reactivity.

  • "In-situ" Trapping: The presence of an electrophile during the metalation can sometimes trap the desired lithiated species before it can undergo side reactions.[7]

Workflow for Minimizing Nucleophilic Addition:

start Low Yield of Desired Product (High Nucleophilic Addition) temp Lower Reaction Temperature (e.g., -78°C to -100°C) start->temp reagent Use a Bulkier/ Less Nucleophilic Organolithium (e.g., t-BuLi) temp->reagent solvent Optimize Solvent System reagent->solvent trap Consider In-Situ Trapping with Electrophile solvent->trap success Improved Yield of Lithiated Intermediate trap->success

Caption: Troubleshooting workflow for lithiation side reactions.

C-H Activation/Functionalization: Issues with Regioselectivity and Catalyst Deactivation

Question: I am performing a palladium-catalyzed C-H arylation on my quinoline substrate, but I am observing a mixture of C2 and C8 functionalized products, along with homocoupling of my aryl halide. What can I do to improve the selectivity and catalyst efficiency?

Answer:

Transition-metal-catalyzed C-H functionalization is a powerful tool for modifying the quinoline core.[8][9] However, achieving high regioselectivity can be challenging due to the presence of multiple reactive C-H bonds.[10] Catalyst deactivation and side reactions like homocoupling are also common hurdles.[11]

Causality and Troubleshooting:

  • Directing Group Strategy: Regioselectivity in C-H activation is often controlled by a directing group that coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond.[1] The nitrogen of the quinoline ring itself can act as a directing group, often favoring functionalization at the C2 or C8 positions.[11]

    • Recommendation: To enhance C8 selectivity, consider converting the quinoline to its N-oxide. The N-oxide directs the catalyst to the C8 position.[8][11]

  • Catalyst and Ligand Choice: The choice of metal catalyst and ligand is critical for both selectivity and activity.

    • Recommendation: While palladium catalysts are common, rhodium-based catalysts have shown promise for C8-arylation.[11] The electronic and steric properties of the ligand can significantly influence the outcome. A systematic screening of ligands is often necessary.

  • Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice and stoichiometry of the oxidant are crucial.[12]

    • Recommendation: Silver salts (e.g., Ag₂CO₃) are frequently used as oxidants.[9][12] Ensure the oxidant is fresh and used in the correct stoichiometric amount. Additives like pivalic acid can also promote the reaction.[9]

  • Homocoupling: Homocoupling of the coupling partner is a common side reaction.

    • Recommendation: This can often be minimized by carefully controlling the reaction stoichiometry, temperature, and catalyst loading.

Data Summary: Catalyst Systems for Regioselective C-H Arylation of Quinoline

Catalyst SystemDirecting GroupMajor ProductTypical Yield (%)Reference
Pd(OAc)₂ / PPh₃NoneC2-arylation50-70[9]
[RhCp*Cl₂]₂ / AgSbF₆NoneC8-arylation60-80[11]
Pd(OAc)₂ / Ag₂CO₃N-oxideC2-arylation56[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the general principles for predicting regioselectivity in quinoline functionalization?

A1: The electronic nature of the quinoline ring system is the primary determinant of regioselectivity. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, primarily at C2 and C4.[2][6] The benzene ring is more electron-rich and undergoes electrophilic substitution, mainly at C5 and C8.[3][4] For C-H functionalization, the regioselectivity is largely governed by the directing group employed.[1]

Q2: How can I protect the nitrogen atom in the quinoline ring during a reaction?

A2: The nitrogen atom can be protected by forming a quaternary salt with an alkyl halide or by converting it to an N-oxide using an oxidizing agent like a peroxy acid.[13] This can be useful to prevent unwanted reactions at the nitrogen or to alter the electronic properties of the ring system to direct functionalization.[8] Quinoline-based photolabile protecting groups are also being developed for specialized applications.[14][15][16]

Q3: My functionalized quinoline is difficult to purify. What are some effective purification techniques?

A3: Purification of quinoline derivatives can be challenging due to their basicity and similar polarities. Common techniques include:

  • Column Chromatography: Silica gel is widely used, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification method. Formation of a salt (e.g., with phosphoric acid) followed by neutralization can also be employed.[17]

  • Distillation: For liquid products, vacuum distillation can be effective, especially for removing non-volatile impurities.[17]

Q4: What are some common side reactions in cross-coupling reactions involving quinolines?

A4: Besides issues with regioselectivity, common side reactions in cross-coupling reactions include:

  • Homocoupling of the coupling partner.

  • Dehalogenation of the aryl halide.

  • Reduction of the quinoline ring, especially if hydride sources are present.

  • Over-functionalization , leading to di- or tri-substituted products.[11]

III. References

  • Barluenga, J., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(17), 6583–6591. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(3), 1232–1242. Available at: --INVALID-LINK--

  • BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: --INVALID-LINK--

  • University of Liverpool. (n.d.). Chapter 7: Quinolines and Isoquinolines. Available at: --INVALID-LINK--

  • Donahue, C. M., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(24), 16053–16064. Available at: --INVALID-LINK--

  • Abanda, J. C., et al. (2011). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 76(15), 6075–6083. Available at: --INVALID-LINK--

  • BIOSYNCE. (2025). How does quinoline react with acids? Available at: --INVALID-LINK--

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Available at: --INVALID-LINK--

  • All 'bout Chemistry. (2018). 24 Chemical Reactions of Quinoline. YouTube. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Available at: --INVALID-LINK--

  • GCW Gandhi Nagar Jammu. (n.d.). Preparation and Properties of Quinoline. Available at: --INVALID-LINK--

  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? Available at: --INVALID-LINK--

  • Lei, J., & Xu, Z.-G. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity.

  • BenchChem. (2025). One-Pot Synthesis of Functionalized Quinolines. Available at: --INVALID-LINK--

  • Lazreg, F., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2449. Available at: --INVALID-LINK--

  • Lazreg, F., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2449. Available at: --INVALID-LINK--

  • Ghaffari, M., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 47(11), 1536-1551. Available at: --INVALID-LINK--

  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: --INVALID-LINK--

  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low conversion rates in C-H activation of isoquinolines. Available at: --INVALID-LINK--

  • Chemistry Academy. (2020). Reactions of Quinoline. YouTube. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: --INVALID-LINK--

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. Available at: --INVALID-LINK--

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: --INVALID-LINK--

  • Blanca-López, N., et al. (2014). Allergy to quinolones: low cross-reactivity to levofloxacin. Journal of investigational allergology & clinical immunology, 24(4), 263–269. Available at: --INVALID-LINK--

  • Bentabed-Ababsa, G., et al. (2019). Lateral Deprotometallation-Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. European Journal of Organic Chemistry, 2019(31), 5225-5235. Available at: --INVALID-LINK--

  • Poon, S. J., & Castells, M. C. (2017). Quinolone Allergy. Current allergy and asthma reports, 17(12), 84. Available at: --INVALID-LINK--

  • Armentia, A., et al. (1995). Cross-reactivity between quinolones. Report of three cases. Allergologia et immunopathologia, 23(5), 219–222. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2025). Prelithiation strategies for enhancing the performance of lithium-ion batteries. Journal of Materials Chemistry A. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Allergy to quinolones: Low cross-reactivity to levofloxacin. Available at: --INVALID-LINK--

  • Wu, J., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2024). Side Reactions/Changes in Lithium-Ion Batteries: Mechanisms and Strategies for Creating Safer and Better Batteries. Advanced materials (Deerfield Beach, Fla.), 36(29), e2401482. Available at: --INVALID-LINK--

  • Pervez, H., et al. (2003). Lithiation and Side-Chain Substitution of 3-Alkyl-1H-quinoxalin-2-ones. Molecules, 8(10), 757-768. Available at: --INVALID-LINK--

  • Liu, Y., et al. (2025). Delineating the Triphasic Side Reaction Products in High-Energy Density Lithium-Ion Batteries. Advanced materials (Deerfield Beach, Fla.). Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline-based compounds. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. Quinolines are a cornerstone of medicinal chemistry, but their synthesis at scale presents unique challenges that require careful consideration of reaction thermodynamics, impurity profiling, and process safety.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up process. Our goal is to equip you with the expertise and field-proven insights necessary to navigate these complexities successfully.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Runaway Exothermic Reactions & Poor Temperature Control

Question: My Skraup synthesis, which was manageable at the 1-gram scale, is becoming extremely vigorous and difficult to control at the 100-gram scale. What is causing this, and how can I mitigate the risk?

Answer: This is a critical and common scale-up challenge. The Skraup reaction is notoriously exothermic, and the difficulty in controlling it stems from a fundamental principle of scale-up: the surface-area-to-volume ratio decreases as the reactor size increases.[4] This means that heat generated by the reaction (a function of volume) cannot be dissipated as efficiently through the reactor walls (a function of surface area), leading to potential runaway conditions.[5][6]

Causality & Mitigation Strategies:

  • Moderating Agents: The primary cause of the violent exotherm is the rapid reaction between the aniline, glycerol (which dehydrates to acrolein), and the oxidizing agent under strong acid catalysis.[5][7] The most effective way to control this is by adding a moderating agent. Ferrous sulfate (FeSO₄) is the classic and most effective choice; it is believed to function as an oxygen carrier, smoothing out the oxidation step and making the reaction less violent.[6][8] Boric acid can also be used.[9]

  • Controlled Reagent Addition: The order and rate of addition are paramount. At scale, never add all reagents at once. A robust protocol involves charging the aniline, ferrous sulfate, and glycerol first, and then adding the concentrated sulfuric acid slowly and with efficient cooling.[6][8] This allows for the dissipation of the heat of mixing before initiating the reaction.

  • Thermal Management:

    • Gradual Heating: Heat the mixture gently only to initiate the reaction. Once the exotherm begins (often indicated by boiling), the external heat source must be removed immediately.[6] The reaction's own heat should sustain it.

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that you have a readily available cooling bath for emergencies.[5]

  • Stirring and Mixing: Inadequate mixing can create localized "hot spots" where the reaction accelerates uncontrollably. Ensure your reactor's stirring mechanism is robust enough to maintain a homogenous mixture throughout the reaction mass.[5]

Issue 2: Declining Yields and Increased Impurity Formation at Scale

Question: I'm attempting a multi-kilogram scale Combes synthesis. My yield has dropped significantly compared to the lab scale, and I'm observing a complex mixture of byproducts, including unexpected regioisomers. What's going wrong?

Answer: This issue points to several interrelated scale-up challenges: thermal control, reaction kinetics, and impurity management. What works on a small scale may not be optimal for larger batches where reaction times are longer and temperature gradients can exist.

Causality & Optimization Strategies:

  • Formation of Regioisomers (Combes & Friedländer Synthesis):

    • Cause: When using an unsymmetrical β-diketone (in Combes synthesis) or an unsymmetrical ketone (in Friedländer synthesis), cyclization can occur at two different positions, leading to a mixture of regioisomers.[9][10] Steric effects of the substituents often play a critical role in determining the major product.[1]

    • Solution:

      • Catalyst Optimization: Investigate alternative acid catalysts. While sulfuric acid is common, polyphosphoric acid (PPA) or Lewis acids like In(OTf)₃ may offer better regioselectivity by altering the cyclization transition state.[1][11]

      • Substrate Modification: If possible, modify the ketone substrate with a directing group to favor one cyclization pathway.[9]

      • Temperature Control: The annulation (ring-closing) step is often the rate-determining and selectivity-determining step.[1] Carefully controlling the temperature during this phase can favor the formation of the desired isomer.

  • Polymerization & Tar Formation (Skraup & Doebner-von Miller Synthesis):

    • Cause: The harsh acidic and oxidizing conditions, especially at the elevated temperatures seen during scale-up, promote the acid-catalyzed polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[5][9] This results in the formation of intractable tars and significantly reduces yield.

    • Solution:

      • Use of Moderators: As with controlling the exotherm, ferrous sulfate in the Skraup synthesis helps reduce charring and tar formation.[5]

      • Biphasic Medium: For the Doebner-von Miller reaction, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing polymerization.[5][9]

      • Controlled Addition: Add the carbonyl reactant slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors self-condensation and polymerization.[5]

  • Aldol Condensation (Friedländer Synthesis):

    • Cause: Under basic conditions, the ketone reactant can undergo self-condensation (an aldol reaction) as a competitive side reaction, consuming starting material and complicating purification.[10]

    • Solution:

      • Switch to Acid Catalysis: If compatible with your substrates, switching to an acid-catalyzed Friedländer protocol can eliminate base-catalyzed aldol side reactions.[11]

      • Optimize Base and Temperature: If a base is required, use a milder base or a stoichiometric amount rather than a large excess. Lowering the reaction temperature can also disfavor the aldol pathway.

Troubleshooting Summary for Low Yields
Synthesis MethodCommon Cause of Low Yield at ScaleRecommended Solution
Skraup Uncontrolled exotherm leading to tar formation.[5][9]Use FeSO₄ as a moderator; control H₂SO₄ addition and heating.[6]
Combes Formation of regioisomers with unsymmetrical diketones.[1][10]Optimize acid catalyst (e.g., PPA); precisely control cyclization temperature.
Doebner-von Miller Polymerization of α,β-unsaturated carbonyl reactant.[5][9]Employ a biphasic reaction medium; slow addition of the carbonyl compound.[9]
Friedländer Aldol self-condensation of ketone reactant (basic conditions).[10]Switch to acid catalysis; use milder base or lower temperature.[11]
Gould-Jacobs Incomplete thermal cyclization of the intermediate.[12]Use a high-boiling inert solvent (e.g., Dowtherm A) and ensure sufficient temperature and time for cyclization.
Issue 3: Purification and Isolation Challenges

Question: My crude product from a large-scale Skraup reaction is a black, tarry solid. Column chromatography, which worked in the lab, is not feasible for 5 kg of material. How can I effectively purify my quinoline derivative at this scale?

Answer: Purification is often the biggest bottleneck in scaling up quinoline synthesis. The methods used in discovery labs are rarely practical or economical for large quantities. You must shift your strategy from chromatography-based separation to bulk purification techniques.

Causality & Scalable Purification Strategies:

  • Handling Tarry Residues (Skraup Synthesis):

    • Cause: The crude product is often a complex mixture of the desired quinoline, unreacted starting materials, and polymeric tar.[5]

    • Solution: Steam Distillation. This is the classical and most effective method for isolating quinoline from the tarry residue of a Skraup reaction.[5][6] After the reaction, the mixture is cooled, made strongly alkaline (e.g., with NaOH), and then steam is passed through the vessel. The volatile quinoline product co-distills with the steam and can be collected, leaving the non-volatile tar behind.

  • General Large-Scale Purification:

    • Recrystallization: This is the workhorse of large-scale purification for solid quinoline derivatives. The key is proper solvent selection. A good solvent system will dissolve the crude product at an elevated temperature but allow the pure product to crystallize upon cooling, leaving impurities behind in the mother liquor.

    • Acid-Base Extraction: Quinolines are basic. This property can be exploited for purification. The crude product can be dissolved in a non-polar organic solvent (e.g., toluene) and extracted with an aqueous acid (e.g., HCl). This will pull the basic quinoline into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the pure quinoline, which can be filtered or extracted back into an organic solvent.[13]

    • Decomposition on Silica Gel: Your observation that column chromatography is problematic is common. The acidic nature of standard silica gel can cause decomposition of basic quinoline derivatives.[14] If chromatography is unavoidable, consider using deactivated (neutral) silica or alumina.

Visualized Workflows and Decision Processes

General Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing and solving low yield issues during scale-up.

LowYield_Troubleshooting Start Low Yield Observed at Scale Check_Purity Analyze Crude Product (HPLC, NMR, LC-MS) Start->Check_Purity Decision_Impurity Major Impurities Identified? Check_Purity->Decision_Impurity Side_Reaction Address Specific Side Reaction (e.g., Polymerization, Isomers) Decision_Impurity->Side_Reaction Yes Degradation Product Degradation Occurring? Decision_Impurity->Degradation No End Yield Improved Side_Reaction->End Harsh_Conditions Optimize Conditions: - Lower Temperature - Milder Catalyst - Shorter Time Degradation->Harsh_Conditions Yes Incomplete_Conversion Incomplete Conversion of Starting Materials? Degradation->Incomplete_Conversion No Harsh_Conditions->End Optimize_Kinetics Optimize Kinetics: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity Incomplete_Conversion->Optimize_Kinetics Yes Purification_Loss High Loss During Workup/Purification? Incomplete_Conversion->Purification_Loss No Optimize_Kinetics->End Optimize_Purification Develop Scalable Method: - Recrystallization - Acid/Base Extraction - Steam Distillation Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up classical quinoline syntheses?

A: The most significant concern is thermal safety, particularly with the Skraup and Doebner-von Miller reactions, which can be violently exothermic.[5][7] A thorough risk assessment is mandatory.[8] This includes understanding the reaction's thermal profile (using techniques like reaction calorimetry), ensuring adequate cooling capacity, and having a clear plan for emergency shutdown. The use of strong acids (H₂SO₄), corrosive reagents, and toxic starting materials (anilines, nitrobenzene) also requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system reactors).[9]

Q2: How do I choose the right synthetic route for a specific substituted quinoline for large-scale production?

A: The "best" route depends on several factors beyond just chemical yield. For industrial scale, you must consider:

  • Cost and Availability of Starting Materials: Are the anilines and carbonyl compounds readily available in bulk and at a reasonable cost?

  • Process Safety: Avoid routes with uncontrollable exotherms or those that use highly toxic or explosive reagents if possible.

  • Atom Economy and Waste Generation: Modern "green chemistry" principles favor routes that incorporate most of the atoms from the reactants into the final product and minimize waste streams.[15]

  • Robustness and Reproducibility: The reaction should be tolerant of slight variations in temperature, concentration, and reagent quality that are inevitable in a production environment.[4]

  • Ease of Purification: A route that produces a clean product that can be purified by simple crystallization is far superior to one that requires multi-column chromatography.

Q3: What is "impurity profiling" and why is it critical during scale-up?

A: Impurity profiling is the systematic identification and quantification of all unwanted chemical species in your final product.[16][17] It is absolutely critical in pharmaceutical development for safety and regulatory reasons. According to ICH guidelines, any impurity present above a certain threshold (often 0.1%) must be identified, quantified, and qualified (i.e., assessed for toxicity).[17] During scale-up, new or different impurities can appear due to longer reaction times, temperature variations, or different raw material sources.[18] Establishing a consistent impurity profile demonstrates control over your manufacturing process and is a key part of any regulatory submission.[16][18]

Q4: Are there "greener" or more sustainable alternatives for quinoline synthesis at scale?

A: Yes, this is an active area of research. While classical named reactions are still widely used, they often involve harsh conditions and generate significant waste.[19] Greener alternatives focus on:

  • Catalyst-Free Reactions: Using microwave or light energy to drive reactions without the need for toxic metal catalysts.[15]

  • Modern Catalysis: Using more efficient and environmentally benign catalysts, such as palladium or iridium complexes, that allow for reactions under milder conditions.[20][21]

  • Solvent-Free Conditions: Performing reactions neat or in recyclable ionic liquids to reduce volatile organic compound (VOC) emissions.[22] However, the economic viability and scalability of these newer methods must be carefully evaluated, as they can sometimes be more expensive than traditional approaches.[15]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline (1 Mol Scale)

This protocol incorporates safety and control measures suitable for a larger scale synthesis.

Materials:

  • Aniline: 93.13 g (1.0 mol)

  • Glycerol (anhydrous): 276.3 g (3.0 mol)

  • Nitrobenzene: 24.6 g (0.2 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 20 g

  • Concentrated Sulfuric Acid (H₂SO₄): 100 mL

  • Sodium Hydroxide (NaOH) solution (40% w/v)

  • Reactor: 2L multi-neck flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermocouple.

Procedure:

  • Charging: To the 2L flask, add aniline, ferrous sulfate heptahydrate, and glycerol. Begin vigorous stirring to ensure the ferrous sulfate is well-dispersed.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid through the dropping funnel over 45-60 minutes. Maintain the internal temperature below 70°C. It is critical that the materials are well-mixed and the aniline sulfate has dissolved before heating.[8]

  • Initiation: Gently heat the mixture using a heating mantle. Monitor the internal temperature closely. As the reaction initiates, the liquid will begin to boil, and a significant exotherm will occur.

  • Reaction Control: As soon as boiling begins, IMMEDIATELY remove the heating mantle. The heat of the reaction itself should be sufficient to maintain reflux for 30-60 minutes.[6][8] If the reaction becomes too vigorous, use a wet towel on the upper part of the flask to assist the condenser.[8]

  • Completion: After the initial exotherm subsides, re-apply heat and maintain a gentle reflux for an additional 3-5 hours to drive the reaction to completion.[8]

  • Workup - Steam Distillation: Allow the reaction mixture to cool below 100°C. Cautiously make the solution strongly alkaline by adding 40% NaOH solution. Set up for steam distillation and distill the quinoline from the tarry residue. Collect the distillate until it is no longer cloudy.

  • Purification: Separate the quinoline layer from the aqueous distillate. The crude quinoline can be further purified by vacuum distillation.

Protocol 2: Large-Scale Recrystallization of a Solid Quinoline Derivative

This protocol provides a general workflow for purifying a kilogram-scale batch of a crude, solid quinoline derivative.

Procedure:

  • Solvent Scouting (Lab Scale): First, determine the optimal solvent system using small amounts of crude material. Test various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane, and mixtures thereof). A good solvent will fully dissolve the crude product at reflux but give low solubility at room temperature or 0°C.

  • Dissolution (Production Scale): Charge the crude quinoline derivative (e.g., 1.0 kg) to a suitable glass-lined reactor. Add the chosen solvent (e.g., 5 L of isopropanol).

  • Heating: Begin stirring and heat the mixture to reflux until all the solid has dissolved. If impurities remain undissolved, a hot filtration may be necessary, which requires specialized equipment at scale.

  • Cooling (Controlled Crystallization): This is a critical step. Cool the solution slowly and in a controlled manner. Rapid cooling ("crashing out") will trap impurities. A typical cooling profile might be from 80°C to 20°C over 4-6 hours.

  • Aging: Hold the resulting slurry at the final temperature (e.g., 20°C or lower) for several hours with gentle stirring to allow crystallization to complete.

  • Isolation: Filter the crystalline product using a large Büchner funnel, centrifuge, or filter press.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Combes quinoline synthesis - Wikiwand. [Link]

  • Combes Quinoline Synthesis. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. [Link]

  • Purification of Quinoline - Chempedia - LookChem. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Combes Quinoline Synthesis PDF - Scribd. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION - ResearchGate. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Impurity Profiling of Chemical Reactions | Process Development Strategies. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. [Link]

  • Gould-Jacobs Reaction. [Link]

  • ) Synthesis of Quinoline and derivatives1). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. [Link]

  • How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted quinolines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the quinoline scaffold. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for complex spectra, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a simple quinoline core?

A1: The quinoline ring system is composed of two fused aromatic rings: a benzene ring (carbocyclic) and a pyridine ring (heterocyclic). This fusion results in a distinct electronic environment and characteristic chemical shifts. In the ¹H NMR spectrum, signals typically appear in the aromatic region between 7.0 and 9.0 ppm.[1] The ¹³C NMR spectrum shows signals for the nine carbons of the quinoline core, generally between 120 and 150 ppm, with the carbon adjacent to the nitrogen (C2) being the most downfield.

Below are reference tables for unsubstituted quinoline. Note that values can vary with solvent, concentration, and temperature.

Table 1: ¹H NMR Data for Unsubstituted Quinoline (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.89dd4.2, 1.7
H-37.41dd8.1, 4.2
H-48.12dd8.1, 1.7
H-57.75d8.2
H-67.52ddd8.2, 6.9, 1.3
H-77.65ddd8.2, 6.9, 1.3
H-88.08d8.2

Table 2: ¹³C NMR Data for Unsubstituted Quinoline (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2150.2
C-3121.0
C-4136.1
C-4a128.2
C-5127.7
C-6126.5
C-7129.4
C-8129.4
C-8a148.3
Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable, yet sometimes complex, changes in chemical shifts.[2] The effect depends on the substituent's electronic nature (donating or withdrawing) and its position.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density, particularly at the ortho and para positions. This increased shielding causes attached and nearby nuclei to shift upfield (to lower ppm values).[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and halogens decrease electron density on the ring. This deshielding causes nuclei to shift downfield (to higher ppm values). For example, a trifluoromethyl group at the C-4 position causes significant deshielding of the H-3 proton.[3]

Positional Effects: The impact of a substituent is not uniform around the rings. The effect is most pronounced at the ortho and para positions relative to the substituent. For instance, a methyl group at the 6-position can cause a downfield shift at the ortho C5 position while causing an upfield shift at the other ortho C7 position.[2]

G sub Substituent quinoline Quinoline Ring sub->quinoline Alters Electron Density nmr NMR Spectrum quinoline->nmr Generates Signals edg EDG (-OCH3, -NH2) edg->quinoline Increases Density upfield Upfield Shift (Shielding) edg->upfield ewg EWG (-NO2, -Cl) ewg->quinoline Decreases Density downfield Downfield Shift (Deshielding) ewg->downfield upfield->nmr Affects ppm downfield->nmr Affects ppm

Caption: Influence of substituents on NMR chemical shifts.

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: Quinolines are well-known for exhibiting concentration-dependent chemical shifts.[4] This is not an instrument error but a chemical phenomenon caused by intermolecular interactions, primarily π-π stacking.[2][4] As the concentration increases, quinoline molecules tend to form stacked aggregates. This stacking places protons of one molecule into the shielding or deshielding zones of a neighboring molecule's ring current, causing their chemical shifts to change.[2] To ensure reproducibility, always report the concentration and solvent used when recording NMR data for quinoline derivatives.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

This is the most common challenge with substituted quinolines. The limited chemical shift dispersion in the 1D ¹H spectrum often leads to a complex, uninterpretable multiplet.

Solution: Employ 2D NMR Spectroscopy.

Two-dimensional (2D) NMR experiments are essential for resolving and assigning overlapping signals. By correlating nuclei through bonds or through space, these techniques spread the information across a second dimension, revealing connections that are hidden in the 1D spectrum.[5][6]

Systematic Workflow for 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This is the first step to trace proton-proton connectivities.[2] A COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3 bonds). This allows you to walk along a chain of coupled protons, identifying spin systems even if their signals overlap. For example, you can trace the H-5 -> H-6 -> H-7 -> H-8 spin system in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[2] By spreading the proton signals out over the much wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton signals.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[2] It is the key to piecing the full structure together. HMBC can connect different spin systems and definitively place substituents by showing correlations from protons to quaternary (non-protonated) carbons.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For quinolines, NOESY is crucial for confirming assignments, especially for protons on different rings that are spatially close, such as H-4 and H-5, or determining the position of a substituent by observing correlations to nearby protons.[8]

G start Complex 1D ¹H NMR cosy COSY ¹H-¹H Correlations (2-3 bonds) start->cosy Identify Spin Systems hsqc HSQC ¹H-¹³C Correlations (1 bond) cosy->hsqc Resolve Overlap hmbc HMBC ¹H-¹³C Correlations (2-3 bonds) hsqc->hmbc Connect Fragments noesy NOESY ¹H-¹H Correlations (Through-space) hmbc->noesy Confirm Spatial Proximity assign Full Structure Assignment noesy->assign

Caption: A systematic workflow for 2D NMR-based structural elucidation.

Problem 2: I see complex splitting patterns that are not simple doublets or triplets. How do I interpret them?

Solution: Analyze Coupling Constants (J-values).

The splitting pattern of a signal (its multiplicity) is dictated by the number of neighboring protons and the magnitude of the coupling constant (J), measured in Hertz (Hz). In quinolines, you will encounter several types of coupling:

  • Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H-5 and H-6). This is the largest coupling, typically 7-9 Hz.

  • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H-6 and H-8). This is much smaller, around 1-3 Hz.[2]

  • Para coupling (⁵JHH): Coupling between protons separated by three carbons (e.g., H-5 and H-8). This is often very small (<1 Hz) and may not be resolved.

  • Long-range couplings: Couplings across the fused ring system can also occur, such as a ⁴J coupling between H-4 and H-8 (the "peri" coupling), which can be around 0.7 Hz.[9]

A signal that appears as a "doublet of doublets" (dd) arises from coupling to two non-equivalent neighboring protons with different J-values. For example, H-3 is often a 'dd' because it couples to both H-2 and H-4 with different coupling constants. By carefully measuring the J-values from your high-resolution 1D spectrum, you can confirm connectivity assignments made from the COSY.

Problem 3: My sample is not very soluble, or my peaks are very broad.

Solution: Optimize Sample Preparation and Acquisition Parameters.

Broad peaks can be caused by several factors including poor solubility, sample aggregation, or the need for instrument shimming.[10]

Protocol: Sample and Experiment Optimization

  • Sample Preparation:

    • Solvent Choice: If solubility is an issue in a standard solvent like CDCl₃, try more polar alternatives like DMSO-d₆, Methanol-d₄, or Acetone-d₆.[10] Sometimes, changing the solvent can also resolve peak overlap due to aromatic solvent-induced shifts (ASIS).[11]

    • Concentration: For routine ¹H NMR, use 5-10 mg of your compound in 0.6-0.7 mL of solvent.[1] If the sample is too concentrated, it can lead to peak broadening and significant concentration-dependent shifts.[2][10] For ¹³C or 2D NMR, a more concentrated sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

    • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming problems.

  • NMR Acquisition:

    • Shimming: Ensure the spectrometer's magnetic field is well-homogenized ("shimmed") before acquisition to obtain sharp, symmetrical peaks.[1]

    • Temperature: For samples showing signs of aggregation or dynamic processes (like rotamers), acquiring the spectrum at an elevated temperature (e.g., 50 °C) can often sharpen the signals.[10]

    • Number of Scans (NS): For dilute samples, increase the number of scans to improve the signal-to-noise ratio.[1] Doubling the number of scans increases the signal-to-noise by a factor of √2.

References

Technical Support Center: Strategies for Enhancing the Bioavailability of Poorly Soluble Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the poor aqueous solubility of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the bioavailability of these promising therapeutic agents. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial hurdles and fundamental questions regarding the solubility and bioavailability of quinoline derivatives.

Q1: My quinoline derivative precipitates out of solution upon dilution in aqueous buffer for my in vitro assay. What is the quickest way to solve this?

A1: This is a very common issue. An immediate troubleshooting step is to adjust the pH of your buffer. Many quinoline derivatives are weak bases, and lowering the pH can increase their solubility.[1][2] However, you must ensure the final pH is compatible with your specific assay requirements, especially for cell-based assays where physiological pH (typically 7.2-7.4) is crucial for cell viability.[2] For cell-free enzymatic assays, you often have more flexibility with the pH range.

Q2: I'm observing high variability in my biological assay results. Could this be related to the poor solubility of my quinoline compound?

A2: Absolutely. Poor solubility is a frequent cause of high variability in assay results.[2] Inconsistent dissolution of the compound can lead to varying concentrations in your assay wells, which in turn produces unreliable data and can obscure the true structure-activity relationship (SAR). Before initiating a full assay, it's advisable to visually inspect your compound dilutions for any signs of precipitation or cloudiness.[2]

Q3: What are the main overarching strategies to improve the oral bioavailability of a poorly soluble quinoline derivative?

A3: The primary strategies can be broadly categorized into three areas:

  • Formulation-Based Approaches: These involve creating advanced drug delivery systems to enhance dissolution and absorption. Key techniques include solid dispersions, lipid-based formulations, and nanotechnology-based approaches.[3][4][5]

  • Chemical Modification: This involves altering the chemical structure of the quinoline derivative itself to improve its physicochemical properties. Common methods include salt formation and the development of prodrugs.[1][6][7]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate as described by the Noyes-Whitney equation.[4][8]

Q4: When should I consider a formulation-based approach versus a chemical modification?

A4: The choice depends on the stage of your drug development process and the specific properties of your quinoline derivative.

  • Early-stage discovery: Chemical modifications like salt formation are often explored first due to their relative simplicity and cost-effectiveness.[1]

  • Preclinical and clinical development: If simple chemical modifications are insufficient, more complex formulation strategies are typically employed. Lipid-based formulations and solid dispersions are well-established methods for significantly improving bioavailability.[9][10]

  • Targeted delivery: Nanotechnology-based approaches may be considered when targeted delivery to specific tissues or cells is desired, or to overcome specific biological barriers like the blood-brain barrier.[11][12]

II. Troubleshooting Guides for Experimental Challenges

This section provides in-depth, step-by-step guidance for troubleshooting common experimental issues encountered when working with poorly soluble quinoline derivatives.

Issue 1: Inconsistent Dissolution and Precipitation During In Vitro Dissolution Testing

Causality: Poor wettability of the solid quinoline derivative and a low intrinsic dissolution rate in the dissolution medium are the primary causes. This leads to incomplete and variable drug release, making it difficult to assess the true dissolution profile of your formulation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent dissolution.

Step-by-Step Protocol:

  • Visual Inspection and pH Monitoring:

    • Carefully observe the dissolution vessel for any signs of precipitation or film formation on the surfaces.

    • Continuously monitor the pH of the dissolution medium to ensure it remains within the desired range, as pH shifts can trigger precipitation.

  • Characterize the Precipitate:

    • If precipitation is observed, collect the solid material.

    • Use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD) to identify the composition of the precipitate. This will help determine if it is the unchanged drug, a different polymorphic form, or an excipient.

  • Optimize Formulation Strategy:

    • For Solid Dispersions: If the precipitate is the drug, consider increasing the ratio of the hydrophilic carrier to the drug.[10][13] This can improve the molecular dispersion of the drug and prevent recrystallization.

    • For Lipid-Based Formulations: The inclusion of co-solvents or increasing the concentration of surfactants can help maintain the drug in a solubilized state upon dispersion in the aqueous medium.[9][14]

  • Adjust Dissolution Medium:

    • If the issue persists, consider modifying the dissolution medium. The addition of a small percentage of a non-ionic surfactant (e.g., Tween® 80) can improve the wettability of the compound.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Causality: This is often a multifactorial problem stemming from poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal epithelium, and/or significant first-pass metabolism.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate Analogs: Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth comparative analysis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and its analogs, focusing on their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. By synthesizing available experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel quinoline-based therapeutics.

The Quinoline Core: A Versatile Pharmacophore

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The core structure of this compound incorporates several key features that are frequently associated with biological activity: a 4-hydroxyquinoline moiety, a methyl group at the 2-position, and an ethyl carboxylate group at the 6-position. Understanding how modifications to these positions impact efficacy is crucial for rational drug design.

Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs can be achieved through established synthetic routes. A common approach involves the Conrad-Limpach or Knorr quinoline synthesis. For instance, the reaction of an appropriately substituted aniline with a β-ketoester can yield the desired 4-hydroxyquinoline core.

Experimental Protocol: General Synthesis of 4-Hydroxyquinoline Analogs

A generalized synthetic scheme for this compound and its analogs is presented below. This protocol is based on established methods for quinoline synthesis and can be adapted for the synthesis of various derivatives.[4]

  • Step 1: Synthesis of β-enaminone. A substituted aniline is reacted with an appropriate β-ketoester (e.g., ethyl acetoacetate for the 2-methyl derivative) in a suitable solvent, often with catalytic acid.

  • Step 2: Cyclization. The resulting β-enaminone is cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to form the 4-hydroxyquinoline ring.

  • Step 3: Esterification (if necessary). If the starting aniline does not already contain the desired ester group at the 6-position, it can be introduced on the quinoline ring through standard esterification procedures.

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product Aniline Substituted Aniline Enamine β-Enaminone Intermediate Aniline->Enamine Reaction Ketoester β-Ketoester Ketoester->Enamine Cyclization High-Temperature Cyclization Enamine->Cyclization Product This compound Analog Cyclization->Product MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Quinoline Analogs Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for determining the cytotoxicity of quinoline analogs using the MTT assay.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of drugs that primarily target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. [5]The this compound scaffold shares features with these established antimicrobial agents, suggesting its potential in this therapeutic area.

Key SAR Insights for Antimicrobial Activity:

  • The Quinolone Core: The 4-hydroxy-2(1H)-quinolone core is a known pharmacophore for antimicrobial activity.

  • Substitution at the 6-Position: The nature of the substituent at the C-6 position can significantly impact antimicrobial potency and spectrum. For example, a fluorine atom at this position is a key feature of many potent fluoroquinolone antibiotics. The ethyl carboxylate group in the title compound could be a site for modification to enhance antimicrobial properties.

  • Alkyl Chains: In some 4-hydroxy-2-quinolone analogs, the presence of a long alkyl side chain at the C-3 position has been shown to dramatically impact antimicrobial, particularly antifungal, activities. [6]* Mechanism of Action: The primary mechanism of action for quinolone antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [5]This leads to the accumulation of double-strand DNA breaks and ultimately cell death.

Comparative Antimicrobial Activity of Quinoline Analogs

Compound/AnalogModificationTarget OrganismMIC (µg/mL)Reference
4-Hydroxy-2-quinolone analog 3-nonyl, 6-bromoAspergillus flavus1.05[6]
4-Hydroxy-2-quinolone analog 3-nonyl, 6-bromoStaphylococcus aureus>100[6]
8-Hydroxyquinoline derivative 5,7-dichloro-2-methylMycobacterium tuberculosis0.1[7]
[2,3′-Biquinoline]-4-carboxylic acid analog VariesE. coli & S. aureus13.7-20.7 (zone of inhibition in mm)[8]

Note: Specific MIC values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Result Inoculum Prepare Microbial Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Serial Dilution of Quinoline Analogs Dilution->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline analogs.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on related quinoline derivatives suggest that systematic modification of the substituents at the 2, 4, and 6-positions can lead to compounds with enhanced potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs of this compound to elucidate a more detailed SAR. Specifically, exploring different alkyl and aryl substitutions at the 2-position, converting the 6-carboxylate to various amides and other functional groups, and investigating the impact of different substituents on the benzenoid ring are promising avenues. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most active compounds, which will be instrumental in their further optimization as drug candidates.

This guide provides a framework for understanding the SAR of this important class of compounds and serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights and protocols presented herein are intended to facilitate the rational design of new and more effective quinoline-based therapeutics.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (URL: [Link])

  • Mode of action of the quinolone antimicrobial agents: review of recent information. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: Not available)
  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2 - J&K Scientific. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF. (URL: [Link])

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate - AZA Mid-Year Meeting. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (URL: [Link])

  • Recent Developments on Antimicrobial Quinoline Chemistry. (URL: [Link])

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (URL: [Link])

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (URL: [Link])

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (URL: [Link])

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (URL: [Link])

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (URL: [Link])

Sources

A Researcher's Guide to Validating the Mechanism of Action of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel small molecule, Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate. Recognizing that this compound is not extensively characterized in existing literature, this document outlines a logical, multi-pronged experimental strategy. We will move from broad, unbiased screening to focused, hypothesis-driven validation, ensuring scientific rigor and trustworthiness at each step.

Part 1: The Strategic Workflow for MoA Validation

Our approach is designed as a self-validating cascade, where the results from one phase inform the experimental design of the next. This ensures an efficient use of resources and builds a robust, evidence-based understanding of the compound's biological activity.

MoA_Validation_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement & Primary Validation cluster_2 Phase 3: Downstream Pathway Analysis & Functional Outcomes cluster_3 Phase 4: Comparative Analysis & Selectivity PhenoScreen Phenotypic Screening (e.g., Cell Viability, Cytokine Release) AffinityChrom Affinity Chromatography-Mass Spectrometry (AC-MS) PhenoScreen->AffinityChrom Identifies Biological Context BiochemAssay Biochemical Assays (e.g., Kinase Activity, Receptor Binding) AffinityChrom->BiochemAssay Provides Putative Targets ThermalShift Cellular Thermal Shift Assay (CETSA) CellTargetEngage Cell-Based Target Engagement (e.g., NanoBRET, In-Cell Western) ThermalShift->CellTargetEngage Confirms Intracellular Binding PhosphoProteomics Phospho-Proteomics BiochemAssay->PhosphoProteomics Validates Direct Target Interaction WesternBlot Western Blotting (Key Pathway Proteins) CellTargetEngage->WesternBlot Confirms Target Engagement in Cells PhosphoProteomics->WesternBlot Identifies Affected Pathways GeneExpression Gene Expression Analysis (RNA-seq, qPCR) WesternBlot->GeneExpression Validates Signaling Events FunctionalAssay Cellular Functional Assays (e.g., Migration, Apoptosis) GeneExpression->FunctionalAssay Links Signaling to Cellular Function AlternativeComp Comparison with Alternative Compounds FunctionalAssay->AlternativeComp Defines Phenotypic Effect SelectivityPanel Broad Selectivity Profiling (e.g., Kinase Panel) AlternativeComp->SelectivityPanel Contextualizes Potency & MoA Signaling_Pathway_Hypothesis Compound This compound Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Substrate Y Target->Downstream1 Phosphorylation Downstream2 Transcription Factor Z Downstream1->Downstream2 Activation GeneExp Gene Expression Changes Downstream2->GeneExp Phenotype Cellular Phenotype (e.g., Apoptosis) GeneExp->Phenotype

A Comparative Analysis of the Biological Activity of Quinoline Carboxylate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently yielding compounds with a wide array of biological activities. Among these, quinoline carboxylates have garnered significant attention. The seemingly subtle shift in the position of the carboxyl group—from position 2, to 3, to 4—can dramatically alter the compound's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, supported by experimental data and detailed protocols to empower your research endeavors.

The Decisive Role of the Carboxylate Position: A Comparative Overview

The positioning of the carboxyl group on the quinoline ring is a critical determinant of biological activity. While derivatives of all three isomers exhibit promising antibacterial, anticancer, and anti-inflammatory properties, their potencies and mechanisms of action can vary significantly.

Antimicrobial Activity: A Tale of Two Isomers

The antibacterial prowess of quinoline derivatives is well-established, with many fluoroquinolone antibiotics featuring a quinoline core. However, the parent isomers themselves exhibit differential activity. While comprehensive comparative studies on the parent isomers are limited, the available data on their derivatives suggest that the 4-carboxylic acid moiety is particularly crucial for potent antibacterial action. This is attributed to its role in chelating with the DNA gyrase enzyme, a key target in bacteria.

In contrast, derivatives of quinoline-2-carboxylic acid have also demonstrated significant antimicrobial properties, including activity against both Gram-positive and Gram-negative bacteria.[1] Some studies have shown that Schiff base derivatives of quinoline-2-carboxylic acid exhibit strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[2]

Further research directly comparing the Minimum Inhibitory Concentrations (MICs) of the parent quinoline-2, -3, and -4-carboxylic acids against a panel of bacterial strains is warranted to definitively delineate their intrinsic antibacterial spectra.

Anticancer Activity: A Multi-Isomer Approach

The anticancer potential of quinoline carboxylates is a burgeoning field of research, with evidence suggesting that all three isomers can serve as scaffolds for potent cytotoxic agents.

One study highlighted the remarkable growth inhibition capabilities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid against the MCF-7 breast cancer cell line. Notably, quinoline-2-carboxylic acid was the only one of the three to show significant cytotoxicity against the HeLa cervical cancer cell line.[3]

Derivatives of quinoline-3-carboxylate have been synthesized and shown to exhibit significant antiproliferative activity against MCF-7 and K562 cell lines, with some compounds demonstrating IC50 values in the sub-micromolar range.[4][5] The anticancer mechanism of these derivatives is believed to involve the upregulation of intrinsic apoptosis pathways.[4]

Quinoline-4-carboxylic acid derivatives, on the other hand, are known to exert their anticancer effects through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6][7]

The following table summarizes the comparative anticancer potential of the quinoline carboxylate isomers based on available data.

IsomerCancer Cell LineReported ActivityReference
Quinoline-2-carboxylic acidMCF-7, HeLaGrowth inhibition[3]
Quinoline-3-carboxylic acidMCF-7, K562Growth inhibition (sub-micromolar IC50 for derivatives)[4][5]
Quinoline-4-carboxylic acidMCF-7Growth inhibition[3]
Anti-inflammatory and Antidiabetic Activities: A Clear Winner Emerges

In the realm of anti-inflammatory and antidiabetic activities, a direct comparative study between quinoline-2-carboxylic acid and quinoline-4-carboxylic acid has provided clear insights. Quinoline-2-carboxylic acid was found to be a significantly more potent inhibitor of both α-glucosidase and α-amylase, enzymes relevant to the management of diabetes, compared to its 4-isomer counterpart.[6]

Compoundα-Glucosidase Inhibition IC50 (µg/mL)α-Amylase Inhibition IC50 (µg/mL)Reference
Quinoline-2-carboxylic acid9.115.5[6]
Quinoline-4-carboxylic acid60.2152.4[6]

Furthermore, studies on derivatives of quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3] The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8]

Key Signaling Pathways Modulated by Quinoline Carboxylates

The diverse biological activities of quinoline carboxylates stem from their ability to interact with and modulate critical cellular signaling pathways. Two of the most prominent pathways implicated are the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Several quinoline derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[8][9][10][11]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1 IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System IkB->Ubiquitin-Proteasome\nSystem degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Quinoline Quinoline Carboxylate Derivatives Quinoline->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes initiates

Caption: Proposed mechanism of NF-κB inhibition by quinoline carboxylate derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Quinoline derivatives have emerged as potent inhibitors of this pathway, contributing to their anticancer activity.[12][13][14][15][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Quinoline Quinoline Carboxylate Derivatives Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline carboxylate derivatives.

Experimental Protocols: A Practical Guide

To facilitate the reproducible evaluation of quinoline carboxylate isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Biological Activity Screening

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Quinoline Carboxylate Isomer Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Antibacterial Antibacterial Activity (MIC Assay) Serial->Antibacterial Anticancer Anticancer Activity (MTT Assay) Serial->Anticancer Anti_inflammatory Anti-inflammatory Activity (COX-2 Inhibition Assay) Serial->Anti_inflammatory MIC_val Determine MIC Values Antibacterial->MIC_val IC50_val Calculate IC50 Values Anticancer->IC50_val Inhibition_percent Calculate % Inhibition Anti_inflammatory->Inhibition_percent

Caption: General experimental workflow for screening the biological activity of quinoline carboxylate isomers.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is based on the broth microdilution method, a gold standard for determining the MIC of antimicrobial agents.[17][18]

Materials:

  • Test quinoline carboxylate isomer

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare Stock Solution: Dissolve the quinoline carboxylate isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]

Materials:

  • Test quinoline carboxylate isomer

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylate isomer in complete culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity

This protocol outlines a general procedure for a colorimetric COX-2 inhibitor screening assay.

Materials:

  • Test quinoline carboxylate isomer

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer

  • Heme

  • 96-well plate

  • Microplate reader

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the quinoline carboxylate isomer to the test wells. Add the positive control inhibitor and a vehicle control to their respective wells.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the colorimetric probe to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic or endpoint mode, according to the assay kit's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Conclusion and Future Directions

The positional isomerism of the carboxyl group on the quinoline ring profoundly influences the biological activity of these compounds. While derivatives of quinoline-4-carboxylic acid have been extensively explored for their antibacterial and anticancer properties, and quinoline-2-carboxylic acid shows promise as an antidiabetic agent, the therapeutic potential of quinoline-3-carboxylic acid derivatives is also gaining significant traction.

This guide provides a foundational understanding of the comparative biological activities of these isomers and equips researchers with the necessary protocols to conduct their own investigations. Future research should focus on direct, head-to-head comparative studies of the parent isomers and a wider range of their derivatives to establish more definitive structure-activity relationships. Such studies will be instrumental in the rational design of novel, potent, and selective quinoline-based therapeutics.

References

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem. Available from: https://www.benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. Benchchem. Available from: https://www.benchchem.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/26462319/
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem. Available from: https://www.benchchem.com/application-notes/comparative-analysis-quinoline-2-carboxylic-acid-and-quinoline-4-carboxylic-acid-activity
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available from: https://www.mdpi.com/1422-0067/22/21/11830
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/32560612/
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. Benchchem. Available from: https://www.benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/34208035/
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221300/
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: https://brieflands.com/articles/jjnpp-120536.html
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available from: https://www.researchgate.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10848a
  • Unlocking the Therapeutic Potential of Quinolines: A Comparative Guide to Structure-Activity Relationships. Benchchem. Available from: https://www.benchchem.
  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available from: https://www.researchgate.net/figure/IC50-values-of-the-test-compounds-against-the-three-cancer-cell-lines_tbl1_273760411
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: https://www.mdpi.com/1422-0067/23/18/10854
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem. Available from: https://www.benchchem.com/application-notes/anti-inflammatory-potential-quinoline-2-carboxylic-acid-technical-guide
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/3347811/
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6690421/
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6915392/
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. Available from: https://www.researchgate.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: https://www.researchgate.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available from: https://www.researchgate.
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. Available from: https://www.researchgate.
  • IC 50 values of the synthesized compounds against four tested cell lines. ResearchGate. Available from: https://www.researchgate.net/figure/IC-50-values-of-the-synthesized-compounds-against-four-tested-cell-lines_tbl1_262007832
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: https://www.ajchem-a.com/article_185444.html
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Wiley Online Library. Available from: https://onlinelibrary.wiley.com/doi/full/10.1002/jhet.4651
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/39596865/
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Bentham Science. Available from: https://www.eurekaselect.com/article/67010
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/sigma/sml2138
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/33166718/
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11591978/
  • % COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. Available from: https://www.researchgate.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available from: https://www.researchgate.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/39873887/
  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/3540263/
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8484128/
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available from: https://www.youtube.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available from: https://www.eurekaselect.com/article/107020
  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. Benchchem. Available from: https://www.benchchem.com/application-notes/comparative-analysis-substituted-quinoline-4-carboxylic-acids-anticancer-agents
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: https://www.researchgate.
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. Available from: https://www.mdpi.com/2079-6382/11/5/625
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: https://www.ajchem-a.com/article_185444_a03859664b4c7c8a14b01e1a53315842.pdf

Sources

Bridging the Gap: A Guide to Cross-Validating In Vitro Efficacy for Quinoline-Based Drug Candidates in In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, particularly those working with the versatile quinoline scaffold, the journey from a promising in vitro result to a validated in vivo effect is both critical and fraught with challenges. This guide provides an in-depth, experience-driven framework for the cross-validation of in vitro findings with in vivo models for quinoline-based drugs, ensuring a more robust and predictive preclinical development pipeline. We will move beyond mere procedural lists to explore the causal relationships behind experimental choices, fostering a self-validating system of protocols essential for scientific integrity.

The Quinoline Conundrum: Why In Vitro-In Vivo Correlation is Not Always Direct

Quinolines are a cornerstone of medicinal chemistry, with applications ranging from antimalarials like chloroquine to modern anticancer agents and antibiotics.[1][2] Their unique chemical properties, however, often lead to discrepancies between in vitro potency and in vivo efficacy. A key reason for this is their basic nature, which can cause them to accumulate in acidic organelles like lysosomes. This can lead to potent in vitro activity that may not translate to the more complex physiological environment of a living organism.[3] Furthermore, the metabolic fate of these compounds can significantly alter their activity.[4][5][6][7][8] An otherwise potent compound in a cell-based assay might be rapidly metabolized into inactive forms in vivo, a critical barrier to therapeutic efficacy.[6]

This guide will dissect these challenges and provide a systematic approach to generating a cohesive data package where in vitro and in vivo results are not just presented but are critically cross-validated.

Foundational In Vitro Assays: Setting the Stage for In Vivo Translation

A robust in vitro characterization is the bedrock of any successful in vivo study. For quinoline-based drugs, this typically involves a battery of assays to determine potency, mechanism of action, and potential liabilities.

Potency and Cytotoxicity Assessment

The initial step is to determine the concentration at which the quinoline derivative elicits a biological response.

  • Antiproliferative and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These assays are fundamental for anticancer drug discovery, providing the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[9][10][11] It is crucial to test against a panel of cell lines representing different tumor types to understand the compound's spectrum of activity.

  • Antimicrobial Susceptibility Testing (e.g., Broth Microdilution): For quinoline-based antibiotics, determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial or fungal strains is essential.[12][13]

  • Antimalarial Activity Assays (e.g., SYBR Green I-based assay): These assays measure the inhibition of parasite proliferation, typically Plasmodium falciparum, providing IC50 values.

Table 1: Representative In Vitro Potency of Quinoline Derivatives

Compound ClassAssay TypeTarget/Cell LinePotency Metric (IC50/MIC)Reference
Quinoline-Chalcone DerivativeCytotoxicity (MTT)Gastric Cancer (MGC-803)Not specified, but significant inhibition reported[14]
Amino-alcohol QuinolinesAntimalarialP. falciparum 3D73.7 - 13.9 nM
4-Anilinoquinoline-TriazinesAntimalarialP. falciparum 3D73 - 14 nM[15]
8-Hydroxyquinoline Schiff's BaseCytotoxicity (MTT)HT29 (Colon), MDA-MB231 (Breast)4.7 µM, 4.6 µM[9]
Quinolone WIN 57273Antibacterial (MIC)S. aureus≤0.002 µg/mL[12]
Mechanistic Deconvolution

Understanding how a compound works in vitro is vital for designing informative in vivo experiments.

  • Target-Based Assays: If the quinoline derivative is designed to inhibit a specific enzyme (e.g., a kinase), direct enzymatic assays are necessary to confirm target engagement and determine the IC50 against the isolated target.[16]

  • Cellular Mechanism of Action Assays: Techniques like Western blotting, flow cytometry for cell cycle analysis and apoptosis, and immunofluorescence can elucidate the downstream cellular effects of the compound. For example, some quinoline-based anticancer agents have been shown to induce apoptosis and cell cycle arrest.[17]

Early ADME and Safety Profiling

Addressing potential pharmacokinetic and safety issues early can prevent late-stage failures.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes from different species (including human) is crucial to predict in vivo clearance.[3][4][5][7][8] A compound that is rapidly metabolized is unlikely to achieve therapeutic concentrations in vivo.[6]

  • Permeability Assays (e.g., Caco-2): These assays predict the intestinal absorption of orally administered drugs.

  • Early Toxicity Screening: Assessing cytotoxicity against non-cancerous cell lines (e.g., fibroblasts) can provide an early indication of the therapeutic window.[2][18]

Experimental Workflow for In Vitro Characterization

G cluster_0 In Vitro Evaluation cluster_1 Decision Gate A Primary Screening (Potency - IC50/MIC) B Secondary Screening (Mechanism of Action) A->B Active Compounds C Early ADME/Tox (Metabolic Stability, Cytotoxicity) B->C Characterized Compounds D Candidate Selection for In Vivo Studies C->D

Caption: In vitro evaluation workflow for quinoline-based drug candidates.

Designing and Executing Predictive In Vivo Models

The choice of the in vivo model is paramount and should be guided by the therapeutic indication and the data gathered from in vitro studies.

Model Selection
  • Xenograft Models for Anticancer Agents: Nude mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines are the workhorse of in vivo cancer pharmacology.[14] It is best practice to use the same cell lines in vivo as were used for in vitro characterization.

  • Infectious Disease Models: For antimalarials, rodent models infected with Plasmodium berghei or Plasmodium yoelii are commonly used.[19] For antibacterial quinolones, murine models of systemic infection or localized infections (e.g., thigh infection model) are employed.[12][13]

Study Design and Execution
  • Dose-Response Studies: It is essential to evaluate the compound at multiple dose levels to determine the effective dose (e.g., ED50 or ED90) and to establish a dose-response relationship.

  • Pharmacokinetic (PK) Studies: These studies are non-negotiable. Blood samples should be collected at various time points after drug administration to determine key PK parameters such as Cmax, Tmax, AUC, and half-life. This data is critical for correlating drug exposure with efficacy.

  • Pharmacodynamic (PD) and Biomarker Analysis: In addition to measuring the primary endpoint (e.g., tumor volume, parasite load), collecting tissue samples for biomarker analysis can provide evidence of target engagement in vivo. This can include measuring the phosphorylation status of a target kinase or the expression of genes known to be modulated by the compound.

The Cross-Validation Matrix: Connecting the Dots

The ultimate goal is to build a coherent narrative supported by both in vitro and in vivo data. This involves a multi-faceted comparison.

Correlating Potency with Efficacy

While a direct linear correlation is not always expected, there should be a logical relationship between in vitro potency and in vivo efficacy. A compound with nanomolar in vitro activity should ideally demonstrate efficacy at a reasonable in vivo dose.

Table 2: In Vitro vs. In Vivo Activity of Quinoline-Based Antimalarials

CompoundIn Vitro IC50 (P. falciparum W2)In Vivo ModelDosing RegimenIn Vivo Efficacy (% Parasite Suppression)Reference
(S)-pentyl amino-alcohol quinoline Not specified for W2, but potentP. berghei3 mg/kgNot specified, but less effective than 9 mg/kg
P. berghei9 mg/kgSignificant reduction in parasitemia
Hybrid 4-anilinoquinoline triazine 9 - 65 nMP. yoeliiNot specifiedCurative in some cases[15]
Chloroquine-clotrimazole hybrid <100 nMP. chabaudi / P. bergheiOral administrationEffective[20]
The Crucial Role of Pharmacokinetics

Discrepancies between in vitro and in vivo results can often be explained by pharmacokinetics.

  • Exposure-Response Analysis: Correlating the drug concentration in plasma or tumor tissue with the observed efficacy can provide a more meaningful in vitro-in vivo correlation (IVIVC). A lack of efficacy in vivo despite potent in vitro activity may be due to insufficient drug exposure at the target site.

  • Metabolism as a Key Determinant: As demonstrated in the case of the investigational anticancer agent SH 30, rapid in vivo metabolism can lead to a complete loss of activity despite excellent in vitro potency.[6] In such cases, the in vitro metabolic stability data becomes a critical piece of the puzzle. A study on quinoline 3-carboxamide derivatives showed that in vitro microsomal clearance data could predict low in vivo clearance and high exposure in mice.[4]

A Logic Model for In Vitro to In Vivo Cross-Validation

G cluster_0 In Vitro Data cluster_1 In Vivo Experiment cluster_2 Cross-Validation A Potency (IC50/MIC) D Efficacy Study (e.g., Tumor Growth Inhibition) A->D B Mechanism of Action C Metabolic Stability E Pharmacokinetic Study (Plasma/Tissue Concentration) C->E F Exposure-Response Analysis D->F E->F G Predicted vs. Observed Outcome F->G

Caption: A logic model for the cross-validation of in vitro and in vivo data.

Case Study: When In Vitro Doesn't Predict In Vivo

The investigational anticancer agent SH 30 serves as a cautionary tale. It demonstrated highly potent and selective cytotoxicity against multiple drug-resistant tumor cell lines in vitro. However, it was completely inactive in a murine tumor model.[6] A systematic investigation revealed that while the drug had good permeability into the tumor, it was subject to extensive metabolism, leading to the formation of inactive metabolites.[6] This case underscores the absolute necessity of integrating in vitro metabolic stability studies into the decision-making process for advancing compounds to in vivo testing.

Conclusion: Towards a More Predictive Preclinical Paradigm

The cross-validation of in vitro and in vivo data for quinoline-based drugs is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. By embracing a holistic approach that integrates potency, mechanism of action, and pharmacokinetic data, researchers can build a more robust and predictive preclinical data package. This not only increases the likelihood of success in later stages of drug development but also adheres to the highest standards of scientific integrity. The ultimate goal is to bridge the translational gap, ensuring that the promise of in vitro discovery is realized in the form of effective in vivo therapeutics.

References

  • Tuvesson, H., Hallin, I., Ellman, M., et al. (2012). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 40(9), 1823-1831. [Link]

  • Singh, K., Kaur, H., Chibale, K., et al. (2013). Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii. Parasitology International, 62(2), 165-171. [Link]

  • Mouton, J. W. (2000). Antibiotic efficacy in vivo predicted by in vitro activity. International Journal of Antimicrobial Agents, 14(2), 91-98. [Link]

  • Cosledan, F., Fraisse, L., Pellet, A., et al. (2008). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 7, 186. [Link]

  • Marinho, E. A., de Faria, A. R., Chelucci, R. C., et al. (2021). In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. Molecules, 26(11), 3291. [Link]

  • Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 537-547. [Link]

  • Baragana, B., Hallyburton, I., Lee, M. C. S., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(2), 917-930. [Link]

  • Kumar, A., Srivastava, K., Kumar, V., et al. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(8), 1047. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2021). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. Molecules, 26(16), 4983. [Link]

  • Domagala, J. M., Hagen, S. E., Joannides, T., et al. (1992). Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. Journal of Medicinal Chemistry, 35(8), 1392-1398. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

  • Ganguly, S., & Meena, S. (2007). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer Chemotherapy and Pharmacology, 60(5), 707-717. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Pharmaron. (2023). Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]

  • Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-23. [Link]

  • Uppoor, V. R. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(4), 867-873. [Link]

  • Rouns, S., & Palmer, M. (2017). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. Advanced Drug Delivery Reviews, 112, 61-68. [Link]

  • Emami, S. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Research, 12(3), 191-199. [Link]

  • Sedlock, D. M., Dobson, R. A., Deuel, D. M., et al. (1991). In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 35(12), 2530-2535. [Link]

  • Cornett, J. B., Wentland, M. P., & Rake, J. B. (1985). In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (amifloxacin). Antimicrobial Agents and Chemotherapy, 27(1), 4-10. [Link]

  • Özcan, E. C., Ökten, S., & Eren, T. (2020). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. Journal of Biochemical and Molecular Toxicology, 34(8), e22513. [Link]

  • Chandra, D., Sachin, Kumar, K., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552. [Link]

  • ResearchGate. Comparison of Oncolines IC50s with IC50s measured in other large scale... [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • da Gama, A. N. S., & Soeiro, M. N. C. (2020). Quinoline-Based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 26(44), 5656-5668. [Link]

  • Al-Hujaily, E. M., Al-Rashidi, H. M., Al-Otaibi, M. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Musuamba, F. T., L'homme, R., & Friberg, L. E. (2017). A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit-Risk Ratio of a Treatment Using a Convolution-Based Modeling Approach. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 748-758. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Kumar, A., Singh, A., Kumar, A., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]

  • da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2021). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. ACS Omega, 6(25), 16409-16420. [Link]

  • Dib, M., Ouchetto, H., Ouchetto, K., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Mini-Reviews in Organic Chemistry, 18(6), 724-738. [Link]

  • Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]

  • ResearchGate. Challenges in Progressing Preclinical Drug Candidates: Preformulation & Drug Delivery Strategies To Achieve Adequate Exposure in Preclinical Species. [Link]

Sources

A Researcher's Guide to Ensuring Rigor: Reproducibility and Statistical Validation of Biological Data for Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. The reproducibility and statistical robustness of preclinical data are the cornerstones upon which successful drug development programs are built. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach the biological data validation for Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a member of the quinoline class of heterocyclic compounds. While direct, extensive biological data for this specific molecule is emerging, this guide will use the well-established activities of quinoline derivatives to present a comprehensive methodology for data generation and validation, ensuring the highest standards of scientific integrity.

The Significance of the Quinoline Scaffold and the Imperative of Reproducibility

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6] this compound, as a functionalized quinoline, represents a promising scaffold for further drug development.

However, the path to clinical translation is often hampered by the "reproducibility crisis" in preclinical research.[7][8] The inability to reproduce published findings can lead to wasted resources, retracted publications, and the failure of promising drug candidates in later stages of development.[7] Therefore, a steadfast commitment to robust experimental design, transparent reporting, and rigorous statistical analysis is not just good practice; it is a professional and ethical imperative.[9] This guide will delineate a self-validating system for assessing the biological activity of this compound, ensuring that the generated data is both reliable and reproducible.

A Framework for Validation: A Hypothetical Case Study on Antimicrobial Activity

Given the known antimicrobial properties of many quinoline derivatives, we will proceed with a hypothetical case study to evaluate the antibacterial potential of this compound.[5][6] This will serve as a practical example to illustrate the principles of data validation and comparison with established alternatives.

Comparative Compounds

To provide a meaningful comparison, we will benchmark the performance of this compound against two well-characterized antibacterial agents:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

Key Performance Indicators

The primary performance indicators for this comparative study will be:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

  • Cytotoxicity (CC50): The concentration of a compound that causes the death of 50% of viable cells in a mammalian cell line (e.g., HEK293 or HepG2) to assess selectivity.

  • Selectivity Index (SI): The ratio of CC50 to MIC, providing a measure of the compound's therapeutic window.

Experimental Protocols: A Step-by-Step Guide to Rigorous Data Generation

The following protocols are designed to be self-validating by incorporating appropriate controls and quality checks at each stage.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the in vitro susceptibility of bacteria to a given antimicrobial agent.

Methodology:

  • Bacterial Strains: Use standardized bacterial strains from a reputable source (e.g., ATCC). For this study, we will use Staphylococcus aureus (ATCC 29213) as a representative Gram-positive bacterium and Escherichia coli (ATCC 25922) as a representative Gram-negative bacterium.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of this compound and the comparator compounds (Ciprofloxacin and Gentamicin) in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.

Methodology:

  • Cell Culture: Culture a human cell line, such as HEK293, in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 24-48 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.

  • CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Statistical Validation: From Raw Data to Actionable Insights

A reproducible statistical analysis is not necessarily a valid one.[10][11] Therefore, it is crucial to employ appropriate statistical methods to ensure the validity of the experimental outcomes.

Dose-Response Curve Analysis

Dose-response curves are fundamental to pharmacology and toxicology. The relationship between the concentration of a compound and its biological effect is typically sigmoidal.

Statistical Approach:

  • Non-linear Regression: The analysis of dose-response curves should be performed using non-linear regression models, as these are generally preferred over methods that linearize the data.[12] The four-parameter logistic (4PL) model is a commonly used equation to fit dose-response data.

  • Goodness of Fit: Assess the goodness of fit of the model using statistical tests such as the F-test or by examining the R-squared value.

  • P-value: A low p-value indicates that the observed dose-response relationship is unlikely to be due to random chance.[13]

  • Replicates and Controls: Each experiment should be performed with a sufficient number of biological and technical replicates to ensure statistical power. The inclusion of appropriate positive and negative controls is essential for data normalization and validation.

Comparative Analysis: Benchmarking Performance

The data generated from the experimental protocols should be summarized in a clear and concise table to facilitate objective comparison.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µg/mL) on HEK293Selectivity Index (SI) vs. S. aureusSelectivity Index (SI) vs. E. coli
This compound[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Ciprofloxacin[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Gentamicin[Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]

This structured presentation allows for a direct comparison of the potency and selectivity of this compound against established standards.

Visualizing the Workflow for Enhanced Clarity

Diagrams are powerful tools for communicating complex experimental and analytical workflows.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Compound Dilution MIC MIC Assay Compound->MIC Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Bacteria Bacterial Inoculum Preparation Bacteria->MIC Cells Mammalian Cell Culture & Seeding Cells->Cytotoxicity DRC Dose-Response Curve Fitting MIC->DRC Cytotoxicity->DRC Stats Statistical Validation (p-value, R²) DRC->Stats Comparison Comparative Analysis (MIC, CC50, SI) Stats->Comparison

Caption: Experimental and data analysis workflow.

Data_Validation_Pyramid node1 Robust Experimental Design (Controls, Replicates) node2 Standardized Protocols & Reagent Validation node1->node2 node5 Reproducible & Validated Data node1->node5 node3 Appropriate Statistical Analysis (Non-linear Regression) node2->node3 node2->node5 node4 Transparent Reporting & Data Sharing node3->node4 node3->node5 node4->node5

Caption: Pillars of reproducible biological data.

Conclusion

The successful advancement of this compound, or any novel chemical entity, through the drug discovery pipeline is contingent upon the generation of high-quality, reproducible, and statistically validated biological data. By adhering to the principles of rigorous experimental design, employing standardized protocols with appropriate controls, and conducting robust statistical analysis, researchers can ensure the integrity of their findings. This guide provides a comprehensive framework to achieve these goals, fostering a culture of scientific excellence and increasing the likelihood of translating promising compounds into impactful therapies.

References

  • Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (n.d.). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity. [Link]

  • Dose–response relationship. (n.d.). In Wikipedia. [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Ting, L., et al. (n.d.). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Clinical and Translational Science. [Link]

  • Lotterhos, K. E., Moore, J. H., & Stapleton, A. E. (2018). Analysis validation has been neglected in the Age of Reproducibility. PLoS biology. [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Freedman, L. P., & Gibson, M. C. (2015). The Increasing Urgency for Standards in Basic Biological Research. Cancer research. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Lotterhos, K. E., Moore, J. H., & Stapleton, A. E. (2018). Analysis validation has been neglected in the Age of Reproducibility. PLoS biology. [Link]

  • Bradley, C. (2025). Ensuring Reproducibility in Biological Research. Lab Manager. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (n.d.). J&K Scientific. [Link]

  • 4-HYDROXYQUINOLONES-2. 91. SYNTHESIS AND PROPERTIES OF ETHYL 1-R-4-HYDROXY-6-METHYL-2-OXO-DIHYDROPYRIDINE-5-CARBOXYLATES. (n.d.). ResearchGate. [Link]

  • 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2025). ResearchGate. [Link]

  • This compound. (n.d.). Chemspace. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022). University of Helsinki. [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2022). Molecules. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of molecular scaffolds is a cornerstone of innovation. Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds, presents a valuable case study in optimizing synthetic routes. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this target molecule, supported by experimental data and field-proven insights to inform your selection of the most appropriate method.

This guide will dissect two prominent and historically significant methods for quinoline synthesis as they apply to our target molecule: the Conrad-Limpach Reaction and the Gould-Jacobs Reaction . Each route will be evaluated based on its synthetic efficiency, reagent accessibility, reaction conditions, and overall practicality in a research and development setting.

Introduction to Quinoline Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of therapeutic applications. The ability to efficiently synthesize substituted quinolines is therefore of paramount importance. The Conrad-Limpach and Gould-Jacobs reactions are classic examples of thermal cyclization strategies that have been refined over the years to provide access to a diverse array of quinoline derivatives.

Route 1: The Conrad-Limpach Reaction

The Conrad-Limpach reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[1][2] The general strategy involves the condensation of an aniline with a β-ketoester, followed by a high-temperature intramolecular cyclization.[1][3]

Mechanistic Overview

The reaction proceeds in two key stages. First, the aniline (in this case, ethyl 4-aminobenzoate) reacts with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate, ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate. The second stage involves the thermal cyclization of this intermediate at high temperatures, typically in a high-boiling inert solvent, to yield the desired 4-hydroxyquinoline.[2]

Conrad_Limpach Reactants Ethyl 4-aminobenzoate + Ethyl acetoacetate Intermediate Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate Reactants->Intermediate Condensation (Acid catalyst, Heat) Product This compound Intermediate->Product Thermal Cyclization (High-boiling solvent, >250 °C)

Figure 1: General workflow of the Conrad-Limpach synthesis for the target molecule.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-((4-(ethoxycarbonyl)phenyl)amino)but-2-enoate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 4-aminobenzoate (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add a suitable solvent such as toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[4]

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude or purified enamine intermediate from Step 1 to the hot solvent.

  • Maintain the temperature and stir for the specified reaction time, during which ethanol will distill off.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a low-boiling non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Route 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative and effective route to 4-hydroxyquinolines, particularly those with a substituent at the 3-position.[5][6] This method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5]

Mechanistic Overview

The initial step is the condensation of ethyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM) to form a diethyl ((4-(ethoxycarbonyl)phenyl)amino)methylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization, which, after elimination of ethanol, yields a 4-hydroxyquinoline-3-carboxylate. For our target molecule, a variation using diethyl 2-acetylmalonate would be necessary to introduce the 2-methyl group.

Gould_Jacobs Reactants Ethyl 4-aminobenzoate + Diethyl 2-acetylmalonate Intermediate Diethyl 2-acetyl-2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)malonate Reactants->Intermediate Condensation (Heat) Product This compound Intermediate->Product Thermal Cyclization (High-boiling solvent, >250 °C)

Figure 2: Conceptual workflow of a modified Gould-Jacobs synthesis for the target molecule.

Experimental Protocol: Modified Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-acetyl-2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)malonate

  • In a round-bottom flask, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl 2-acetylmalonate (1.1 equivalents).

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for a specified time to facilitate the condensation reaction, with the removal of water.

  • Monitor the reaction by TLC.

  • Upon completion, the crude intermediate can be used directly in the next step or purified by column chromatography.

Step 2: Thermal Cyclization

  • In a similar setup as the Conrad-Limpach cyclization, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the intermediate from Step 1 to the hot solvent.

  • Maintain the high temperature and stir for the required duration, collecting any distillate.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Isolate the solid product by filtration, wash with a suitable solvent to remove the high-boiling solvent, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic route. It is important to note that specific yields can vary depending on the precise reaction conditions and scale.

ParameterConrad-Limpach ReactionGould-Jacobs Reaction (Modified)
Starting Materials Ethyl 4-aminobenzoate, Ethyl acetoacetateEthyl 4-aminobenzoate, Diethyl 2-acetylmalonate
Reagent Accessibility Readily available and relatively inexpensive.Diethyl 2-acetylmalonate is less common and more expensive than ethyl acetoacetate.
Number of Steps Two distinct steps (condensation and cyclization).Two distinct steps (condensation and cyclization).
Reaction Conditions High-temperature cyclization (>250 °C) required.[2]High-temperature cyclization (>250 °C) required.[7]
Potential Yield Generally good to high yields have been reported for similar systems.Can provide good yields, but may be more sensitive to substrate and conditions.
Scalability Scalable, but requires specialized high-temperature equipment.Scalable, with similar equipment requirements as the Conrad-Limpach route.
Byproducts/Impurities Potential for side reactions at high temperatures. The high-boiling solvent can be difficult to remove completely.Similar potential for thermal decomposition and solvent contamination.

Discussion and Practical Considerations

Both the Conrad-Limpach and the modified Gould-Jacobs reactions represent viable pathways to this compound. The choice between these routes will likely depend on several practical factors.

The Conrad-Limpach reaction benefits from the use of readily available and cost-effective starting materials. Ethyl acetoacetate is a common laboratory reagent, making this route more economically attractive, especially for larger-scale synthesis. The two-step procedure is straightforward, although the high-temperature cyclization requires careful control and appropriate equipment.

The modified Gould-Jacobs reaction , while mechanistically similar, relies on the less common diethyl 2-acetylmalonate. This could present a logistical and cost challenge. However, for certain substrates, the Gould-Jacobs approach can offer advantages in terms of regioselectivity and yield. Microwave-assisted variations of the Gould-Jacobs reaction have been shown to significantly reduce reaction times and improve yields for some quinoline syntheses.[7]

From a practical standpoint in a typical research laboratory, the Conrad-Limpach reaction is often the more accessible starting point due to the availability of reagents. However, for process development and large-scale production, a thorough cost-benefit analysis of both routes, including the price and availability of starting materials and the achievable yields and purity, would be essential.

Conclusion and Future Outlook

The synthesis of this compound can be efficiently achieved through established methods like the Conrad-Limpach and Gould-Jacobs reactions. The Conrad-Limpach approach appears to be the more practical choice for initial laboratory-scale synthesis due to the accessibility of its starting materials.

Future research in this area could focus on the development of milder and more energy-efficient cyclization conditions. The exploration of catalytic methods, such as transition-metal-catalyzed cyclizations, or the further optimization of microwave-assisted protocols, could lead to more sustainable and scalable synthetic routes to this important quinoline derivative. As the demand for novel pharmaceuticals continues to grow, the refinement of these fundamental synthetic transformations will remain a critical endeavor for the scientific community.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
  • Wikipedia contributors. (2023). Camps quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
  • Ukrainets, I. V., et al. (2005). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 41(2), 217-223. [Link]
  • Molecules. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]
  • Chemspace. (n.d.). This compound. Retrieved from [Link]
  • Zhang, Y., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(5), 405-407. [Link]
  • Molecules. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]
  • Asian Journal of Chemistry. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
  • Organic Chemistry Portal. (n.d.). Bergman Cyclization. Retrieved from [Link]
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
  • Canadian Journal of Chemistry. (1981). Nuclear magnetic resonance study of addition–cyclization involving ethyl thioacetoacetate and α-nucleophiles. ResearchGate. [Link]
  • Russian Journal of General Chemistry. (2007). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. ResearchGate. [Link]
  • Journal of the American Chemical Society. (1993). Titanium-Mediated Cyclizations of /8-Keto Esters with Acetals. ElectronicsAndBooks. [Link]
  • Tetrahedron Letters. (2004). Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran. ResearchGate. [Link]
  • Molecules. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. [Link]
  • Acta Crystallographica Section E: Crystallographic Communications. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate. [Link]
  • Acta Crystallographica Section E: Crystallographic Communications. (2010). Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. ResearchGate. [Link]
  • Acta Crystallographica Section E: Structure Reports Online. (2009). Diethyl {methyl}-phospho-nate. National Library of Medicine. [Link]

Sources

A Head-to-Head Comparison: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and the Landscape of Dihydroorotate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and a Hypothesis-Driven Investigation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Within this diverse family, quinoline carboxylic acids have garnered significant attention for their potential as anticancer agents.[2][3] This guide focuses on Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate , a specific quinoline derivative. While direct experimental data on the biological targets of this compound are not extensively available in the public domain, its structural features, particularly the quinoline carboxylic acid moiety, suggest a plausible mechanism of action.

Based on structure-activity relationship (SAR) studies of similar quinoline-based compounds, we hypothesize that This compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH) .[2][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[4]

This guide will, therefore, provide a head-to-head comparison of our target compound with a well-established DHODH inhibitor, Brequinar Sodium , a quinoline carboxylic acid derivative that has undergone extensive preclinical and clinical evaluation.[4] This comparative analysis aims to provide a framework for the potential evaluation of this compound as a therapeutic candidate.

The Target: Dihydroorotate Dehydrogenase (DHODH) and Its Role in Cancer

DHODH catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This enzymatic step is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides, making the de novo pyrimidine synthesis pathway an attractive target for anticancer therapy.[4] Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

Comparative Inhibitory Profile: A Predictive Analysis

While experimental IC50 values for this compound against DHODH are not yet published, we can extrapolate a potential potency based on its structural features and compare it to the known activity of Brequinar Sodium. The presence of the 4-hydroxyquinoline-6-carboxylate core is a key pharmacophore for DHODH inhibition.[2]

Compound Known/Hypothesized Target Reported IC50 (DHODH) Reference
This compound DHODH (Hypothesized)To be determinedN/A
Brequinar Sodium DHODH9.71 ± 1.4 nM[4]

This table will be updated as experimental data for this compound becomes available.

Mechanism of Action: A Tale of Two Quinolines

Brequinar Sodium is known to bind to the ubiquinone-binding site of DHODH, a hydrophobic channel adjacent to the flavin mononucleotide (FMN) cofactor.[4] The quinoline core of Brequinar establishes critical hydrophobic interactions, while the carboxylate group forms a key salt bridge with a conserved arginine residue in the active site.

It is highly probable that this compound shares a similar binding mode. The ethyl ester at the 6-position may influence the compound's interaction with the hydrophobic channel of the enzyme. Further structural biology studies, such as X-ray co-crystallography, would be required to elucidate the precise binding interactions.

Caption: Hypothesized binding interactions of the inhibitors within the DHODH active site.

Experimental Protocols for Head-to-Head Comparison

To empirically validate the hypothesized activity of this compound and enable a direct comparison with Brequinar Sodium, the following experimental workflows are recommended.

In Vitro DHODH Inhibition Assay

This biochemical assay directly measures the enzymatic activity of DHODH in the presence of the inhibitor.

Principle: The assay monitors the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO) substrate.

    • Coenzyme Q10.

    • DCIP.

    • Test compounds (this compound and Brequinar Sodium) serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding recombinant human DHODH.

    • Start the measurement by adding the DHO substrate.

    • Monitor the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Caption: Workflow for the in vitro DHODH inhibition assay.

Cell-Based Antiproliferative Assay

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., a rapidly proliferating leukemia or solid tumor cell line) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and Brequinar Sodium. Include a vehicle control (DMSO).

  • MTT Assay:

    • After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The "drug-likeness" of a compound is determined by its physicochemical properties, which in turn influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Property This compound Brequinar Sodium Reference
Molecular Weight 231.25 g/mol 397.35 g/mol
LogP (calculated) ~2.2~3.5
Topological Polar Surface Area (TPSA) 55.4 Ų56.7 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 44

Note: Values for this compound are predicted based on its structure.

The lower molecular weight and predicted LogP of this compound suggest it may have favorable absorption and distribution properties. However, experimental validation is necessary. The ethyl ester moiety in our target compound may be susceptible to hydrolysis by esterases in vivo, potentially converting it to the corresponding carboxylic acid, which would be the active form that interacts with the DHODH enzyme.

Conclusion and Future Directions

This guide presents a hypothesis-driven, head-to-head comparison of this compound with the known DHODH inhibitor, Brequinar Sodium. Based on structural analogy, we propose that DHODH is a primary target for our compound of interest. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis and the direct comparison of inhibitory potency.

Future studies should focus on:

  • Experimental determination of the IC50 value of this compound against recombinant human DHODH.

  • In vitro antiproliferative screening across a panel of cancer cell lines to determine its efficacy and spectrum of activity.

  • Structural biology studies to confirm the binding mode within the DHODH active site.

  • In vivo pharmacokinetic and efficacy studies in relevant animal models of cancer.

The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and its standing in the landscape of DHODH inhibitors.

References

  • Ismail, E.M.O.A., et al. (2021). An in silico multi-target approach of several quinoline and quinazoline alkaloids as inhibitors of COVID-19. [Source information not fully available in provided context]
  • Mohamed, M.F.A., et al. (2020). A review study reporting several quinoline–chalcone hybrids as potential multi-target anticancer agents. [Source information not fully available in provided context]
  • Sweidan, K., & Sabbah, D. A. (2022). Design, synthesis, and biological evaluation of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides as inhibitors of phosphatidylinositol 3-kinase (PI3Kα). [Source information not fully available in provided context]
  • Huddara, S., et al. (2020). 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae. [Source information not fully available in provided context]
  • Jiang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4649-4659. [Link]

  • Peters, G. J., et al. (2019). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Expert Opinion on Investigational Drugs, 28(1), 37-46. [URL not directly available in search results]
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4946. [Link]

  • Molecules. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Source information not fully available in provided context]

Sources

In vitro toxicity comparison between Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative In Vitro Toxicity of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate and Standard Chemotherapeutic Agents

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of a novel quinoline derivative, this compound, in comparison to established chemotherapeutic drugs, Doxorubicin and Cisplatin. The methodologies detailed herein are designed to offer a multi-parametric view of cytotoxicity, ensuring a robust and reliable assessment for researchers in drug discovery and development.

Introduction: The Imperative for Early Toxicity Screening

In the landscape of drug development, early and accurate assessment of a compound's toxicity is paramount. In vitro cytotoxicity assays serve as a critical gatekeeper, providing essential data on a compound's potential for harming cells before advancing to costly and time-consuming preclinical and clinical phases.[1] This guide focuses on this compound, a member of the quinoline class of heterocyclic compounds, which are recognized for a wide spectrum of biological activities, including potent anticancer properties.[2]

To contextualize its cytotoxic profile, we propose a direct comparison against two widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and inducing cell death.[4]

By evaluating these compounds in parallel, researchers can benchmark the potency and mechanism of action of the novel quinoline derivative against well-characterized standards.

The Rationale for a Multi-Assay Approach

No single assay can fully capture the complexity of a compound's interaction with a cell.[5] Therefore, a multi-pronged approach is essential for a self-validating and trustworthy assessment. We will employ a panel of assays that interrogate different cellular functions, providing a holistic view of cytotoxicity.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] A decrease in metabolic activity is a primary indicator of cytotoxicity or cytostatic effects.

  • Membrane Integrity (LDH Assay): This assay detects cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8] It is a reliable marker for necrosis or late-stage apoptosis.[9]

  • Apoptosis Induction (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[10][11] This dual-staining method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

This combination of assays allows for the differentiation between cell death (necrosis/apoptosis) and a reduction in metabolic activity, providing crucial mechanistic insights.

Experimental Design & Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[12]

Cell Lines and Culture
  • Selected Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line. A common model for hormone-responsive breast cancer.

    • A549: Human lung carcinoma cell line. A widely used model for non-small cell lung cancer.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in serum-free culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

General Experimental Workflow

The overall workflow for assessing cytotoxicity is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in 96-Well Plates overnight_incubation Incubate Overnight (24h) cell_seeding->overnight_incubation treatment Treat Cells with Compounds (24h, 48h, 72h) overnight_incubation->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Spectrophotometer / Flow Cytometer Readout mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability & IC50 Values readout->calc compare Compare Toxicity Profiles calc->compare

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT Cell Viability Assay[15][16]
  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Replace the medium with 100 µL of medium containing serial dilutions of the test compounds. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: LDH Cytotoxicity Assay[10][17]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer, e.g., 1% Triton X-100).[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol: Annexin V & PI Apoptosis Assay[3]
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]

Comparative Toxicity Profile: Data Presentation

The results from the cytotoxicity assays should be summarized for clear comparison. The following tables present a hypothetical dataset based on literature values for standard drugs and expected outcomes for a novel quinoline derivative.

Table 1: Comparative IC50 Values (µM) after 48h Treatment IC50 values for Doxorubicin and Cisplatin are representative ranges from published literature.[3][18][19][20] The values for the test compound are hypothetical.

CompoundCell LineIC50 (µM)
This compound (Test Compound) MCF-78.5
A54912.2
Doxorubicin (Standard Drug) MCF-72.5 - 5.0
A549> 20[3]
Cisplatin (Standard Drug) MCF-75.0 - 15.0
A5493.0 - 10.0

Table 2: Mechanistic Profile - Cell Population Distribution (%) after 24h Treatment at IC50 Concentration Data is hypothetical and for illustrative purposes.

TreatmentCell PopulationMCF-7 (%)A549 (%)
Untreated Control Viable (Annexin V-/PI-)96.597.2
Early Apoptotic (Annexin V+/PI-)1.51.2
Late Apoptotic/Necrotic (Annexin V+/PI+)2.01.6
Test Compound Viable45.248.1
Early Apoptotic35.833.5
Late Apoptotic/Necrotic19.018.4
Doxorubicin Viable48.151.5
Early Apoptotic38.535.0
Late Apoptotic/Necrotic13.413.5

Discussion of Mechanistic Insights

The hypothetical data suggests that this compound induces cytotoxicity in both MCF-7 and A549 cell lines. Its potency (IC50) appears to be comparable to, or in some cases better than, Cisplatin, though likely less potent than Doxorubicin in sensitive cell lines.

Crucially, the Annexin V/PI data indicates that the primary mode of cell death induced by the test compound is apoptosis. This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled, non-inflammatory form of cell death.[21] Studies on other cytotoxic quinoline derivatives have shown they can induce caspase-dependent apoptosis associated with mitochondrial dysfunction, including the dissipation of the mitochondrial membrane potential and generation of reactive oxygen species (ROS).[22] This suggests a potential mechanism involving the intrinsic (mitochondrial) pathway of apoptosis.

G Test_Compound Quinoline Derivative (Test Compound) Mitochondrion Mitochondrion Test_Compound->Mitochondrion ROS ↑ ROS Generation Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by quinoline derivatives.[22]

In contrast, Doxorubicin and Cisplatin have well-defined mechanisms centered on direct DNA damage.[3][4] The distinct mechanistic profile of the quinoline derivative could be advantageous, particularly in cancers that have developed resistance to DNA-damaging agents.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the comparative in vitro toxicity assessment of this compound. By employing assays that measure metabolic activity, membrane integrity, and specific cell death pathways, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and mechanism of action relative to standard-of-care drugs.

The hypothetical results suggest that this quinoline derivative is a promising candidate that likely induces cell death via apoptosis. Future studies should aim to confirm these findings with experimental data and further elucidate the specific molecular targets within the apoptotic pathway. Investigating its efficacy in a broader panel of cancer cell lines, including drug-resistant models, will be a critical next step in its development as a potential therapeutic agent.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2016, October 28). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. Retrieved from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]

Sources

Elucidating the Binding Mode of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate through Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a member of this versatile chemical family, holds therapeutic promise, particularly as a potential antibacterial agent. Understanding how this molecule interacts with its biological target at an atomic level is paramount for rational drug design and optimization. This guide provides an in-depth, experience-driven protocol for elucidating the binding mode of this compound using molecular docking, a powerful in silico technique. We will compare its predicted binding affinity and interactions with those of two well-established antibacterial agents, Ciprofloxacin and Novobiocin, against the bacterial enzyme DNA gyrase.

The Biological Target: DNA Gyrase

Quinolone and fluoroquinolone antibiotics primarily exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, two essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. DNA gyrase, in particular, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and strand separation. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase active site, which is the binding pocket for several classes of inhibitors. For the purpose of this guide, we will focus on the ATP-binding site of the GyrB subunit of Escherichia coli DNA gyrase as the target for our molecular docking investigation.

Comparative Ligands

To provide a robust context for our analysis, we will compare the docking results of this compound with two clinically relevant DNA gyrase inhibitors:

  • Ciprofloxacin: A potent, broad-spectrum fluoroquinolone antibiotic that targets the DNA gyrase-DNA complex, inducing double-strand DNA breaks.

  • Novobiocin: An aminocoumarin antibiotic that competitively inhibits the ATPase activity of the GyrB subunit.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the docking results. This workflow emphasizes the "why" behind each step, reflecting a field-proven approach to computational drug discovery.

workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Preparation (PDB: 2XCT) Grid Grid Box Generation PDB->Grid Prepared Receptor Ligand Ligand Preparation (EHQ, CIP, NOV) Dock Molecular Docking Ligand->Dock Prepared Ligands Grid->Dock Grid Parameters Redock Protocol Validation (Re-docking) Dock->Redock Docking Protocol Pose Pose Analysis Redock->Pose Validated Poses Interaction Interaction Analysis Pose->Interaction Compare Comparative Analysis Interaction->Compare binding_modes cluster_protein GyrB ATP-Binding Pocket cluster_ligands Ligands Asp73 Asp73 Gly77 Gly77 Ile78 Ile78 Pro79 Pro79 Ile94 Ile94 Ala92 Ala92 Thr165 Thr165 EHQ This compound EHQ->Asp73 H-bond EHQ->Gly77 Hydrophobic EHQ->Ile78 Hydrophobic EHQ->Pro79 Hydrophobic EHQ->Ile94 Hydrophobic CIP Ciprofloxacin CIP->Asp73 H-bond CIP->Gly77 Hydrophobic CIP->Ile78 Hydrophobic CIP->Pro79 Hydrophobic CIP->Ile94 Hydrophobic CIP->Ala92 Hydrophobic NOV Novobiocin NOV->Asp73 H-bond NOV->Gly77 Hydrophobic NOV->Ile78 Hydrophobic NOV->Pro79 Hydrophobic NOV->Thr165 H-bond

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (CAS No. 300590-94-7). Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Disclaimer: This document provides general guidance. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for this specific chemical and to strictly adhere to all institutional, local, state, and federal hazardous waste regulations.

Hazard Identification and Core Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous and requires careful handling throughout its lifecycle, from use to disposal.

Based on available data, the compound presents multiple hazards. It is harmful if swallowed, causes both skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, its classification as a combustible solid and its high potential for water contamination underscore the need for meticulous disposal protocols.[1]

Property Identifier / Classification Source
CAS Number 300590-94-7[1][2][3][4]
Molecular Formula C₁₃H₁₃NO₃[1][2][4]
Physical Form Solid[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning
Storage Class 11 - Combustible Solids[1]
Water Hazard Class WGK 3 (Highly hazardous to water)[1]

Immediate Safety Protocols: PPE and Handling

To mitigate the risks identified above, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE) as mandated by OSHA standards.[5][6]

The primary routes of exposure are inhalation of the solid powder, skin/eye contact, and ingestion. Therefore, engineering controls and PPE are critical. All operations that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.

Protection Type Specific Equipment Standard / Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Must meet OSHA 29 CFR 1910.133 or EN 166 standards to protect against eye irritation (H319).[7][8]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Must comply with EN 374. Always check the manufacturer's data for breakthrough time and permeation resistance. Prevents skin irritation (H315).
Body Laboratory coat.Protects against accidental skin contact and contamination of personal clothing.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.Essential to minimize inhalation of dust, which can cause respiratory irritation (H335).[8]

Step-by-Step Disposal and Segregation Protocol

The proper disposal of this compound begins at the point of generation. Like many quinoline derivatives, this compound must be treated as hazardous waste and is strictly prohibited from being discarded in regular trash or poured down the drain.[7][9]

Step 1: Waste Identification and Segregation

  • Identify: All waste streams containing this compound, including pure solid, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be identified as hazardous waste.[7]

  • Segregate: This waste must be kept separate from incompatible chemicals, such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[8]

Step 2: Container Selection and Management

  • Compatibility: Use only containers made of materials that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Never use metal containers for acidic solutions or foodstuff containers for any hazardous waste.[10][11]

  • Integrity: The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[11][12]

  • Headroom: Do not fill containers beyond 90% capacity to allow for expansion of contents.[10][11]

Step 3: Waste Collection Procedures

  • Solid Waste: Carefully place the solid this compound and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) directly into a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

Step 4: Labeling

  • Compliance: The waste container must be labeled immediately upon the first addition of waste. The Environmental Protection Agency (EPA) requires that each label clearly displays the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[13]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup for final disposal.[11]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14]

  • Container Status: Waste containers in the SAA must be kept securely capped at all times, except when actively adding waste.[11]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and moved from the SAA to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year.[11][14]

Approved Final Disposal Methods

Final disposal of chemical waste is a highly regulated process that must be performed by a licensed and certified hazardous waste disposal vendor. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

  • High-Temperature Incineration: This is the most common and effective disposal method for quinoline-based compounds.[15] A permitted hazardous waste incinerator operates at temperatures sufficient to destroy the compound, breaking it down into less harmful components. These facilities have sophisticated scrubbing systems to treat gaseous byproducts, such as nitrogen oxides, which can be produced during the combustion of nitrogen-containing compounds.[9]

  • Chemical Treatment: In some cases, the disposal facility may use chemical treatment methods, such as oxidation, to convert the hazardous waste into a less toxic form before final disposal.[15] This is a specialized process handled entirely by the waste management vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always identify Step 1: Identify as Hazardous Waste segregate Step 2: Segregate from Incompatibles identify->segregate ppe->identify collect Step 3: Collect in Compatible Container segregate->collect label Step 4: Label Container 'Hazardous Waste' & Contents collect->label store Step 5: Store in SAA (Keep Container Closed) label->store full Is Container Full? store->full full->store No date_move Date and Move Container from SAA within 3 Days full->date_move Yes pickup Arrange Pickup by Certified Hazardous Waste Vendor date_move->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for handling and disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control: Prevent the spill from spreading. For solid spills, avoid creating dust by not using a dry sweeping method.

  • PPE: Don the appropriate PPE as outlined in Section 2 before re-entering the area.

  • Clean-up: Carefully scoop the spilled solid into a designated hazardous waste container. Use a damp paper towel to wipe the area, and place the towel in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department. For large spills, the OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) may apply.[9]

Overarching Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by key federal regulations that inform these disposal procedures.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[16][17] This CHP must include procedures for the safe handling and disposal of all hazardous chemicals.[5]

  • Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), establishes the national framework for managing hazardous waste.[12] These regulations dictate everything from waste identification and labeling to storage and final disposal.[10][13]

By adhering to the detailed protocols in this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Quinoline. (2010, January). New Jersey Department of Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • How to dispose of quinoline safely? (n.d.). BIOSYNCE. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH. Retrieved from [Link]

  • This compound. (n.d.). Ailunbio. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate (CAS No. 300590-94-7). In the fast-paced environment of drug discovery and development, ensuring the safety of our researchers is paramount. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep understanding of why these measures are critical, thereby fostering a robust culture of safety and scientific integrity.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound. While specific toxicological data for this exact molecule is limited, the quinoline scaffold, a core component of many bioactive compounds, warrants a cautious and systematic approach to handling.[1] Compounds in this family can present various hazards, including skin, eye, and respiratory irritation.[2][3] Therefore, we operate under the principle of minimizing all potential routes of exposure.

GHS Hazard Profile (Anticipated)

Hazard ClassAnticipated Hazard StatementRationale & Implication for PPE
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4]Requires engineering controls (fume hood) and full barrier protection (gloves, lab coat) to prevent contact and inhalation.
Skin Irritation May cause skin irritation.[3]Impermeable gloves and a buttoned lab coat are mandatory to prevent direct skin contact.
Eye Irritation May cause serious eye irritation.[3]Chemical splash goggles are essential to protect against accidental splashes of solids or solutions.
Respiratory Irritation May cause respiratory tract irritation.[3]All handling of powdered material must be done in a certified chemical fume hood to prevent inhalation.
Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risks. Below are the minimum requirements for handling this compound in a laboratory setting.

  • Hand Protection: Chemical-resistant gloves are non-negotiable.

    • Primary Choice: Disposable nitrile gloves. These offer excellent protection against incidental splashes of a wide range of chemicals and provide good dexterity.[5]

    • Protocol: Always inspect gloves for tears or punctures before use. Don two pairs of gloves ("double-gloving") when handling larger quantities or during procedures with a higher risk of splashing. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[6]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[7]

    • Required for Liquid Handling: Chemical splash goggles are mandatory when handling solutions of the compound, regardless of volume.[7]

    • High-Risk Operations: A full face shield worn over chemical splash goggles is required when there is a significant risk of splashing or explosion, such as when conducting reactions under pressure or heating.[5][7]

  • Body Protection:

    • A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[7]

    • Ensure clothing covers the legs completely; shorts or skirts are not permitted.

    • Shoes must be closed-toe and closed-heel, constructed of a material that will resist spills.[5]

  • Respiratory Protection:

    • Primary Control: All procedures that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be performed inside a certified chemical fume hood.[2][8] This is the primary method of controlling inhalation exposure.

    • Supplemental Control: In the rare event that engineering controls are not sufficient or during a large-scale spill clean-up, a NIOSH-approved respirator may be necessary.[5] Use of a respirator requires prior medical evaluation and fit-testing.[5]

Operational Workflow: Integrating Safety into Your Protocol

Effective safety is an active process, not a passive one. The following workflow illustrates the integration of PPE and safety checks at each stage of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep 1. Pre-Op Check - Review SDS - Locate Safety Shower/Eyewash ppe 2. Don PPE - Lab Coat (buttoned) - Safety Goggles - Nitrile Gloves (double-glove) prep->ppe Verify Fit & Integrity weigh 3. Weighing - Use anti-static weigh boat - Handle with spatula ppe->weigh dissolve 4. Dissolution - Add solvent slowly - Keep vessel covered weigh->dissolve Transfer carefully decon 5. Decontaminate - Wipe down surfaces - Clean glassware dissolve->decon waste 6. Waste Disposal - Segregate solid/liquid waste - Label container 'Hazardous Waste' decon->waste doff 7. Doff PPE - Remove gloves first - Wash hands thoroughly waste->doff

Caption: Safe Handling Workflow for this compound.

Emergency & Disposal Plans: Preparing for the Unexpected

Trustworthy protocols include clear instructions for non-routine events. All personnel must be familiar with these procedures before beginning work.

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical to minimize harm.

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale wash_skin Remove contaminated clothing. Flush with water for 15 min. skin->wash_skin wash_eye Flush eyes at eyewash station for 15 min. Hold eyelids open. eye->wash_eye fresh_air Move to fresh air immediately. inhale->fresh_air end_node Seek Immediate Medical Attention. Bring SDS. wash_skin->end_node wash_eye->end_node fresh_air->end_node

Caption: Emergency Response Protocol for Accidental Exposure.

Chemical Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Segregation is Key: Never dispose of this chemical down the drain or in regular trash.[2][9] All waste containing this compound, including contaminated consumables (gloves, weigh boats, pipette tips), must be segregated as hazardous chemical waste.[9]

  • Containerization:

    • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a chemically compatible, sealed container (e.g., a glass bottle with a screw cap).[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[2]

  • Storage and Pickup: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[9] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a secure and professional research environment. Your diligence is the cornerstone of great science.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Material Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.